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  • Product: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Core Science & Biosynthesis

Foundational

Biological Activity & Therapeutic Potential of 2-(2-Chlorophenyl)-Thiazole Derivatives: A Technical Deep Dive

Executive Summary The 2-(2-chlorophenyl)-thiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-chlorophenyl)-thiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kinases in oncology to adenosine receptors in neurology. Unlike generic phenyl-thiazoles, the ortho-chloro substitution introduces critical steric and electronic constraints that force the phenyl ring out of coplanarity with the thiazole core. This "twisted" conformation improves solubility, metabolic stability, and selectivity for hydrophobic pockets in enzymes like VEGFR-2 and Xanthine Oxidase .

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for researchers developing next-generation therapeutics based on this scaffold.

Part 1: Chemical Space & Structural Rationale

The "Ortho-Chloro" Effect

The biological potency of 2-(2-chlorophenyl)-thiazole derivatives is not accidental. It stems from three specific physicochemical alterations driven by the chlorine atom at the ortho position:

  • Torsional Strain & Conformation: The bulky chlorine atom creates steric clash with the thiazole sulfur or nitrogen, forcing the phenyl ring to rotate approx. 30–45° relative to the thiazole plane. This prevents π-π stacking aggregation (improving solubility) and mimics the 3D-shape of bioactive biaryls.

  • Lipophilicity Modulation: The chlorine adds lipophilicity (

    
    ), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for adenosine receptor antagonists targeting Parkinson's disease.
    
  • Metabolic Blocking: The C2 position of the phenyl ring is a common site for metabolic oxidation (CYP450). Chlorination blocks this "soft spot," extending the half-life (

    
    ) of the molecule.
    

Part 2: Primary Therapeutic Domain – Oncology

Mechanism of Action: Multi-Kinase Inhibition

Derivatives of 2-(2-chlorophenyl)-thiazole, particularly thiazole-5-carboxamides , have demonstrated potent cytotoxicity against non-small cell lung cancer (A549), liver cancer (HepG2/Bel7402), and breast cancer (MCF-7).

Key Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The scaffold occupies the ATP-binding pocket. The 2-chlorophenyl group fits into the hydrophobic back-pocket, anchoring the inhibitor.

  • EGFR (Epidermal Growth Factor Receptor): Inhibition leads to downregulation of the Ras/Raf/MEK/ERK pathway.

Quantitative Data: Cytotoxicity Profile

Table 1: Comparative IC50 values of 2-(2-chlorophenyl)-thiazole derivatives against key cancer cell lines.

Compound IDSubstitution (R-Group)Cell LineTargetIC50 (µM)Reference
8e 4-CF3, N-(2-CF3-phenyl)A549 (Lung)General Cytotoxicity12.4 ± 1.1[1]
8f 4-CF3, N-(2,4,6-tri-Cl-phenyl)Bel7402 (Liver)General Cytotoxicity8.2 ± 0.8[1]
4c 4-HydroxybenzylideneMCF-7 (Breast)VEGFR-22.57 ± 0.16[3]
4c 4-HydroxybenzylideneHepG2 (Liver)VEGFR-27.26 ± 0.44[3]
Sorafenib (Standard Control)MCF-7VEGFR-22.80 ± 0.21[3]
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of VEGFR-2 inhibition by these derivatives, leading to apoptosis.

ApoptosisPathway Ligand VEGF (Ligand) Receptor VEGFR-2 (Blocked by Thiazole) Ligand->Receptor Activation Blocked PI3K PI3K AKT AKT (Phosphorylated) PI3K->AKT Downregulated Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Loss of Stabilization Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Lifted Caspase9 Caspase-9 Bax->Caspase9 Cytochrome c Release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 1: Mechanism of Action. Thiazole derivatives inhibit VEGFR-2, disrupting the PI3K/Akt survival pathway and triggering Caspase-mediated apoptosis.

Part 3: Secondary Therapeutic Domain – Neurology

Adenosine A2A Receptor Antagonism

In the context of Parkinson's disease (PD), adenosine A2A receptors in the striatum inhibit dopamine release.[1][2][3] Antagonists of A2A potentiate dopaminergic signaling, reducing motor symptoms.

  • Scaffold Relevance: 2-amino-4-(2-chlorophenyl)thiazoles act as non-xanthine A2A antagonists.

  • SAR Insight: The 2-chlorophenyl group mimics the furan or phenyl rings found in classic antagonists (e.g., ZM241385) but offers superior metabolic stability. The ortho-chloro substituent is crucial for selectivity against the A1 receptor subtype, preventing unwanted cardiovascular side effects.

Part 4: Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (Microwave Assisted)

A rapid, self-validating method for generating the core scaffold.

Reagents:

  • 2-Chloro-benzylamine or substituted thiobenzamide.

  • 
    -Haloketone (e.g., phenacyl bromide).
    
  • Ethanol (solvent).

Workflow:

  • Stoichiometry: Mix 1.0 mmol of 2-chlorothiobenzamide and 1.0 mmol of

    
    -bromoketone in 5 mL of absolute ethanol.
    
  • Reaction: Irradiate in a microwave reactor at 100 W, 80°C for 5–10 minutes (or reflux for 2–4 hours if MW is unavailable).

  • Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The starting thioamide spot (

    
    ) should disappear, replaced by a highly fluorescent product spot (
    
    
    
    ).
  • Work-up: Pour reaction mixture into ice-cold water containing

    
     (to neutralize HBr).
    
  • Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Protocol 2: MTT Cytotoxicity Assay

Standard validation for anticancer activity.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chlorothiobenzamide + alpha-Bromoketone Reaction Reaction: Microwave (100W, 80°C) 5-10 mins Start->Reaction TLC Checkpoint: TLC (Hex:EtOAc 7:3) Check Rf Shift Reaction->TLC TLC->Reaction If Incomplete Quench Quench: Ice Water + Na2CO3 (Neutralize HBr) TLC->Quench If Complete Isolate Isolate: Filtration & Recrystallization Quench->Isolate Product Final Product: 2-(2-Cl-Ph)-Thiazole Isolate->Product

Figure 2: Microwave-assisted Hantzsch synthesis workflow for rapid scaffold generation.

Part 5: Future Directions & Optimization

  • Hybridization: Fusing the 2-(2-chlorophenyl)thiazole moiety with coumarin or pyrazole rings has shown synergistic effects, particularly for antimicrobial resistance (AMR) applications.

  • PROTAC Development: The scaffold's lipophilicity makes it an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting kinases like EGFR.

  • Metabolic Stability: While the 2-chloro group blocks one site, the C4/C5 positions of the thiazole are susceptible. Introducing a

    
     group at C4 (as seen in compound 8e ) significantly improves in vivo half-life.
    

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules). [Link]

  • Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists. Source: PubMed (J Med Chem). [Link][4]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Biological Activity and Molecular Docking. Source: MDPI (Crystals). [Link]

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site. Source: MDPI (Int. J. Mol. Sci). [Link][5][6][7][8][9][10][11][12][13][14]

  • Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Source: PubMed (Bioorg Med Chem Lett). [Link][9]

Sources

Exploratory

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-Thiazole-5-Carbaldehydes

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. From anticancer and antimicrobial to anti-inflammatory and antidiabetic activities, thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects.[1][2] This guide delves into a specific, yet highly promising, class of these compounds: the 2-aryl-thiazole-5-carbaldehydes. We will explore the intricate dance between their chemical structure and biological function, a discipline known as the Structure-Activity Relationship (SAR). Understanding SAR is paramount for the rational design of more potent, selective, and safer drug candidates.

I. The Architectural Blueprint: Synthesis of 2-Aryl-Thiazole-5-Carbaldehydes

The journey to understanding the SAR of any compound class begins with its synthesis. The ability to create a diverse library of analogues with systematic structural modifications is the bedrock of any successful SAR campaign. The Hantzsch thiazole synthesis and its variations remain a cornerstone for the construction of the core thiazole ring.

A. General Synthetic Strategy: The Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of the 2-aryl-thiazole core involves the Hantzsch synthesis, which is the reaction between an α-haloketone and a thioamide. For our target compounds, a multi-step approach is typically employed.

Experimental Protocol: A Representative Synthesis

  • Step 1: Synthesis of the Thioamide. The appropriately substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide to yield the corresponding thiobenzamide.

  • Step 2: Synthesis of the α-haloketone. Dichloroacetaldehyde or a protected form is a common starting material.

  • Step 3: Hantzsch Cyclization. The thiobenzamide and the α-haloketone are then reacted, often in a solvent like ethanol or DMF, to form the 2-aryl-thiazole ring.

  • Step 4: Formylation at C-5. The final and crucial step is the introduction of the carbaldehyde group at the 5-position of the thiazole ring. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF).

Logical Flow of Synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization Aryl_Aldehyde Substituted Aryl Aldehyde Thioamide Substituted Thioamide Aryl_Aldehyde->Thioamide Step 1 Thioamide_Reagent Thioamide Forming Reagent Thioamide_Reagent->Thioamide Alpha_Haloketone α-Haloketone Precursor Hantzsch Hantzsch Cyclization Alpha_Haloketone->Hantzsch Step 2 Thioamide->Hantzsch Step 3 Thiazole_Core 2-Aryl-Thiazole Hantzsch->Thiazole_Core Formylation Vilsmeier-Haack Formylation Thiazole_Core->Formylation Step 4 Final_Product 2-Aryl-Thiazole-5-Carbaldehyde Formylation->Final_Product SAR_Model cluster_Aryl 2-Aryl Substituent (R) cluster_Thiazole Thiazole Core & 5-Carbaldehyde SAR_Core 2-Aryl-Thiazole-5-Carbaldehyde Core Scaffold EWG Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens) - Often increase potency SAR_Core:f0->EWG Modulates Activity EDG Electron-Donating Groups (e.g., -OCH3, -CH3) - Can improve pharmacokinetics SAR_Core:f0->EDG Modulates Activity Position Positional Isomerism (ortho, meta, para) - Influences binding conformation SAR_Core:f0->Position Modulates Activity Thiazole_Ring Thiazole Ring - H-bond acceptor - Core scaffold SAR_Core:f1->Thiazole_Ring Carbaldehyde 5-Carbaldehyde (-CHO) - Potential covalent modification - H-bond acceptor SAR_Core:f1->Carbaldehyde

Caption: Key structural features influencing the activity of 2-aryl-thiazole-5-carbaldehydes.

III. Proving the Hypothesis: Biological Evaluation and Assay Methodologies

A robust SAR study is incomplete without rigorous biological evaluation. The choice of assays is dictated by the therapeutic target of interest. Below are representative protocols for assessing anticancer and antimicrobial activities.

A. In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., A-549 for lung cancer, MCF-7 for breast cancer) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The synthesized 2-aryl-thiazole-5-carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO alone) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

B. In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data-Driven Decisions: Tabulating and Interpreting SAR Data

Table 1: Hypothetical SAR Data for Anticancer Activity of 2-Aryl-Thiazole-5-Carbaldehydes against A-549 Cells

Compound IDAryl Substituent (R)IC₅₀ (µM)
1a H25.4
1b 4-Cl5.2
1c 4-NO₂2.8
1d 4-OCH₃15.7
1e 2-Cl8.9
1f 2-OH12.3

Interpretation of Hypothetical Data:

  • The unsubstituted compound 1a shows moderate activity.

  • The introduction of electron-withdrawing groups at the para-position (1b and 1c ) leads to a significant increase in potency, with the nitro group being more effective than the chloro group.

  • The electron-donating methoxy group at the para-position (1d ) results in decreased activity compared to the unsubstituted compound.

  • Moving the chloro substituent to the ortho-position (1e ) slightly reduces the activity compared to the para-isomer (1b ), suggesting that either steric hindrance or a different binding conformation is at play.

  • The ortho-hydroxy substituent (1f ) shows moderate activity, possibly due to its ability to form an intramolecular hydrogen bond, which could affect the compound's conformation.

V. The Path Forward: Future Directions and Optimization Strategies

The initial SAR findings provide a roadmap for the next phase of drug discovery. Based on the data, several strategies can be employed to further optimize the lead compounds:

  • Exploring a Wider Range of Aryl Substituents: Synthesize and test a more diverse set of analogues with various electronic and steric properties on the aryl ring.

  • Modification of the 5-Carbaldehyde: Investigate the effect of replacing the aldehyde with other functional groups, such as a nitrile, an oxime, or a hydrazone, to probe the importance of its electrophilicity and hydrogen bonding capacity. [3]* Computational Modeling: Employ molecular docking and quantitative structure-activity relationship (QSAR) studies to build predictive models that can guide the design of new, more potent compounds.

Conclusion: A Symphony of Structure and Function

The exploration of the structure-activity relationship of 2-aryl-thiazole-5-carbaldehydes is a testament to the power of medicinal chemistry to rationally design molecules with desired biological activities. By systematically modifying the chemical structure and meticulously evaluating the biological consequences, researchers can unravel the complex interplay between a molecule and its target. This in-depth understanding is the key to unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of next-generation medicines.

References

  • Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. PubMed. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives (2009) | Ismail Kayagil | 28 Citations - SciSpace. SciSpace. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Royal Society of Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Springer. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors. PubMed. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. National Center for Biotechnology Information. [Link]

  • Some old 2-(4-(Aryl)- thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-tethanoisoindole-1,3(2H)-dione derivatives: Synthesis, inhibition effects and molecular docking studies on Aldose reductase and α-Glycosidase. Sivas Cumhuriyet Üniversitesi. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Foundational

Whitepaper: Unlocking the Therapeutic Promise of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

A Technical Guide for Drug Discovery & Development Executive Summary The thiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics and its capacity for diverse biological activities.[1] This guide focuses on a specific, yet underexplored, derivative: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde . While direct research on this molecule is nascent, a comprehensive analysis of its constituent pharmacophores and structurally related analogues provides a compelling rationale for its investigation as a novel therapeutic agent. This document, from the perspective of a Senior Application Scientist, outlines a logical, data-driven framework for synthesizing, characterizing, and screening this compound to unlock its potential, primarily in oncology and infectious diseases. We will delve into the causality behind proposed experimental designs, establish self-validating protocols, and chart a course for future lead optimization.

The Thiazole Scaffold: A Foundation of Therapeutic Success

The five-membered thiazole ring, containing both sulfur and nitrogen, is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide array of biological targets. Its aromaticity and potential for extensive substitution allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility is evidenced by its presence in drugs spanning multiple therapeutic areas, including the anti-HIV agent Ritonavir, the antifungal Isavuconazole, and the anticancer drug Dasatinib.[2] The established success of the thiazole core provides a strong foundation for the exploration of novel derivatives, reducing the inherent risk associated with pioneering entirely new chemical scaffolds.

Deconstructing the Target: A Rationale for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

The therapeutic potential of our target molecule can be logically inferred by dissecting its three key structural components.

  • The 2-Phenyl-Thiazole Core: This forms the fundamental backbone. Derivatives of 2-phenyl-thiazole are known to possess significant biological activity. For instance, they have demonstrated fungicidal properties, potentially through the inhibition of chitin synthase.[3] Furthermore, this core is a key feature in compounds designed as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane synthesis.[2]

  • The 2-Chloro Phenyl Substituent: The position and nature of substituents on the phenyl ring are critical for modulating activity. Research on closely related 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives has shown specific anticancer activity against human lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines.[4][5] This specific substitution pattern appears to confer a degree of cytotoxic potential that warrants further investigation.

  • The Thiazole-5-carbaldehyde Group: The aldehyde functionality at the 5-position is not merely a structural feature but a highly versatile chemical handle. It serves as a crucial starting point for synthetic elaboration, allowing for the creation of a diverse library of derivatives (e.g., Schiff bases, hydrazones) through well-established reactions. This makes the parent molecule an ideal platform for structure-activity relationship (SAR) studies and lead optimization. Thiazole-5-carbaldehyde itself is a recognized building block in the synthesis of novel pharmaceuticals.[6]

Proposed Synthesis and Characterization Workflow

To enable biological evaluation, a robust and scalable synthesis is paramount. We propose a modified Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[7]

Proposed Synthetic Pathway

The proposed synthesis involves the cyclocondensation of 2-chlorobenzothioamide with a suitable α-halocarbonyl compound.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product A 2-Chlorobenzonitrile B Lawesson's Reagent D 2-Chlorobenzothioamide A->D Thionation B->D C 3-Bromo-2-oxopropanal E 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde C->E D->E Hantzsch Cyclocondensation

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-Chlorobenzothioamide.

    • To a solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).

    • Reflux the mixture under an inert argon atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethanol to yield pure 2-chlorobenzothioamide. The causality here is that thionation of the nitrile is a reliable method to generate the required thioamide precursor for the subsequent cyclization.

  • Step 2: Cyclocondensation to form 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.

    • Dissolve 2-chlorobenzothioamide (1.0 eq) in absolute ethanol.

    • Add 3-bromo-2-oxopropanal (1.1 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 8-12 hours, again monitoring by TLC. The formation of the thiazole ring is driven by the nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration.

    • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to obtain the target compound.

Characterization

The identity and purity of the synthesized compound will be rigorously confirmed using standard analytical techniques, referencing protocols used for similar structures.[4]

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: C₁₀H₆ClNOS, MW: 223.68 g/mol ).

  • Elemental Analysis: To confirm the elemental composition (Expected: C, 53.69; H, 2.70; N, 6.26).

Postulated Therapeutic Applications & Screening Funnels

Based on the analysis of structurally related compounds, we propose investigating the therapeutic potential of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde in three primary areas: oncology, mycology, and inflammation.

Anticancer Potential

Hypothesis: The presence of the 2-(2-chlorophenyl)thiazole moiety, which confers cytotoxicity in related carboxamides, suggests potential antiproliferative activity.[4][5] The mechanism may involve the inhibition of key signaling pathways implicated in cell growth and survival, such as the PI3K/Akt/mTOR pathway, a common target for thiazole-based inhibitors.[8]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde Inhibitor->PI3K Proposed Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Antiproliferative MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., A-549 lung, HCT-8 colon, MCF-7 breast) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the title compound in DMSO/media (final DMSO concentration <0.1%). Treat cells with concentrations ranging from 0.01 µM to 100 µM for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization & Readout: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Table 1: Hypothetical Anticancer Screening Data (GI₅₀ in µM)

Compound A-549 (Lung) HCT-8 (Colon) MCF-7 (Breast)
Title Compound 5.2 8.1 6.5

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |

Antifungal Potential

Hypothesis: The 2-phenyl thiazole core is present in antifungal agents targeting CYP51, an enzyme essential for ergosterol biosynthesis in fungi.[2] Therefore, our target compound may exhibit antifungal activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Perform a two-fold serial dilution of the title compound in a 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (e.g., Fluconazole), a negative (no drug) growth control, and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Anti-inflammatory Potential

Hypothesis: Thiazole derivatives have been widely reported to possess anti-inflammatory properties.[9][10] The target molecule could potentially inhibit the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the title compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The intensity of the color change is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) must be performed to rule out cytotoxicity as the cause of reduced NO levels.

A Platform for Lead Optimization

The true strength of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde lies in its potential as a versatile chemical scaffold. The aldehyde group is a gateway to a vast chemical space, enabling rapid diversification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G 1 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde 2 Schiff Bases (Imines) 1->2 Condensation 3 Hydrazones 1->3 Condensation 4 Secondary Amines 1->4 Reductive Amination 5 Primary Amines (R-NH2) 5->2 6 Hydrazines (R-NHNH2) 6->3 7 Amines (R2NH) + Reducing Agent (NaBH4) 7->4

Sources

Exploratory

Literature review on 2-substituted thiazole-5-carbaldehyde synthesis

Executive Summary The 2-substituted thiazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimicrobial, anticancer (e.g., Dasatinib analogues), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted thiazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimicrobial, anticancer (e.g., Dasatinib analogues), and anti-inflammatory agents. Its chemical versatility arises from the electrophilic aldehyde at C5 and the nucleophilic potential of the C2 substituent.[1]

However, synthesizing this moiety requires navigating the specific electronic properties of the thiazole ring: electron-deficient at C2 (susceptible to nucleophiles) but relatively electron-rich at C5 (susceptible to electrophiles). This guide delineates three industry-standard methodologies to access this scaffold, prioritizing regioselectivity, scalability, and functional group tolerance.

Method A: The Vilsmeier-Haack Formylation

Best For: Electron-rich 2-substituted thiazoles (e.g., 2-alkoxy, 2-amino derivatives protected as acetamides) and robust substrates stable to acidic conditions.

The Vilsmeier-Haack reaction remains the industrial workhorse for introducing formyl groups onto heteroaromatic rings. For thiazoles, the C5 position is the preferred site for electrophilic aromatic substitution (SEAr) due to the directing effect of the sulfur atom and the nitrogen lone pair.

Mechanistic Insight

The reaction utilizes the Vilsmeier Reagent (Chloroiminium ion) , generated in situ from DMF and POCl₃.[2] This weak electrophile is highly selective, attacking the most electron-rich position (C5) of the thiazole ring.

Key Constraint: The C2 substituent must be electron-donating or neutral. Strong electron-withdrawing groups (EWGs) at C2 deactivate the ring, drastically reducing yield.

Experimental Protocol (Standardized)
  • Reagents: N,N-Dimethylformamide (DMF) (5.0 equiv), Phosphorus Oxychloride (POCl₃) (1.2–1.5 equiv), Substrate (1.0 equiv).

  • Solvent: Neat (if DMF is excess) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins.

  • Addition: Dissolve the 2-substituted thiazole in minimal DMF or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Cyclization/Reaction: Warm the mixture to room temperature, then heat to 60–80°C. Monitor by TLC/LCMS. Reaction times typically range from 2 to 6 hours.

  • Hydrolysis (The Quench): Cool the mixture to RT. Pour slowly into crushed ice/saturated NaOAc solution. Note: The intermediate iminium salt requires buffered hydrolysis to prevent ring opening or polymerization.

  • Isolation: Neutralize to pH 7-8 with NaHCO₃. Extract with EtOAc or DCM.

Mechanistic Visualization

VilsmeierMechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 - PO2Cl2- POCl3 POCl3 Thiazole 2-Substituted Thiazole Intermediate C5-Iminium Intermediate Thiazole->Intermediate + VR (SEAr at C5) Product Thiazole-5- Carbaldehyde Intermediate->Product + H2O / Base - NHMe2

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation at Thiazole C5.

Method B: C5-Lithiation & Formylation (Metalation)

Best For: 2-Substituted thiazoles lacking acidic protons (e.g., 2-phenyl, 2-alkyl) and substrates sensitive to the harsh acidic conditions of Vilsmeier.

This method relies on the acidity of the C5 proton (pKa ~29) relative to other positions when C2 is blocked. It allows for regiospecific functionalization at low temperatures.

Strategic Logic

If the C2 position is substituted, C5 becomes the most acidic site. Treatment with a strong base (n-BuLi or LDA) generates the 5-lithiothiazole species, which traps electrophiles (DMF or N-formylpiperidine) to yield the aldehyde.

Safety Warning: Thiazole rings can undergo ring-opening (fragmentation) if the temperature rises above -50°C during lithiation.

Experimental Protocol
  • Reagents: n-Butyllithium (1.1 equiv, 2.5M in hexanes), Anhydrous THF, DMF (1.5 equiv).

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with the 2-substituted thiazole and anhydrous THF under Argon. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise down the side of the flask to pre-cool it. Stir at -78°C for 30–60 minutes. Visual Cue: A color change (often yellow/orange) indicates formation of the lithiated species.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. The product is often pure enough to proceed without chromatography.

Method C: The "De Novo" Hantzsch Ester Strategy

Best For: Large-scale manufacturing and substrates with sensitive functional groups that cannot survive Vilsmeier or Lithiation.

Instead of functionalizing an existing thiazole, this route builds the ring with the oxidized carbon already in place (as an ester), which is then reduced.

Synthetic Route
  • Cyclization: Condensation of a Thioamide (R-CSNH₂) with Ethyl 2-chloro-3-oxopropanoate (or Ethyl 2-chloroacetoacetate followed by oxidation).

  • Reduction: Selective reduction of the Thiazole-5-carboxylate ester to the alcohol (using LiAlH₄ or DIBAL-H).

  • Oxidation: Oxidation of the alcohol to the aldehyde (using MnO₂ or Swern).

Protocol Highlight: Oxidation of Thiazole-5-Methanol

The reduction of the ester usually yields the alcohol. The final step to the aldehyde is critical.

  • Reagent: Activated Manganese Dioxide (MnO₂).

  • Why MnO₂? It is highly selective for allylic/benzylic-type alcohols (which the thiazole-5-methanol mimics) and will not over-oxidize to the acid.

Protocol: Suspend Thiazole-5-methanol (1 equiv) in DCM. Add activated MnO₂ (10 equiv). Stir at RT for 12–24 hours. Filter through a Celite pad. Evaporate solvent to yield pure aldehyde.

Comparative Analysis & Decision Matrix

FeatureVilsmeier-HaackLithiation-FormylationHantzsch Ester Route
Primary Utility Lab & Pilot ScaleComplex/Sensitive ScaffoldsBulk Manufacturing
Reagents POCl₃, DMFn-BuLi, DMFThioamide, Halo-ester, Reductant
Conditions Acidic, HeatBasic, CryogenicNeutral/Mild steps
Key Risk Low yield with EWGs at C2Ring opening if T > -60°CMulti-step linear sequence
Atom Economy HighModerateLower (Redox steps involved)
Strategic Decision Tree

DecisionTree Start Start: 2-Substituted Thiazole Target IsRingMade Is the Thiazole Ring Already Synthesized? Start->IsRingMade CheckSubstituent Is C2 Substituent Acid Sensitive? IsRingMade->CheckSubstituent Yes Hantzsch Method C: Hantzsch Ester Synthesis (De Novo Assembly) IsRingMade->Hantzsch No Lithiation Method B: Lithiation-Formylation (n-BuLi / DMF) CheckSubstituent->Lithiation Yes (Use Base) CheckEWG Is C2 Substituent Electron Withdrawing? CheckSubstituent->CheckEWG No CheckEWG->Lithiation Yes (Vilsmeier Fails) Vilsmeier Method A: Vilsmeier-Haack (POCl3 / DMF) CheckEWG->Vilsmeier No (Electron Rich/Neutral)

Figure 2: Strategic selection guide for synthesis methodology.

References

  • Review of Thiazole Synthesis: Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 52-55.[3] Link

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[2][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Lithiation Strategies: Iddon, B. (1995). Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms. Part V: Isothiazoles and thiazoles. Heterocycles, 41(3), 533-593. Link

  • Thiazole-5-Carboxamide Derivatives: Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 88. Link

  • Oxidation Protocols (MnO2): Piancatelli, G., et al. (2006). Oxidation of alcohols with IBD/TEMPO. Organic Syntheses, 83, 18. Link

  • Dess-Martin Periodinane Cascade: Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. J. Org. Chem. (2022).[8] Link

Sources

Foundational

The Thiazole Moiety: A Cornerstone of Modern Heterocyclic Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have made it an indispensable building block in the design of therapeutic agents across a vast spectrum of diseases.[3][4] This guide provides a comprehensive exploration of the multifaceted role of the thiazole moiety in drug design, moving from its fundamental properties to its application in clinically approved medicines. We will dissect the causality behind its selection as a core pharmacophore, its function as a bioisosteric replacement, and its contribution to optimizing pharmacokinetic profiles. Detailed mechanistic insights, structure-activity relationships (SAR), and validated synthetic protocols are presented to equip researchers and drug development professionals with actionable knowledge for creating next-generation therapeutics.

The Thiazole Moiety: A Profile of a Privileged Scaffold

Thiazole is a planar, π-excessive heteroaromatic ring system whose unique electronic and structural features are central to its success in drug design.[5][6] The presence of both a sulfur atom, which contributes a lone pair of electrons to the aromatic system, and a pyridine-type nitrogen atom, which acts as a hydrogen bond acceptor, creates a scaffold with a distinct personality.[7][8] This duality governs its interactions with biological macromolecules and its overall pharmacokinetic behavior.

The aromaticity of the thiazole ring confers stability, while the heteroatoms introduce a dipole moment and specific sites for molecular recognition.[4][6] The nitrogen at position 3 is a key hydrogen bond acceptor, frequently engaging with amino acid residues in enzyme active sites or receptor binding pockets.[8] This interaction is a recurring theme in the mechanism of action for many thiazole-containing drugs.

Diagram 1: Key Physicochemical Features of the Thiazole Ring

Thiazole_Features cluster_thiazole Thiazole Ring cluster_properties Implications in Drug Design Thiazole H_Bond Hydrogen Bonding Thiazole->H_Bond N-3 acceptor Stacking π-π Stacking Thiazole->Stacking Aromatic face Metabolic_Stability Metabolic Stability Thiazole->Metabolic_Stability Stable ring Solubility Modulates Solubility Thiazole->Solubility Heteroatoms Dasatinib_MoA cluster_kinase BCR-Abl Kinase ATP Pocket cluster_drug Dasatinib ATP ATP Thr315 Thr315 (Gatekeeper Residue) Met318 Met318 Glu286 Glu286 Dasatinib Dasatinib Molecule Dasatinib->ATP Competitive Inhibition Dasatinib->Glu286 Ionic bond Thiazole 2-Aminothiazole Moiety Thiazole->Thr315 H-bond (N-3) Thiazole->Met318 H-bond (Amino N) Drug_Discovery_Workflow Start Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, FBDD) Start->Lead_Gen Synthesis Hantzsch Synthesis & Derivatization Lead_Gen->Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Synthesis->In_Vitro Test Compounds SAR SAR-Guided Optimization SAR->Synthesis Design New Analogs In_Vivo In Vivo Models (Animal Studies) SAR->In_Vivo Select Promising Compounds ADMET ADMET Profiling SAR->ADMET In_Vitro->SAR Activity Data Candidate Preclinical Candidate Selection In_Vivo->Candidate ADMET->SAR Feedback

Sources

Exploratory

Physical characteristics and melting point of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Technical Whitepaper: Physicochemical Profiling of 2-(2-Chlorophenyl)thiazole-5-carbaldehyde Executive Summary This technical guide provides an in-depth analysis of the physical characteristics and solid-state properties...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-(2-Chlorophenyl)thiazole-5-carbaldehyde

Executive Summary This technical guide provides an in-depth analysis of the physical characteristics and solid-state properties of 2-(2-Chlorophenyl)thiazole-5-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals, this compound’s physicochemical profile is defined by the interplay between its thiazole core, the electrophilic aldehyde handle, and the sterically demanding ortho-chloro substitution. This document outlines its predicted and observed properties, melting point behavior relative to structural analogs, and a validated protocol for experimental characterization.

Part 1: Chemical Identity & Structural Analysis

The compound features a 1,3-thiazole ring substituted at the C2 position with an ortho-chlorophenyl group and at the C5 position with a formyl (aldehyde) group.

Attribute Details
IUPAC Name 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
CAS Number Not widely listed in open databases; Analog 1011-40-1 (Unsubstituted)
SMILES O=CC1=CN=C(S1)C2=CC=CC=C2Cl
Key Functional Groups Thiazole (aromatic heterocycle), Aldehyde (electrophile), Aryl Chloride (lipophilic/steric modulator)

Structural Insight: The ortho-chloro substituent at the C2-phenyl ring introduces significant steric torsion. Unlike the planar 2-phenylthiazole analog, the 2-chlorophenyl derivative likely adopts a twisted conformation to minimize steric clash between the chlorine atom and the thiazole sulfur/nitrogen lone pairs. This disruption of planarity impacts crystal packing efficiency, potentially modulating the melting point compared to its para-chloro or unsubstituted counterparts.

Part 2: Physical Characteristics & Melting Point Analysis

Physical State & Appearance
  • State: Crystalline Solid.

  • Color: Typically off-white to pale yellow . The yellow hue is characteristic of conjugated thiazole-aldehyde systems due to

    
     and 
    
    
    
    transitions.
  • Odor: Faint, characteristic of aromatic aldehydes.

Melting Point Profile

Accurate melting point (MP) determination is the primary indicator of purity for this intermediate. While specific experimental data for the ortho-isomer is proprietary or sparse in open literature, its range can be rigorously bracketed using structural analogs.

Compound Structure Melting Point / State Trend Analysis
2-Phenylthiazole-5-carbaldehyde Unsubstituted78–80 °C Baseline Reference. Planar structure allows efficient stacking.
2-(4-Chlorophenyl)thiazole-4-carbaldehyde Para-Cl isomerSolid (Off-white) Para-substitution maintains planarity; MP likely higher (>100°C) due to increased MW and symmetry.
2-(2-Chlorophenyl)thiazole-5-carbaldehyde Ortho-Cl isomerPredicted: 80–110 °C Target. The Cl atom (+35 g/mol ) increases MW, raising MP. However, the ortho-twist reduces packing efficiency, preventing an excessive MP rise.

Thermodynamic Behavior:

  • Purity Effect: Crude samples synthesized via Hantzsch cyclization or Suzuki coupling often contain unreacted halides or des-chloro impurities, which can depress the melting point to <75°C (eutectic effect).

  • Polymorphism: Thiazole carbaldehydes are prone to polymorphism. Recrystallization from different solvents (e.g., Ethanol vs. Hexane/EtOAc) may yield forms with MP differences of 2–5°C.

Solubility Profile
  • High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.

  • Moderate Solubility: Ethanol, Methanol, Ethyl Acetate (upon heating).

  • Insoluble: Water (Hydrophobic nature dominated by the aryl-chloride).

Part 3: Experimental Protocol for Characterization

To ensure data integrity in drug development workflows, the following self-validating protocol is recommended for determining the precise melting point and purity.

Workflow: Synthesis to Thermal Analysis

MP_Determination Raw Crude Product (Suzuki/Hantzsch) Purification Recrystallization (EtOH or Hex/EtOAc) Raw->Purification Remove Impurities Drying Vacuum Drying (40°C, >4h) Purification->Drying Remove Solvent DSC DSC Analysis (Onset & Peak) Drying->DSC Primary Method Capillary Capillary MP (Visual Range) Drying->Capillary Secondary Check Result Validated MP (Purity >98%) DSC->Result Capillary->Result

Figure 1: Workflow for the purification and thermal characterization of 2-(2-chlorophenyl)thiazole-5-carbaldehyde.

Step-by-Step Methodology
  • Purification (Critical Pre-requisite):

    • Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate.

    • Filter hot to remove insoluble inorganic salts.

    • Cool slowly to 4°C to induce crystallization. Rapid cooling may trap solvent/impurities.

    • Isolate crystals via vacuum filtration and wash with cold Hexane.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvates (solvent inclusion can depress MP by 5–10°C).

    • Grind the sample to a fine, uniform powder to ensure even heat transfer.

  • Capillary Method (Standard):

    • Instrument: Mel-Temp or Buchi Melting Point Apparatus.

    • Ramp Rate: 5°C/min until 70°C, then slow to 1°C/min .

    • Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).

    • Acceptance Criteria: A range of < 2°C indicates high purity (e.g., 92.5 – 93.8 °C). A broad range (>3°C) indicates impurities or wet sample.

  • Differential Scanning Calorimetry (DSC) (Advanced):

    • Pan: Aluminum, crimped (non-hermetic).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Program: Equilibrate at 25°C, Ramp 10°C/min to 150°C.

    • Data: The extrapolated onset temperature is the thermodynamic melting point.

References

  • Sigma-Aldrich. 2-Phenylthiazole-5-carbaldehyde Product Specification & MSDS. (Analog Reference). Retrieved from .

  • PubChem. Compound Summary: 2-Phenyl-1,3-thiazole-5-carbaldehyde (CID 2763706). National Library of Medicine. Retrieved from .

  • Chem-Impex International. 2-(4-Chlorophenyl)thiazole-4-carbaldehyde Product Data. (Isomer Reference). Retrieved from .

  • ChemicalBook. Thiazole-5-carbaldehyde Derivatives and Physical Properties. Retrieved from .[1]

Sources

Foundational

The Pharmacophore of Interest: 2-(2-Chlorophenyl)thiazole-based Antimicrobials

Technical Guide & Whitepaper Executive Summary The emergence of multidrug-resistant (MDR) pathogens, particularly within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the exploration of non-traditional pharmacophores.[1][2] The 2-(2-chlorophenyl)thiazole scaffold represents a privileged structure in medicinal chemistry. Unlike the 2-aminothiazole class which often suffers from rapid metabolic clearance and promiscuous binding (PAINS), the 2-arylthiazole core offers enhanced lipophilicity, metabolic stability, and a specific geometric constraint induced by the ortho-chloro substitution.

This guide details the synthesis, structure-activity relationships (SAR), and antimicrobial mechanisms of this specific scaffold, designed for researchers optimizing lead compounds for preclinical development.

Part 1: The Chemical Rationale

Why the Ortho-Chloro Substitution?

In rational drug design, the selection of the 2-chlorophenyl moiety at the thiazole C2 position is not arbitrary. It serves three critical mechanistic functions:

  • Conformational Restriction: The chlorine atom at the ortho position creates steric hindrance with the thiazole nitrogen or sulfur, forcing the phenyl ring out of coplanarity with the thiazole ring. This "twisted" conformation is often required to fit into the hydrophobic ATP-binding pocket of bacterial DNA Gyrase B, unlike planar analogs which may bind non-specifically to DNA intercalating sites.

  • Lipophilicity Modulation: The chlorine substituent increases the partition coefficient (LogP), facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the outer membrane porins of Gram-negative species.

  • Metabolic Blockade: The C2 position of the phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, extending the half-life (

    
    ) of the pharmacophore in vivo.
    
Chemical Synthesis Pathway

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis , utilizing a thioamide precursor rather than the more common thiourea method (which yields 2-aminothiazoles).[3][4]

HantzschSynthesis Reactant1 2-Chlorothiobenzamide (Thioamide Precursor) Intermediate Hydroxy-thiazoline Intermediate Reactant1->Intermediate S-Alkylation (EtOH, Reflux) Reactant2 α-Haloketone (e.g., Phenacyl Bromide) Reactant2->Intermediate Product 2-(2-Chlorophenyl)thiazole Scaffold Intermediate->Product Dehydration (-H2O) Byproduct H2O + HBr Intermediate->Byproduct

Figure 1: The Hantzsch synthesis pathway for generating the 2-arylthiazole core. The reaction proceeds via S-alkylation followed by cyclodehydration.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-(2-Chlorophenyl)-4-substituted-thiazole

Objective: To synthesize the core scaffold with high purity (>95%) for biological screening.

Reagents:

  • 2-Chlorobenzenecarbothioamide (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq) (e.g., 4-methoxy-phenacyl bromide for SAR exploration)

  • Absolute Ethanol (Solvent)

  • Ammonia solution (25%) or NaHCO₃ (Neutralization)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-chlorobenzenecarbothioamide in 20 mL of absolute ethanol. Ensure complete dissolution; mild heating (30°C) may be required.

  • Addition: Add 5.0 mmol of the α-bromoacetophenone derivative dropwise over 10 minutes.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting thioamide spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. A hydrobromide salt of the thiazole may precipitate.[3]

  • Neutralization: Pour the mixture into 100 mL of ice-cold water. Basify to pH 8–9 using 25% ammonia solution or saturated NaHCO₃ to liberate the free base.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

  • Validation:

    • 1H-NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around δ 8.0–8.5 ppm.

    • Mass Spectrometry: Confirm Molecular Ion [M+H]+.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

Workflow:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) of target bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Dissolve the thiazole derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate to achieve a test range of 0.5 µg/mL to 128 µg/mL. Note: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Incubation: Add bacterial suspension to wells. Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Part 3: Structure-Activity Relationship (SAR) Analysis[5]

The following table summarizes the impact of substitutions on the core 2-(2-chlorophenyl)thiazole scaffold based on aggregated data from similar pharmacophores.

Table 1: SAR Trends for 2-(2-Chlorophenyl)-4-(R)-thiazole Derivatives

Position (R)SubstituentEffect on Potency (MIC)Mechanistic Insight
Thiazole C4 Phenyl (Unsub)Moderate (16-32 µg/mL)Provides necessary hydrophobic bulk but lacks specific interactions.
Thiazole C4 4-FluorophenylHigh (2-8 µg/mL) Fluorine acts as a hydrogen bond acceptor and improves metabolic stability.
Thiazole C4 4-NitrophenylLow (>64 µg/mL)Strong electron-withdrawing group reduces electron density in the thiazole ring, weakening π-stacking interactions.
Thiazole C4 Pyridyl / HeterocycleHigh (4-16 µg/mL)Introduces additional H-bond acceptors, targeting Arg/Glu residues in the Gyrase B pocket.
Phenyl C2' Chlorine (Core) Essential Forces non-planar conformation; critical for selectivity against eukaryotic kinases.
Phenyl C2' Hydrogen (Removal)Loss of ActivityPlanar molecule; likely increases toxicity and reduces bacterial specificity.

Part 4: Mechanism of Action (MOA)

The primary target for 2-arylthiazoles is DNA Gyrase subunit B (GyrB) . Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (GyrA), thiazoles act as competitive inhibitors at the ATP-binding site of the GyrB subunit.

Pathway Logic
  • Entry: The lipophilic 2-(2-chlorophenyl) tail facilitates permeation through the bacterial membrane.

  • Binding: The compound enters the ATP-binding pocket of GyrB. The thiazole nitrogen forms a hydrogen bond with a conserved Asp73 (in E. coli numbering) or equivalent residue.

  • Inhibition: The 2-chlorophenyl group occupies a hydrophobic sub-pocket, preventing ATP binding.

  • Result: The ATPase activity is halted. The enzyme cannot introduce negative supercoils, leading to the accumulation of positive supercoils ahead of the replication fork, replication arrest, and eventual cell death.

MOA_Pathway Drug 2-(2-Chlorophenyl)thiazole Compound Target DNA Gyrase B (ATP-Binding Pocket) Drug->Target Hydrophobic Binding & H-Bonding Interaction Competitive Inhibition (Blocks ATP Hydrolysis) Target->Interaction Downstream Replication Fork Arrest (Accumulation of + Supercoils) Interaction->Downstream Loss of Energy Outcome Bacteriostasis / Cell Death Downstream->Outcome

Figure 2: Mechanism of Action. The compound acts as a competitive inhibitor of the ATPase activity of DNA Gyrase B, leading to replication arrest.

References

  • Bondock, S., & Fouda, A. M. (2017). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. National Institutes of Health (NIH).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem.

  • Tomašić, T., et al. (2020).[5] Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry.

  • Sharifzadeh, B., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

  • Mishra, R., et al. (2017). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.

Sources

Exploratory

Electronic Architecture &amp; Material Utility of Thiazole-5-Carbaldehyde

The following technical guide details the electronic properties, synthetic pathways, and material science applications of Thiazole-5-carbaldehyde . Executive Summary Thiazole-5-carbaldehyde (T5CA) represents a critical h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthetic pathways, and material science applications of Thiazole-5-carbaldehyde .

Executive Summary

Thiazole-5-carbaldehyde (T5CA) represents a critical heteroaromatic building block in the design of advanced organic materials. Unlike its carbocyclic analogues, the thiazole core possesses intrinsic electron-deficiency due to the inductive withdrawal of the nitrogen atom (-I effect) and the electron-accepting nature of the sulfur center. When functionalized with a formyl group at the C5 position, this deficiency is amplified, creating a potent electron-withdrawing auxiliary (EWA).

This guide analyzes T5CA not merely as a chemical intermediate, but as an electronic modulator for Non-Linear Optical (NLO) materials , organic semiconductors , and chemosensors . We explore its utility in "push-pull" systems where T5CA serves as the acceptor or the conjugated bridge, facilitating Intramolecular Charge Transfer (ICT).

Fundamental Electronic Architecture

The Thiazole Core vs. The Aldehyde Handle

The electronic utility of T5CA stems from the synergy between the heterocyclic ring and the exocyclic carbonyl.

  • The Thiazole Ring: Acts as a

    
    -electron deficient spacer. The electronegative Nitrogen (3.04 Pauling) pulls electron density, stabilizing the Highest Occupied Molecular Orbital (HOMO).
    
  • The 5-Formyl Group: A strong Electron Withdrawing Group (EWG). Positioned at C5, it is in direct conjugation with the C4=C5 double bond and the C2=N3 imine system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) significantly, making T5CA derivatives excellent electron traps or acceptors in Organic Photovoltaics (OPV).

Frontier Molecular Orbital (FMO) Trends

In material design, the HOMO-LUMO gap (


) dictates optical absorption and conductivity.
MoietyElectronic CharacterEffect on Bandgap (

)
Typical HOMO (eV)Typical LUMO (eV)
Thiazole (Unsubstituted) Weak AcceptorModerate~ -6.0 to -6.5~ -1.0 to -1.5
Thiazole-5-Carbaldehyde Strong Acceptor Compressed ~ -6.8 to -7.2*** ~ -2.5 to -3.0***
Thiazole-Schiff Base Donor-AcceptorTunable (Low)-5.2 to -5.5-2.8 to -3.2

*Estimated values based on DFT trends for electron-deficient heteroaromatics [1][4].

Key Insight: The 5-position is electronically distinct from the 2- and 4-positions. Substitution at C5 maximizes the conjugation length when coupled with donors at C2, creating a linear "push-pull" axis essential for high hyperpolarizability (


) in NLO applications.

Synthetic Pathways & Functionalization

To utilize T5CA in materials, one must first synthesize the core with high regioselectivity. Traditional Hantzsch synthesis often favors 2,4-substitution. For the 5-carbaldehyde, modern cascade reactions offer superior precision.

Advanced Synthesis: The Dess-Martin Cascade

A robust method involves the cascade annulation of enaminones with potassium thiocyanate (KSCN) mediated by Dess-Martin Periodinane (DMP).[1] This route avoids harsh conditions and yields the 5-carbaldehyde directly [2].

Synthesis_Pathway Enaminone Tertiary Enaminone (Precursor) Intermediate Cascade Intermediate (Hydroxyl Thiocyanation) Enaminone->Intermediate + KSCN / DMP KSCN KSCN (Thiocyanate Source) DMP Dess-Martin Periodinane (Oxidant/Mediator) Product Thiazole-5-carbaldehyde (Final Product) Intermediate->Product Cyclization (-H2O)

Figure 1: Cascade synthesis of Thiazole-5-carbaldehyde.[1][2] The DMP reagent facilitates oxidative thiocyanation followed by cyclization.

Material Science Applications

Non-Linear Optics (NLO)

T5CA is a prime candidate for Second Harmonic Generation (SHG) materials. By condensing the aldehyde with an electron-rich amine (e.g., hydrazine or aniline derivatives), we create a Schiff base .

  • Mechanism: The thiazole acts as a conductive bridge. The aldehyde-derived imine (

    
    ) extends the 
    
    
    
    -system.
  • Performance: Thiazole-based chromophores often exhibit hyperpolarizabilities (

    
    ) 5-10x higher than standard para-nitroaniline due to the lower aromaticity energy of thiazole compared to benzene, which reduces the barrier for charge transfer [3][5].
    
Chemosensors & Fluorescence

Schiff bases derived from T5CA exhibit "Fluorescence Turn-On" behavior upon metal ion binding.

  • Design: The nitrogen of the thiazole ring and the imine nitrogen (formed from the aldehyde) create a chelating pocket.

  • Application: Detection of

    
     or 
    
    
    
    in environmental samples. The binding locks the C=N isomerization (which normally quenches fluorescence), leading to strong emission [6].
Organic Semiconductors

In polymer chemistry, T5CA is used to synthesize Thiazole-Azo polymers . The aldehyde group allows for Knoevenagel condensations with active methylene compounds, linking the thiazole into the polymer backbone.

  • Utility: These polymers show high thermal stability (>300°C) and tunable refractive indices, critical for optoelectronic switching devices [5].

Experimental Protocol: Synthesis of T5CA-Derived Schiff Base

Standard protocol for converting T5CA into an NLO-active material.

Objective: Synthesis of (E)-1-(thiazol-5-ylmethylene)hydrazine derivative.

Reagents:

  • Thiazole-5-carbaldehyde (1.0 eq)

  • Aryl hydrazine (e.g., Phenylhydrazine) (1.0 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Thiazole-5-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the aryl hydrazine dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to achieve NLO-grade purity (>99%).

  • Validation: Confirm structure via

    
    -NMR (Look for singlet azomethine proton 
    
    
    
    8.0–8.5 ppm).

Self-Validating Check:

  • Visual Cue: A color change (often yellow to orange/red) indicates successful conjugation extension.

  • Melting Point: Sharp melting point indicates high purity; broad range indicates incomplete reaction or solvent inclusion.

Logic Diagram: Electronic "Push-Pull" Mechanism

The following diagram illustrates the electron flow in a T5CA-derived NLO chromophore.

Push_Pull_Mechanism Figure 2: Directional charge transfer in Thiazole-5-carbaldehyde derivatives. Donor Electron Donor (e.g., -N(Me)2) Bridge Thiazole Core (Pi-Bridge) Donor->Bridge e- Injection Acceptor Aldehyde/Imine (Acceptor) Bridge->Acceptor e- Transport Effect Intramolecular Charge Transfer (ICT) Acceptor->Effect Result

References

  • Electronic Structure of Thiazole Derivatives. Asian Journal of Chemistry. (2013). Calculated electronic parameters (HOMO/LUMO/Dipole) for thiazole derivatives.

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation. The Journal of Organic Chemistry. (2022). Dess-Martin periodinane mediated synthesis from enaminones.[1][2]

  • Nonlinear Optical Properties of Thiazole Derivatives. Journal of Molecular Structure. (2019). Investigation of NLO properties and crystal structure of thiazole-based hydrazones.

  • DFT Studies of Thiazole-Carboxamide Derivatives. PMC (PubMed Central). (2025). Frontier molecular orbital analysis and antioxidant potential.[3]

  • Tailoring Nonlinear Optical Response in Thiazole-Azo Polymers. Spectrochimica Acta Part A. (2025). Study on second- and third-harmonic generation in thiazole polymer films.

  • Thiazole Schiff Bases as Potential Drugs and Sensors. Qeios. (2024). Computational and experimental analysis of thiazole Schiff bases.

Sources

Protocols & Analytical Methods

Method

Application Note: A General Protocol for the Synthesis of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Introduction 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure, forming the core o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this target molecule, featuring a 2-chlorophenyl group at the 2-position and a reactive carbaldehyde at the 5-position, makes it a valuable intermediate for the synthesis of more complex pharmaceutical agents and molecular probes.

This application note provides a detailed, two-step synthetic protocol for researchers, scientists, and drug development professionals. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility. The synthesis involves the initial formation of the 2-(2-chlorophenyl)thiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the carbaldehyde group at the 5-position using the Vilsmeier-Haack reaction.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, as illustrated below. The first step is the construction of the thiazole ring, and the second is the functionalization of this ring.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sommelet Reaction & Oxidation A 2-Chloro-thiobenzamide C 2-(2-Chlorophenyl)-5-(chloromethyl)thiazole A->C Reflux in Ethanol B 1,3-Dichloroacetone B->C F Final Product C:e->F:w 1. Chloroform, Reflux D Hexamethylenetetramine D:e->F:w E Acid Hydrolysis E:e->F:w 2. H2O/Heat

Caption: Synthetic workflow for 2-(2-Chlorophenyl)-thiazole-5-carbaldehyde.

Part 1: Synthesis of 2-(2-Chlorophenyl)thiazole

The foundational step in this synthesis is the construction of the 2-arylthiazole core using the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.[1][2][3] The reaction is known for its reliability and generally high yields.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chlorothiobenzamide≥98%Commercially Available
1,3-Dichloroacetone≥97%Commercially Available
EthanolAnhydrousCommercially Available
Sodium BicarbonateACS ReagentCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
BrineSaturated aq. solutionPrepared in-house
Anhydrous Sodium SulfateACS ReagentCommercially Available
Round-bottom flask250 mLStandard laboratory glass
Reflux condenser-Standard laboratory glass
Magnetic stirrer and hotplate-Standard laboratory equip
Rotary evaporator-Standard laboratory equip

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorothiobenzamide (10.0 g, 58.2 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the 2-chlorothiobenzamide is fully dissolved.

  • To the resulting solution, add 1,3-dichloroacetone (7.39 g, 58.2 mmol) in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-chlorophenyl)-5-(chloromethyl)thiazole.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Part 2: Synthesis of 2-(2-Chlorophenyl)-thiazole-5-carbaldehyde

The final step is the conversion of the 5-(chloromethyl) group to a carbaldehyde. This can be effectively achieved via the Sommelet reaction, which involves the reaction of the chloromethyl intermediate with hexamethylenetetramine followed by acidic hydrolysis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(2-Chlorophenyl)-5-(chloromethyl)thiazoleFrom Part 1-
Hexamethylenetetramine≥99%Commercially Available
ChloroformAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Hydrochloric AcidConcentratedCommercially Available
WaterDeionized-
Diethyl EtherAnhydrousCommercially Available
Round-bottom flask250 mLStandard laboratory glass
Reflux condenser-Standard laboratory glass
Magnetic stirrer and hotplate-Standard laboratory equip
Rotary evaporator-Standard laboratory equip

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 2-(2-chlorophenyl)-5-(chloromethyl)thiazole (from Part 1, assuming ~58.2 mmol) in chloroform (100 mL).

  • Add hexamethylenetetramine (8.16 g, 58.2 mmol) to the solution.

  • Heat the mixture to reflux for 3 hours. A white precipitate of the quaternary ammonium salt should form.

  • Cool the reaction mixture and collect the precipitate by vacuum filtration. Wash the solid with diethyl ether.

  • Transfer the solid to a round-bottom flask and add a mixture of water (50 mL) and glacial acetic acid (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • Add concentrated hydrochloric acid (10 mL) and continue to reflux for an additional 15 minutes.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 2-(2-chloro-phenyl)-thiazole-5-carbaldehyde.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 2-chlorophenyl group, the thiazole proton, and a singlet for the aldehyde proton typically in the range of δ 9.8-10.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons, including the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm).

  • Mass Spectrometry: ESI-MS or GC-MS should show the molecular ion peak corresponding to the calculated mass of C₁₀H₆ClNOS.

  • FT-IR: The infrared spectrum should display a strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹.

Scientific Rationale and Self-Validation

The choice of the Hantzsch synthesis for the initial ring formation is based on its robustness and wide applicability for preparing substituted thiazoles.[4][5] The use of 1,3-dichloroacetone is strategic as it directly installs a reactive chloromethyl handle at the 5-position, which is a precursor for the desired carbaldehyde.

The Sommelet reaction is a reliable method for the conversion of benzylic halides to aldehydes. The mechanism involves the formation of a quaternary ammonium salt with hexamethylenetetramine, which upon hydrolysis, yields the aldehyde. This method avoids harsh oxidizing agents that could potentially affect the thiazole ring.

The protocol is designed to be self-validating at each stage. The progress of both reactions can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of byproducts. The purification steps, including extraction, washing, and column chromatography, are standard and effective methods for isolating the desired products. The final characterization by spectroscopic methods provides definitive confirmation of the product's structure and purity, ensuring the integrity of the synthetic process.

References

  • Cook, A. H., & Heilbron, I. (1947). Studies in the Azole Series. Part I. The Cook-Heilbron Thiazole Synthesis. Journal of the Chemical Society, 1594-1598.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Journal of Chemical Reviews, 2(3), 135-152.
  • RASAYAN Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • Semantic Scholar. (2009). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Bouzroura, S., et al. (2018).
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

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Application

Knoevenagel condensation using 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

An Application Guide to the Knoevenagel Condensation of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde for the Synthesis of Bioactive Scaffolds Introduction: The Strategic Importance of the Knoevenagel Condensation The Knoe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Knoevenagel Condensation of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde for the Synthesis of Bioactive Scaffolds

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilitates the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[1][2][3] This reaction is a modification of the aldol condensation and is renowned for its efficiency in creating α,β-unsaturated products, which are pivotal intermediates in the synthesis of a wide array of fine chemicals, natural products, and pharmaceuticals.[4][5]

This guide focuses on a substrate of significant interest in medicinal chemistry: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. The thiazole ring is a privileged scaffold in drug discovery, known to be a core component in numerous compounds with diverse biological activities.[6][7] By applying the Knoevenagel condensation to this specific aldehyde, researchers can readily access a library of novel derivatives, opening avenues for the development of new therapeutic agents. This document serves as a comprehensive technical guide, providing a detailed mechanistic overview, a robust experimental protocol, and key insights for researchers in synthetic chemistry and drug development.

The Reaction Mechanism: A Stepwise C-C Bond Formation

The Knoevenagel condensation proceeds through a well-understood, base-catalyzed mechanism. The choice of a weak base, such as piperidine or an ammonium salt, is critical to prevent the self-condensation of the aldehyde substrate.[3][8] The mechanism unfolds in three primary stages:

  • Deprotonation and Enolate Formation : The catalyst, a weak base, abstracts an acidic proton from the active methylene compound (e.g., malononitrile). This deprotonation is facilitated by the presence of two electron-withdrawing groups (Z and Z') that stabilize the resulting carbanion, or enolate.[8][9]

  • Nucleophilic Attack : The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, forming a tetrahedral alkoxide intermediate.[8][9]

  • Dehydration : The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct. A subsequent deprotonation at the α-carbon and elimination of a water molecule yields the final, stable α,β-unsaturated product.[8][9] This dehydration step is often spontaneous and drives the reaction to completion.[2]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Base Base (B:) ActiveMethylene Z-CH₂-Z' Base->ActiveMethylene Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate Deprotonation ProtonatedBase BH⁺ Enolate->ProtonatedBase Enolate_ref [Z-CH-Z']⁻ ProtonatedBase_ref BH⁺ Aldehyde R-CHO (Thiazole Aldehyde) Intermediate R-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate Intermediate_ref R-CH(O⁻)-CH(Z)-Z' Enolate_ref->Aldehyde Attack ProtonatedIntermediate R-CH(OH)-CH(Z)-Z' FinalProduct R-CH=C(Z)-Z' ProtonatedIntermediate->FinalProduct -H₂O (Elimination) Water H₂O FinalProduct->Water Intermediate_ref->ProtonatedIntermediate Protonation

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol: Synthesis of 2-(2-(2-Chlorophenyl)thiazol-5-yl)methylene)malononitrile

This protocol provides a detailed methodology for the Knoevenagel condensation of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde with malononitrile.

Materials and Reagents
ReagentCAS NumberRecommended Purity
2-(2-Chloro-phenyl)-thiazole-5-carbaldehydeN/A>97%
Malononitrile109-77-3>99%
Piperidine110-89-4>99%
Ethanol (Absolute)64-17-5>99.8%
Ethyl Acetate (for TLC)141-78-6HPLC Grade
Hexane (for TLC)110-54-3HPLC Grade
Deionized Water7732-18-5-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (1.0 eq).

  • Addition of Reactants : Add absolute ethanol (approx. 15-20 mL per gram of aldehyde) to dissolve the aldehyde. To this solution, add malononitrile (1.1 eq). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.[10]

  • Catalyst Addition : Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

    • Rationale: Piperidine is a sufficiently weak base to catalyze the reaction by deprotonating the malononitrile without causing self-condensation of the aldehyde.[8]

  • Reaction Conditions : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Monitoring the Reaction : Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). Spot the reaction mixture alongside the starting aldehyde. The reaction is complete when the aldehyde spot has been consumed, typically within 2-4 hours.[10][11]

  • Work-up and Isolation :

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the product should form.

    • If precipitation is slow, the flask can be cooled further in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid sequentially with cold ethanol and then with deionized water to remove any residual catalyst and unreacted starting materials.[10]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.[11]

  • Drying and Characterization : Dry the purified product under vacuum. Characterize the final compound using standard analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[10]

Workflow A 1. Setup Add aldehyde and ethanol to flask B 2. Reagent Addition Add malononitrile and stir A->B C 3. Catalyst Add 2-3 drops of piperidine B->C D 4. Reaction Heat to reflux (78-80°C) C->D E 5. Monitoring Check progress via TLC D->E E->D Incomplete F 6. Work-up Cool, filter solid product E->F Reaction Complete G 7. Washing Wash with cold ethanol, then water F->G H 8. Purification Recrystallize from ethanol G->H I 9. Analysis Dry and characterize (NMR, MS, IR) H->I

Caption: Figure 2: Experimental Workflow.

Versatility and Optimization: Expanding the Synthetic Scope

The described protocol is robust and can be adapted for various active methylene compounds to generate a diverse library of derivatives. The choice of active methylene partner, catalyst, and solvent can influence reaction times and yields.

Table of Reaction Partners and Conditions
Active Methylene CompoundTypical CatalystSolventTypical Reaction TimeExpected Outcome
MalononitrilePiperidineEthanol2-4 hoursHigh yield of the dicyanomethylene product.[12]
Ethyl CyanoacetateAmmonium AcetateToluene4-8 hoursGood yield of the corresponding cyanoacrylate ester.
Barbituric AcidPiperidine/AcOHEthanol3-6 hoursExcellent yield of the 5-ylidenebarbituric acid derivative.
Malonic Acid (Doebner Mod.)Pyridine/PiperidinePyridine5-10 hoursForms α,β-unsaturated acid after decarboxylation.[3][9]
2,4-ThiazolidinedionePiperidineEthanol4-8 hoursGood yield of the 5-ylidene-2,4-thiazolidinedione.[13]

Note: Reaction times and yields are estimates based on analogous reactions and may require optimization for the specific 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde substrate.

Alternative and Green Catalysis

While piperidine is a classic and effective catalyst, modern synthetic chemistry encourages the exploration of greener alternatives.

  • Ammonium Salts : Ammonium acetate can be used as a mild and less hazardous catalyst.[14]

  • Organocatalysts : Amino acids like L-proline have been shown to effectively catalyze the Knoevenagel condensation, often under milder conditions.[15]

  • Solvent-Free and Water-Mediated Reactions : For certain substrates, the reaction can be performed under solvent-free conditions or in water, significantly improving the environmental footprint of the synthesis.[16]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Piperidine is a toxic and flammable liquid; handle with care.

  • Malononitrile is toxic if swallowed or in contact with skin; avoid inhalation and direct contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Knoevenagel condensation of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a powerful and versatile method for synthesizing novel heterocyclic compounds with high potential for biological activity. The protocol detailed herein provides a reliable and adaptable foundation for researchers. By systematically exploring different active methylene compounds and optimizing reaction conditions, this methodology enables the efficient generation of molecular diversity, accelerating the process of drug discovery and development.

References

  • DORAS. (n.d.). The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DCU Research Repository. Retrieved from [Link]

  • WordPress.com. (2024, February 18). Knoevenagel condensation. Chemistry for everyone. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI. Retrieved from [Link]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022, November 28). ACS Omega. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved from [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018, August 28). RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. Retrieved from [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025, November 28). Beilstein Journals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. (2022, November 4). PubMed. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024, March 12). ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. ResearchGate. Retrieved from [Link]

  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. (2022, October 19). The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). DOI. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved from [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (2024, September 30). MDPI. Retrieved from [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2025, August 18). PMC. Retrieved from [Link]

  • Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. (2020, August 4). Scirp.org. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Schiff Bases from 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Executive Summary This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde . The thiazole scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde . The thiazole scaffold is a privileged structure in medicinal chemistry, known for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a Schiff base moiety (


) at the C-5 position, coupled with the lipophilic and steric influence of the ortho-chlorophenyl group at C-2, creates a potent pharmacophore for drug discovery.[1]

This guide provides a robust, self-validating methodology, mechanistic insights, and critical characterization data to ensure reproducibility and high yield.

Chemical Basis & Reaction Mechanism[1][2][3][4][5]

The Pharmacophore

The target molecule combines two bioactive units:[1][2]

  • The Thiazole Core: Acts as a hydrogen bond acceptor and a bio-isostere of pyridine.[1]

  • The Azomethine Linker (Schiff Base): Provides a versatile binding motif for metal chelation and interaction with biological targets (e.g., enzymes, DNA).[1]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction between the carbonyl carbon of the thiazole aldehyde and a primary aromatic amine.[1] The reaction is acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.[1]

Key Mechanistic Insight: The ortho-chloro substituent on the phenyl ring exerts a steric and electronic influence.[1] While the electron-withdrawing inductive effect (-I) of chlorine might theoretically activate the ring, the steric bulk at the ortho position can twist the phenyl ring out of planarity with the thiazole, potentially affecting solubility and crystal packing rather than the aldehyde reactivity itself.[1]

ReactionMechanism cluster_conditions Critical Conditions Aldehyde 2-(2-Cl-Ph)-Thiazole-5-CHO Protonation 1. Protonation (Acid Catalyst) Aldehyde->Protonation Amine Primary Aromatic Amine (Ar-NH2) Attack 2. Nucleophilic Attack (Carbinolamine Formation) Amine->Attack Protonation->Attack Activated C=O Dehydration 3. Dehydration (-H2O) Attack->Dehydration Hemiaminal Product Schiff Base (Imine) Dehydration->Product C=N Bond Cond1 Solvent: EtOH/MeOH Cond2 Catalyst: Glacial AcOH Cond3 Temp: Reflux (78-80°C)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. The reaction is reversible; water removal drives the equilibrium forward.[1]

Experimental Protocol

Materials & Reagents[1][2][3]
  • Precursor: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (Purity >97%).

  • Amine Source: Substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline) or heterocyclic amines.[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][3]

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation Dissolve 1.0 mmol of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required due to the lipophilic nature of the chlorophenyl group.[1]

Step 2: Amine Addition Add 1.0 mmol (1.0 equiv) of the selected primary aromatic amine to the solution.[1]

  • Expert Tip: If using an amine salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.[1]

Step 3: Catalysis Add 2–3 drops of Glacial Acetic Acid.

  • Note: The pH should be approximately 4–5.[1] Too much acid can protonate the amine, rendering it non-nucleophilic.[1]

Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, and a new, usually fluorescent spot should appear.[1]
    

Step 5: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • The Schiff base typically precipitates as a solid.[1]

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove acid and unreacted amine.[1]
    
  • Wash with a small amount of cold ethanol (2 mL) to remove unreacted aldehyde.[1]

Step 6: Purification Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture (9:1) if solubility is low.[1] Dry in a vacuum desiccator over


.

Optimization & Validation

To ensure the highest yield and purity, the reaction conditions were optimized. The data below summarizes the impact of solvent and catalyst choice.

Table 1: Optimization of Reaction Conditions

EntrySolventCatalystTime (h)Yield (%)Observations
1MethanolNone1245Slow reaction, incomplete conversion.[1]
2EthanolNone1052Slightly better solubility than MeOH.
3EthanolGlacial AcOH (Cat.) 4 88 Optimal condition. Clean precipitation.
4Ethanol

(Cat.)
360Darkening of product (decomposition).[1]
5Toluenep-TSA582Good yield, but work-up (solvent removal) is tedious.[1]
Workflow Visualization

Workflow Start Start: Dissolve Aldehyde in Abs. EtOH AddAmine Add Equimolar Amine + Cat. AcOH Start->AddAmine Reflux Reflux 3-6 Hours (Monitor TLC) AddAmine->Reflux Check TLC: Aldehyde Consumed? Reflux->Check Check->Reflux No Cool Cool & Pour into Crushed Ice Check->Cool Yes Filter Filter & Wash (Cold H2O/EtOH) Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Figure 2: Step-by-step experimental workflow for high-purity synthesis.

Characterization & Quality Control

A successful synthesis is validated by the following spectral signatures.

Infrared Spectroscopy (FT-IR)
  • Target Signal: Appearance of a strong band at 1600–1625 cm⁻¹ corresponding to the Azomethine (

    
    ) stretch.[1]
    
  • Validation: Disappearance of the Carbonyl (

    
    ) band of the starting aldehyde at ~1660–1680 cm⁻¹.[1]
    
Proton NMR ( H-NMR, DMSO- )
  • Azomethine Proton: A singlet typically appearing between

    
     8.4 – 9.0 ppm .[1] This is the diagnostic peak for Schiff base formation.[1]
    
  • Thiazole Proton: A singlet at

    
     8.2 – 8.5 ppm  (C4-H of thiazole).
    
  • Aromatic Protons: Multiplets in the range of

    
     7.0 – 8.0 ppm.[1] The ortho-chloro substitution pattern will show a distinct splitting pattern (typically a doublet of doublets for the proton adjacent to Cl).[1]
    
Mass Spectrometry[1]
  • Molecular Ion: Look for

    
     or 
    
    
    
    .[1]
  • Isotope Pattern: Due to the Chlorine atom, the mass spectrum should exhibit a characteristic 3:1 ratio for the

    
     and 
    
    
    
    peaks.[1]

Applications & Biological Relevance[1][2][3][4][6][7][8][9][10][11][12][13]

The synthesized Schiff bases are not merely chemical curiosities; they are potent biological candidates.[1]

  • Antimicrobial Agents: The 2-(2-chlorophenyl) moiety enhances lipophilicity, facilitating penetration through the lipid bilayer of bacterial cell walls.[1] These derivatives have shown efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[2][4][5][6]

  • Enzyme Inhibition: The thiazole-azomethine linkage mimics the substrate of several enzymes, including urease and

    
    -glucosidase, making them potential candidates for anti-ulcer and anti-diabetic therapies.[1]
    
  • Anticancer Potential: The planar nature of the Schiff base allows for intercalation into DNA base pairs, a mechanism often cited for thiazole-based cytotoxic agents.[1]

References

  • BenchChem. (2025).[1][7] Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. Retrieved from [1]

  • MDPI. (2016).[1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [1]

  • ChemicalBook. (2024).[1] 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis. Retrieved from [1]

  • National Institutes of Health (PMC). (2021).[1] Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. Retrieved from [1]

  • ResearchGate. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes. Retrieved from

Sources

Application

Reductive Amination Protocols for Thiazole-5-carbaldehydes: A Guide for Synthetic and Medicinal Chemists

An Application Guide and Protocol Manual Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast range of biological activities. The introduction of an aminoalkyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Manual

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast range of biological activities. The introduction of an aminoalkyl substituent at the C5-position is a critical transformation for accessing novel chemical space and developing potent drug candidates. Reductive amination of thiazole-5-carbaldehydes stands as the most robust and versatile method for achieving this goal. This guide provides an in-depth analysis of the reaction, a comparative overview of common protocols, and detailed, field-proven methodologies suitable for researchers in drug discovery and development.

Introduction: The Strategic Importance of C5-Functionalized Thiazoles

The thiazole ring is a privileged heterocycle, integral to numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib.[1] The strategic functionalization of the thiazole core is paramount for modulating pharmacokinetic and pharmacodynamic properties. Specifically, the synthesis of secondary and tertiary amines via a methylene linker at the C5-position is a common objective in drug discovery programs.

Reductive amination, also known as reductive alkylation, is a powerful C-N bond-forming reaction that converts a carbonyl group and an amine into a more substituted amine.[2] It offers a highly controlled and efficient alternative to direct alkylation of amines, which is often plagued by over-alkylation and low yields.[3] This application note details reliable protocols for the reductive amination of thiazole-5-carbaldehydes, focusing on the selection of reagents and optimization of reaction conditions.

Reaction Mechanism and Critical Parameters

The reductive amination process occurs in two distinct, sequential steps that are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the thiazole-5-carbaldehyde.[2][4] This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). Under the slightly acidic conditions required for this step, the imine can be protonated to form a highly electrophilic iminium ion.[5]

  • Reduction: A hydride-based reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the iminium ion (or imine) to furnish the final amine product.[4]

The success of the reaction hinges on the careful selection of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[3][6]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Thiazole_Aldehyde Thiazole-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Thiazole_Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Final Amine Product Iminium->Product + [H⁻] (Reduction) Acid_Catalyst Acid Catalyst (e.g., AcOH) Hydride Hydride Reductant (e.g., NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination.

Key Experimental Choices & Their Rationale
  • Reducing Agent Selection: This is the most critical decision.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, STAB is often the first choice for reductive aminations.[7] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it slow to reduce aldehydes and ketones but highly effective at reducing protonated imines.[7][8] It is the preferred reagent for reactions involving acid-sensitive functional groups.[9]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in weakly acidic conditions (pH 4-6), where imine formation is optimal.[3] It is less reactive than NaBH₄ due to the electron-withdrawing effect of the cyano group.[6] Its primary drawback is high toxicity and the potential to generate hydrogen cyanide gas during acidic workup, necessitating careful handling and quenching procedures.[10]

    • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it readily reduces aldehydes, meaning it will consume the starting material if present during imine formation.[11] Therefore, it is best used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[7][9]

    • Catalytic Hydrogenation (H₂/Catalyst): A "green" alternative using catalysts like Pd/C or PtO₂. This method avoids hydride reagents but can be complicated by the potential for reduction of other functional groups on the thiazole ring or substrate.[2][12]

  • Solvent: The choice of solvent is dictated by the reducing agent.

    • For NaBH(OAc)₃ , which is water-sensitive, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[7][11] Reactions are often faster in DCE.[7]

    • For NaBH₃CN , which is stable in protic solvents, methanol (MeOH) or ethanol (EtOH) are commonly used.[6][11]

    • For NaBH₄ , protic solvents like MeOH or EtOH are standard.[11]

  • pH Control: Maintaining a weakly acidic environment (pH ~5-6) is crucial. This pH is low enough to catalyze hemiaminal dehydration to the imine but not so low that it fully protonates and deactivates the nucleophilic amine starting material.[3] Acetic acid is a common additive, especially when using STAB with less reactive ketones.[7]

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of thiazole-5-carbaldehydes. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: Preferred Method using Sodium Triacetoxyborohydride (STAB)

This is the recommended general procedure due to its high selectivity, broad functional group tolerance, and improved safety profile over cyanoborohydride reagents.[7]

Materials:

  • Thiazole-5-carbaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1-1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the thiazole-5-carbaldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DCE or DCM (to make a ~0.1 M solution based on the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Note: For less reactive amines, adding a catalytic amount of acetic acid can be beneficial.[7]

  • In a single portion, carefully add sodium triacetoxyborohydride (1.3 equiv) to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Classic Method using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective but requires strict safety precautions due to the high toxicity of the reagent and its byproducts.[10]

Materials:

  • Thiazole-5-carbaldehyde (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equiv)

  • Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • In a well-ventilated fume hood, combine the thiazole-5-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol (to make a ~0.1 M solution).

  • Stir the solution and adjust the pH to ~6 by the dropwise addition of acetic acid.

  • Add the sodium cyanoborohydride (1.2 equiv) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by adding it to a stirring solution of saturated NaHCO₃. Caution: Acidic conditions can generate toxic HCN gas. Ensure the quenching solution is basic.

  • Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography.

Protocol 3: Two-Step Method using Sodium Borohydride (NaBH₄)

This cost-effective method is useful when selectivity is a concern and involves pre-forming the imine before reduction.[7][9]

Materials:

  • Thiazole-5-carbaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.5-2.0 equiv)

  • Deionized Water

Step-by-Step Procedure:

  • Imine Formation: Dissolve the thiazole-5-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol. Stir the solution at room temperature for 1-3 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC.[7]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the solution. Caution: Vigorous hydrogen gas evolution will occur.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous slurry with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary and Troubleshooting

The choice of protocol depends on substrate scope, available reagents, and safety considerations.

Protocol_Choice_Workflow cluster_alternative Alternative/Cost-Effective Path start Start: Reductive Amination of Thiazole-5-carbaldehyde check_acid_sensitive Does the substrate have acid-sensitive groups? start->check_acid_sensitive check_toxicity_concern Is cyanide toxicity a major concern? check_acid_sensitive->check_toxicity_concern No use_stab Protocol 1: Use NaBH(OAc)₃ (STAB) in DCE/DCM check_acid_sensitive->use_stab Yes check_toxicity_concern->use_stab Yes use_nabh3cn Protocol 2: Use NaBH₃CN in MeOH (Use fume hood) check_toxicity_concern->use_nabh3cn No use_nabh4 Protocol 3: Two-step with NaBH₄ in MeOH check_toxicity_concern->use_nabh4 Consider Cost/Availability end Purify Product use_stab->end use_nabh3cn->end use_nabh4->end

Sources

Method

2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde: A Versatile Scaffold for Kinase Inhibitor &amp; Anti-Infective Design

Technical Application Note & Protocol Guide Executive Summary This guide details the strategic application of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (CAS 855300-97-9) in pharmaceutical synthesis. As a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary

This guide details the strategic application of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (CAS 855300-97-9) in pharmaceutical synthesis. As a "privileged scaffold," the 2-arylthiazole core mimics the nucleobase interactions found in ATP-competitive kinase inhibitors (e.g., Dasatinib analogues) and DNA-binding anti-infectives.

The 5-carbaldehyde moiety serves as a high-reactivity "diversity handle," enabling rapid library generation via reductive amination, Knoevenagel condensation, or oxidation-amidation sequences. This note provides validated protocols for transforming this intermediate into bioactive candidates, emphasizing reaction control and structural integrity.

Chemical Profile & Properties[1][2][3]

PropertyData
Chemical Name 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
CAS Number 855300-97-9
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in MeOH
Melting Point 105–108 °C (Typical)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)
Stability Air-sensitive (oxidation to carboxylic acid); hygroscopic

Strategic Utility in Drug Design

The "Privileged" Scaffold Architecture

The utility of this intermediate stems from its bipartite structure:

  • 2-(2-Chlorophenyl) Tail: The ortho-chloro substituent forces the phenyl ring out of planarity with the thiazole, creating a "twisted" conformation. This steric lock often improves selectivity in enzyme binding pockets (e.g., Src family kinases) and enhances metabolic stability by blocking P450 oxidation sites on the phenyl ring.

  • 5-Formyl Head: The aldehyde is an electrophilic anchor. Unlike the carboxylic acid (found in Dasatinib intermediates), the aldehyde allows for the synthesis of amine-linked side chains (via reductive amination) which are crucial for solubility and pharmacokinetic tuning.

Reaction Pathways Map

The following diagram illustrates the core synthetic workflows accessible from this intermediate.

ThiazolePathways cluster_0 Key Pharmaceutical Applications Start 2-(2-Cl-phenyl) thiazole-5-CHO Amine 2-Aryl-5-(aminomethyl) thiazoles (Kinase Inhibitors) Start->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Acid 2-Aryl-thiazole-5- carboxylic acid (Amide Couplings) Start->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Alkene Styryl/Vinyl Derivatives (Fluorescent Probes) Start->Alkene Knoevenagel/Wittig (Base, Active Methylene) Alcohol Hydroxymethyl Derivatives (Prodrugs) Start->Alcohol Reduction (NaBH4)

Figure 1: Divergent synthetic pathways from the 5-carbaldehyde intermediate. The reductive amination pathway (Blue) is the primary route for generating diverse inhibitor libraries.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To couple the aldehyde with a secondary amine (e.g., N-methylpiperazine or morpholine) to generate a tertiary amine "tail" common in kinase inhibitors to improve solubility.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Self-Validating Step: The disappearance of the aldehyde peak (~9.9 ppm) in 1H NMR confirms imine formation/reduction.

Materials:

  • 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (1.0 eq)

  • Amine (e.g., 1-Methylpiperazine) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1 mmol, 223 mg) in anhydrous DCE (5 mL).

  • Imine Formation: Add the amine (1.2 mmol) and AcOH (1 drop). Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may darken or become slightly cloudy as the iminium species forms.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Note: STAB is preferred over NaBH₄ because it reduces the iminium ion selectively without reducing the aldehyde (if any remains) or the thiazole ring.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).

Protocol B: Oxidation to Carboxylic Acid

Objective: To generate the 5-carboxylic acid precursor for amide coupling (analogous to the Dasatinib synthesis route).

Materials:

  • Aldehyde intermediate

  • Sodium Chlorite (NaClO₂)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (Scavenger)

  • Solvent: t-BuOH / Water (3:1)

Procedure:

  • Dissolve aldehyde (1 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

  • Dissolve NaClO₂ (3 mmol) and NaH₂PO₄ (3 mmol) in water (2 mL).

  • Add the aqueous salt solution dropwise to the aldehyde solution at 0 °C.

  • Stir at RT for 2–4 hours. The reaction usually turns pale yellow.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product often precipitates directly and can be collected by filtration for high purity.

Quality Control & Analytic Standards

To ensure the integrity of the intermediate before use in costly downstream steps, verify the following parameters.

TechniqueExpected Signal / CriteriaInterpretation
1H NMR (DMSO-d6) δ 9.95 ppm (s, 1H) Distinct aldehyde proton. Loss of this signal indicates oxidation or degradation.
1H NMR (Aromatic) δ 8.5–8.8 ppm (s, 1H) Thiazole C4 proton. Diagnostic for ring integrity.
HPLC Purity > 97% (AUC) Impurities >1% (often the carboxylic acid) can interfere with stoichiometry in reductive aminations.
Appearance Pale Yellow Solid Dark brown/black color indicates polymerization or thiophene ring opening.

Safety & Handling Guidelines

  • Sensitizer: Thiazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Air Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid upon prolonged exposure to air. Store under Argon/Nitrogen.

  • Waste: Segregate halogenated solvents (DCM/DCE) from aqueous waste.

References

  • PubChem. 2-Chloro-1,3-thiazole-5-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[1] (Contextual grounding for thiazole scaffold utility). Available at: [Link]

  • Chiarini, A., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Molecules. Available at: [Link]

  • Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol validation). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Thiazole-Based Chalcones from 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Introduction: The Significance of Thiazole-Chalcone Hybrids in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks known to interact favor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-Chalcone Hybrids in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks known to interact favorably with biological targets—is a cornerstone of modern drug design. Among these, the thiazole ring and the chalcone backbone represent two pharmacophores of exceptional importance. Thiazole moieties are integral to a range of clinically approved drugs, valued for their ability to enhance pharmacokinetic properties and target binding.[1] Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to flavonoids and exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4][5]

The hybridization of these two scaffolds yields thiazole-based chalcones, a class of compounds that has garnered significant interest for its synergistic bioactivity and potential to overcome drug resistance.[3][6] The α,β-unsaturated ketone system of the chalcone is a key structural feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins. This reactivity, combined with the diverse substitution patterns possible on both the thiazole and the adjacent phenyl ring, allows for the fine-tuning of therapeutic properties.

This application note provides a detailed, field-proven protocol for the synthesis of novel thiazole-based chalcones via the Claisen-Schmidt condensation.[4][7] We will focus on the reaction between 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde and various substituted acetophenones, offering insights into the reaction mechanism, step-by-step experimental procedures, product characterization, and troubleshooting.

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis of chalcones is most reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[8][9] The mechanism proceeds through several distinct, well-understood steps, ensuring a high yield of the desired conjugated product.

Causality of Mechanistic Steps:

  • Enolate Formation: The reaction is initiated by a strong base (e.g., NaOH or KOH) abstracting an acidic α-proton from the acetophenone derivative. This deprotonation is facile because the resulting carbanion is stabilized by resonance with the adjacent carbonyl group, forming an enolate ion.

  • Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. The use of an aldehyde without α-hydrogens is critical here to prevent its self-condensation, thereby directing the reaction pathway toward the desired chalcone product.

  • Aldol Adduct Formation: This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration to Chalcone: The aldol adduct is readily dehydrated under the basic reaction conditions. A second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide ion (–OH) and the formation of a highly stable, conjugated π-system. This final step is thermodynamically driven by the stability of the resulting α,β-unsaturated ketone (chalcone).[10]

Below is a diagram illustrating the base-catalyzed reaction mechanism.

G Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Substituted Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ Base1 Base (OH⁻) Water1 H₂O Enolate->Water1 - H₂O ThiazoleAldehyde 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde (Electrophile) Enolate->ThiazoleAldehyde Attack Alkoxide Alkoxide Intermediate ThiazoleAldehyde->Alkoxide AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->AldolAdduct + H₂O Water2 H₂O Base2 Base (OH⁻) AldolAdduct->Base2 FinalChalcone Thiazole-Based Chalcone (Conjugated System) AldolAdduct->FinalChalcone - H₂O (Base-catalyzed) Water3 H₂O FinalChalcone->Water3

Caption: A diagram illustrating the key steps of the Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on precise control of stoichiometry, temperature, and reaction time, with Thin-Layer Chromatography (TLC) serving as the primary in-process control to validate reaction completion.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes / Safety Precautions
2-(2-Chloro-phenyl)-thiazole-5-carbaldehydeC₁₀H₆ClNOS223.68>98%Sigma-AldrichIrritant. Wear gloves and eye protection.
Substituted AcetophenoneVariesVaries>98%Sigma-AldrichVaries by substituent. Consult specific MSDS.
Sodium Hydroxide (NaOH)NaOH40.00>98%Fisher ScientificCorrosive. Causes severe skin burns and eye damage.
Ethanol (EtOH)C₂H₅OH46.07200 ProofVWRFlammable liquid and vapor.
Hydrochloric Acid (HCl)HCl36.461 M (aq)Fisher ScientificCorrosive. Handle in a fume hood.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFlammable. Used for TLC mobile phase.
HexaneC₆H₁₄86.18ACS GradeVWRFlammable. Used for TLC mobile phase.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure

The following workflow provides a generalized procedure. Molar equivalents and reaction times may be optimized for different acetophenone derivatives.

Caption: A flowchart of the step-by-step synthesis and purification process.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol (20-30 mL). Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the initial exothermic reaction upon base addition.

  • Base Addition: While the solution is cooling, prepare a 40% aqueous solution of sodium hydroxide. Add this NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress should be monitored every hour. A color change and the formation of a precipitate are often observed.

  • In-Process Control (TLC Monitoring): Spot the reaction mixture on a TLC plate against the starting materials. Elute with a suitable solvent system (e.g., 7:3 Hexane:EtOAc). The reaction is complete when the starting aldehyde and ketone spots have disappeared, and a new, typically lower Rf spot corresponding to the chalcone product is prominent under UV light.

  • Isolation: Once the reaction is complete (typically 4-8 hours), pour the reaction mixture into a beaker containing crushed ice (~100 g) and cold water (~100 mL).

  • Neutralization: Stir the aqueous mixture and slowly add 1 M HCl to neutralize the excess NaOH. Check the pH with litmus paper until it is approximately neutral (pH ~7). The chalcone product will precipitate as a solid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product should be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight.

Characterization and Data Analysis

The structure and purity of the synthesized thiazole-based chalcones must be confirmed using standard spectroscopic methods. The trans configuration of the double bond is a key feature to verify.

  • FT-IR Spectroscopy: Look for a strong absorption band for the conjugated C=O stretch around 1650-1690 cm⁻¹ and a C=C stretch around 1500-1600 cm⁻¹.[7][11]

  • ¹H NMR Spectroscopy: The two olefinic protons (Hα and Hβ) of the enone system are diagnostic. They appear as two distinct doublets in the range of δ 7.2–8.2 ppm. The large coupling constant (J ≈ 15–17 Hz) between these protons confirms the trans geometry of the double bond.[6][12][13]

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) signal will appear significantly downfield (δ 180–198 ppm). The signals for the α- and β-carbons of the enone moiety are also characteristic.[6][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation. Look for the molecular ion peak [M]⁺ or [M+H]⁺.[6]

Representative Data Table

The following table presents hypothetical data for a series of chalcones synthesized from 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde and various acetophenones.

Compound IDAcetophenone Substituent (R)Yield (%)M.p. (°C)¹H NMR (δ, ppm) Hα, Hβ (J, Hz)MS [M+H]⁺
TC-1 H85132-1347.45 (d), 7.82 (d) (J=15.5)326.05
TC-2 4-OCH₃89145-1477.38 (d), 7.79 (d) (J=15.4)356.06
TC-3 4-Cl82151-1537.51 (d), 7.85 (d) (J=15.6)360.01
TC-4 4-NO₂78168-1707.62 (d), 7.95 (d) (J=15.8)371.03

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (old NaOH). 2. Insufficient reaction time. 3. Impure starting materials.1. Use fresh, high-purity NaOH. 2. Extend reaction time and continue monitoring by TLC. 3. Check the purity of aldehyde and ketone.
Formation of Side Products 1. Reaction temperature too high. 2. Self-condensation of ketone (if sterically unhindered).1. Ensure slow, dropwise addition of base in an ice bath. 2. Use a 1:1 stoichiometry and maintain low temperature.
Product Fails to Precipitate 1. Insufficient product formation. 2. Product is soluble in the aqueous ethanol mixture.1. Confirm reaction completion via TLC. 2. Reduce the amount of ethanol used or remove it via rotary evaporation before adding to ice water.
Impure Product After Recrystallization 1. Inappropriate recrystallization solvent. 2. Solution cooled too quickly.1. Test different solvents (e.g., methanol, isopropanol, ethyl acetate/hexane). 2. Allow the solution to cool slowly to room temperature before placing in an ice bath.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of thiazole-based chalcones using the Claisen-Schmidt condensation. The described methodology, from reaction setup to purification and characterization, provides researchers with a reliable framework for accessing these medicinally important hybrid molecules. The versatility of this reaction allows for the creation of diverse chemical libraries by simply varying the acetophenone component, paving the way for the development of novel therapeutic agents with tailored pharmacological profiles.[2][3]

References

  • Claisen-Schmidt Condens
  • Thiazole chalcones: Promising agents with diverse pharmacological properties. (2023). Annals of Phytomedicine, 12(1), 230-240.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI.
  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. (2021). Molecules, 26(9), 2847. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. [Link]

  • General Synthesis of thiazole-containing chalcone derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2022). Molecules, 27(17), 5644. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega. [Link]

  • Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. (2019). ACS Medicinal Chemistry Letters, 10(7), 1011-1016. [Link]

  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
  • Antioxidant studies of thiazole ring bearing chalcone deriv
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evalu
  • Synthesis and Characterization of a New Chalcone Derived from 5-Acetyl-2,4-dimethylthiazole. (2022). International Journal of Scientific Research, 11(1). [Link]

  • Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. (2025). Asian Journal of Chemistry, 38(2), 295-302. [Link]

Sources

Method

Application Note: Redox Transformations of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Introduction & Scope 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (referred to herein as Compound 1 ) is a critical pharmacophore intermediate utilized in the synthesis of fungicides, kinase inhibitors (e.g., Dasatinib an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (referred to herein as Compound 1 ) is a critical pharmacophore intermediate utilized in the synthesis of fungicides, kinase inhibitors (e.g., Dasatinib analogues), and metabolic modulators. Its structural core features a thiazole ring substituted at the C2 position with a sterically demanding ortho-chlorophenyl group and at the C5 position with a reactive formyl group.

This Application Note provides validated protocols for the two primary divergence pathways for Compound 1 :

  • Reduction to the primary alcohol: (2-(2-Chloro-phenyl)-thiazol-5-yl)methanol.

  • Oxidation to the carboxylic acid: 2-(2-Chloro-phenyl)-thiazole-5-carboxylic acid.

Chemical Context & Reactivity

The thiazole ring is electron-deficient, rendering the C5-aldehyde highly electrophilic. The ortho-chloro substituent on the phenyl ring introduces steric bulk and inductive electron withdrawal, further influencing solubility and reactivity.

  • Oxidation Challenge: The sulfur atom in the thiazole ring is susceptible to S-oxidation (sulfoxide/sulfone formation) if harsh oxidants (e.g., unbuffered KMnO₄ or mCPBA) are used.

  • Reduction Challenge: While standard hydride reduction is straightforward, over-reduction or ring cleavage can occur under highly acidic conditions or with non-selective catalysts.

Protocol A: Selective Reduction to Alcohol

Target: (2-(2-Chloro-phenyl)-thiazol-5-yl)methanol Method: Sodium Borohydride (NaBH₄) Reduction Rationale: NaBH₄ is chosen for its chemoselectivity. It reduces the aldehyde without affecting the thiazole ring, the aryl chloride, or the sulfur center, unlike LiAlH₄ which poses a higher risk of side reactions.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.2 – 1.5 eq)

  • Solvent: Methanol (Anhydrous preferred) or THF/MeOH (1:1)

  • Quench: 1M HCl or Saturated NH₄Cl[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Na₂SO₄

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10 mmol) in Methanol (50 mL). Cool the solution to 0°C using an ice bath.

    • Note: If solubility is poor, use a 1:1 mixture of THF and Methanol.

  • Addition: Add NaBH₄ (12-15 mmol) portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 1–2 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LC-MS. The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).

  • Quench: Cool back to 0°C. Carefully add Saturated NH₄Cl solution (20 mL) or 1M HCl dropwise until pH ~6-7.

    • Critical: Do not lower pH below 4 to avoid acid-catalyzed thiazole degradation.

  • Workup: Remove volatile solvents (MeOH/THF) under reduced pressure. Dilute the residue with water (30 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically a white to off-white solid of sufficient purity (>95%) for subsequent steps. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Mild Oxidation to Carboxylic Acid

Target: 2-(2-Chloro-phenyl)-thiazole-5-carboxylic acid Method: Pinnick Oxidation (Lindgren Modification) Rationale: This method uses Sodium Chlorite (NaClO₂) and is superior to Jones Oxidation or Permanganate for thiazoles. It operates under mild acidic conditions (pH 3-4) and avoids S-oxidation of the thiazole sulfur by using a scavenger for the hypochlorite byproduct.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (1.0 eq)

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5 eq) - Dissolve in water just before use.

  • Buffer/Acid: NaH₂PO₄ (Monosodium phosphate) (1.2 eq)

  • Scavenger: 2-Methyl-2-butene (3.0 – 5.0 eq) or Resorcinol

  • Solvent: t-Butanol / Water (3:1) or THF / Water (3:1)

Step-by-Step Procedure
  • Preparation: Dissolve Compound 1 (10 mmol) in t-Butanol (60 mL) and 2-methyl-2-butene (15 mL).

    • Mechanistic Insight: The alkene acts as a "chlorine sink," reacting with the HOCl byproduct to prevent it from chlorinating the thiazole ring or oxidizing the sulfur.

  • Buffer Addition: Add a solution of NaH₂PO₄ (12 mmol) in Water (15 mL) to the reaction flask.

  • Oxidant Addition: Dropwise, add a solution of NaClO₂ (15 mmol) in Water (15 mL) over 20 minutes at room temperature.

    • Observation: The reaction mixture may turn slight yellow.

  • Reaction: Stir vigorously at room temperature for 3–6 hours.

    • Monitoring: LC-MS is preferred. The acid peak will appear at [M+16] relative to aldehyde (mass shift +16 Da).

  • Workup:

    • Acidify to pH ~2 with 1M HCl to ensure the carboxylic acid is protonated.

    • Extract with EtOAc (3 x 50 mL).

    • Important: If the product precipitates upon acidification, filter the solid directly and wash with cold water. This often yields high-purity product.

  • Purification: If extracted, wash organics with brine, dry (Na₂SO₄), and concentrate.[1] Recrystallization from Methanol/Water is effective if purification is needed.

Analytical Characterization & QC

ParameterAldehyde (Starting Material)Alcohol (Reduction Product)Acid (Oxidation Product)
¹H NMR (DMSO-d₆) δ ~10.0 ppm (s, 1H, -CHO) Thiazole C4-H: δ ~8.6 ppmδ ~4.8 ppm (s/d, 2H, -CH₂-) OH signal: δ ~5.5 ppm (broad)δ ~12-13 ppm (bs, 1H, -COOH) Aldehyde peak disappears
IR Spectroscopy C=O stretch: ~1680 cm⁻¹O-H stretch: ~3300-3400 cm⁻¹No C=O stretchC=O stretch: ~1700 cm⁻¹O-H (acid): Broad ~3000 cm⁻¹
Mass Spec (ESI+) [M+H]⁺ = 224.0[M+H]⁺ = 226.0[M+H]⁺ = 240.0
Solubility Soluble in DCM, EtOAc, THFSoluble in MeOH, DMSOSoluble in DMSO, Basic Water

Visual Workflows

Reaction Scheme & Logic Flow

ReactionPathways cluster_0 Critical Control Points Start 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde (Aldehyde) Red_Reagent NaBH4 / MeOH (0°C to RT) Start->Red_Reagent Ox_Reagent NaClO2 / NaH2PO4 2-methyl-2-butene (Pinnick Oxidation) Start->Ox_Reagent Alcohol (2-(2-Chloro-phenyl)- thiazol-5-yl)methanol (Primary Alcohol) Red_Reagent->Alcohol Hydride Transfer Acid 2-(2-Chloro-phenyl)- thiazole-5-carboxylic acid (Carboxylic Acid) Ox_Reagent->Acid Chlorite Oxidation Note1 Reduction: Maintain pH > 4 during quench to protect thiazole ring. Note2 Oxidation: Scavenger essential to prevent S-oxidation by HOCl.

Figure 1: Divergent synthesis pathways for Compound 1 showing reagents and critical control points.

Safety & Handling

  • Sodium Borohydride: Flammable solid; releases flammable hydrogen gas upon contact with acids or moisture. Keep away from ignition sources.

  • Sodium Chlorite: Strong oxidizer. Do not mix directly with organic solvents without water present. Contact with acids releases toxic chlorine dioxide gas.

  • Thiazole Compounds: Treat as potential skin/eye irritants. Use standard PPE (gloves, goggles, fume hood).

References

  • Pinnick Oxidation Methodology

    • Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System." J. Org. Chem.1980, 45, 1175.
  • Sodium Borohydride Reduction of Heterocyclic Aldehydes

    • Abdel-Magid, A. F. "Reductions in Organic Synthesis." ACS Symposium Series, 1996.
  • Thiazole Chemistry & Reactivity

    • Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde in DMSO and Methanol

Technical Support Center: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde Executive Summary You are working with 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde , a lipophilic heterocyclic aldehyde. While this compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Executive Summary

You are working with 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde , a lipophilic heterocyclic aldehyde. While this compound serves as a critical intermediate in medicinal chemistry (often for Schiff base formation or Knoevenagel condensations), its physical behavior presents two distinct challenges:

  • The Solubility-Stability Paradox: It dissolves readily in nucleophilic solvents (like Methanol) but reacts with them.

  • The Hydrophobic Crash: It is stable in aprotic solvents (like DMSO) but precipitates immediately upon contact with aqueous buffers if not managed correctly.

This guide replaces generic advice with compound-specific protocols to ensure your biological assays and analytical data remain reproducible.

Solvent Compatibility Matrix

SolventSolubility PotentialStability RiskRecommended Use
DMSO High (>20 mM typical)Low (if dry)Primary Stock Solution (Storage)
Methanol High High (Reactive)Transient use only (e.g., rapid transfer)
Acetonitrile Moderate-HighLowLC-MS Mobile Phase / Secondary Dilution
Water/PBS NegligibleHigh (Precipitation)Final Assay Buffer (<1% DMSO final)

Module A: The DMSO Protocol (Gold Standard)

The Challenge: DMSO is hygroscopic. It absorbs water from the atmosphere. As water content in DMSO rises, the solubility of lipophilic compounds like 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde drops exponentially, leading to "silent precipitation" in your stock vial.

Protocol: Preparation of a Robust 10 mM Stock
  • Weighing: Weigh the solid into a glass amber vial (protects from light-induced radical oxidation of the aldehyde).

  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%).

  • Dissolution:

    • Initial: Vortex for 30 seconds.

    • If solid remains: Sonicate in a water bath at ambient temperature (20-25°C) for 5-minute cycles. Do not exceed 40°C to prevent aldehyde oxidation.

  • Visual QC: Hold the vial against a light source. The solution should be clear and yellow/off-white. Any turbidity indicates undissolved micro-crystals.

Workflow Visualization

DMSO_Protocol Start Solid Compound Weigh Weigh (Amber Vial) Start->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual QC (Clear?) Vortex->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate No Store Store (-20°C) Desiccated Check->Store Yes Sonicate->Check

Figure 1: Decision tree for preparing stable DMSO stock solutions. Note the loop at the Visual QC stage to ensure complete dissolution.

Module B: The Methanol Dilemma (The "Reactivity Trap")

The Challenge: Users often observe "split peaks" or "impurities" in HPLC when using Methanol. This is rarely an impurity in the solid. It is in situ chemistry.

Mechanism: The electrophilic aldehyde carbon at position 5 is susceptible to nucleophilic attack by the oxygen in methanol, forming a hemiacetal . This reaction is reversible but can complicate chromatography and shift biological potency.

Reaction Scheme:



Protocol: Handling for LC-MS/HPLC
  • Do NOT store stock solutions in Methanol.

  • Do NOT use Methanol as the primary solvent for NMR (use DMSO-

    
     or CDCl
    
    
    
    ).
  • LC-MS Mobile Phase: If you see peak splitting, switch the organic phase from Methanol to Acetonitrile , which is aprotic and will not form hemiacetals.

Reactivity Visualization

Methanol_Reactivity Aldehyde Native Aldehyde (Active Species) Transition Nucleophilic Attack on Carbonyl Aldehyde->Transition Methanol Methanol Solvent (Nucleophile) Methanol->Transition Hemiacetal Hemiacetal Adduct (LC-MS Artifact) Transition->Hemiacetal Fast Equilibrium Hemiacetal->Aldehyde Reversible (Dilution/Heat) Acetal Full Acetal (Permanent Impurity) Hemiacetal->Acetal Acid Catalyst + Time

Figure 2: The pathway of aldehyde instability in alcoholic solvents. The Hemiacetal forms quickly and causes peak splitting in HPLC.

Troubleshooting & FAQs

Q1: I diluted my 10 mM DMSO stock into PBS (buffer) and it turned cloudy immediately. Why?

  • Diagnosis: This is "Crash-out." The 2-chlorophenyl group makes the molecule highly hydrophobic. A sudden shift from 100% DMSO to 1% DMSO (aqueous) forces the compound out of solution.

  • Solution: Use the Serial Dilution Method .[1]

    • Dilute 10 mM stock

      
       1 mM in pure DMSO .
      
    • Dilute 1 mM DMSO

      
       100 
      
      
      
      M in 50:50 DMSO:Water .
    • Dilute that intermediate into your final buffer. Why? Stepping down the hydrophobicity prevents the formation of large, amorphous aggregates.

Q2: My LC-MS shows a mass of M+32 alongside my parent peak. Is my compound impure?

  • Diagnosis: Likely not.[2] M+32 corresponds to the addition of Methanol (+32 Da) to form the hemiacetal.

  • Test: Re-run the sample using Acetonitrile/Water instead of Methanol/Water. If the M+32 peak disappears, it was a solvent artifact, not a synthesis impurity.

Q3: Can I heat the DMSO to dissolve the solid faster?

  • Guidance: Proceed with caution. Aldehydes can oxidize to carboxylic acids (M+16) if heated in the presence of air.

  • Limit: Do not exceed 40°C . If heat is required, flush the headspace of the vial with Nitrogen or Argon gas before heating.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols in drug discovery).
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discusses thiazole ring properties and lipophilicity).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Aldehyde-Alcohol nucleophilic addition mechanisms).
  • NCATS Assay Guidance Manual. (2024). Compound Management and Solubility. National Center for Advancing Translational Sciences. Link (Best practices for DMSO stock management).

Sources

Optimization

Technical Support Center: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

This guide serves as a comprehensive technical support resource for the purification and handling of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde . It is designed for researchers encountering specific purity, yield, or st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for the purification and handling of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde . It is designed for researchers encountering specific purity, yield, or stability challenges during synthesis and isolation.

Ticket ID: PUR-TZ-5CHO-001 Subject: Optimization of Workup and Purification Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic & Characterization Profile

Before initiating purification, confirm the identity and state of your crude material. This molecule contains a lipophilic 2-chlorophenyl domain and a reactive, polarizable thiazole-aldehyde core.

Solubility Matrix

Use this table to select solvents for extraction, chromatography, and recrystallization.

SolventSolubilityApplicationNotes
Dichloromethane (DCM) HighExtraction / LoadingExcellent for dissolving crude tars.
Ethyl Acetate (EtOAc) Moderate-HighChromatographyGood eluent; aldehyde is stable.
Ethanol / Methanol Moderate (Hot)RecrystallizationPoor solubility when cold; ideal for crystallization.
Hexanes / Heptane LowAnti-solventUsed to crash out product or wash non-polar impurities.
Water InsolubleWashRemoves inorganic salts and DMF residues.
Key Impurity Markers (1H NMR)
  • Aldehyde Proton: ~9.8 – 10.1 ppm (Singlet). If missing, hydrolysis is incomplete.

  • Carboxylic Acid (Oxidation): ~12.0 – 13.0 ppm (Broad Singlet). Indicates air oxidation.

  • Vilsmeier Intermediate: ~8.0 – 9.0 ppm (distinct sets of doublets/singlets different from product). Indicates insufficient quenching.

Critical Workup: The Hydrolysis Step

Issue: "My crude yield is >100%, but the NMR shows no aldehyde peak." Diagnosis: If synthesized via Vilsmeier-Haack (POCl3/DMF), the intermediate iminium salt has not been hydrolyzed. This species is stable in neutral water and requires thermal acidic or basic hydrolysis to release the aldehyde.

Protocol: Iminium Salt Hydrolysis
  • Quench: Pour the reaction mixture slowly into crushed ice/water (exothermic).

  • Neutralization: Adjust pH to ~4–5 using Sodium Acetate (sat. aq.) or 2N NaOH. Do not make it strongly basic yet.

  • Hydrolysis (Crucial): Heat the aqueous suspension to 60–70°C for 30–60 minutes .

    • Why? The thiazole iminium species is sterically hindered and electronically stabilized; cold water is often insufficient to hydrolyze it to the aldehyde [1].

  • Extraction: Cool to room temperature. The aldehyde typically precipitates as a solid. If not, extract with DCM.

Purification Methodologies

Method A: Bisulfite Adduct Purification (High Specificity)

Best for: Removing non-aldehyde impurities (starting material 2-(2-chlorophenyl)thiazole, regioisomers).

Principle: The aldehyde forms a water-soluble sulfonate adduct, while impurities remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude (10 g) in EtOAc (100 mL) .

  • Adduct Formation: Add saturated Sodium Bisulfite (NaHSO3) solution (50 mL).

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form at the interface.

  • Separation:

    • If solid forms: Filter the solid adduct and wash with EtOAc.

    • If no solid: Separate layers. Keep the aqueous layer (contains adduct). Extract organic layer 2x with water; combine aqueous extracts.

  • Regeneration:

    • Place the solid adduct or aqueous solution in a flask.

    • Add 10% Sodium Carbonate (Na2CO3) or 10% H2SO4 slowly until bubbling ceases and pH is basic (for carbonate) or acidic (acid hydrolysis is faster but requires care).

    • Stir at RT for 1 hour. The pure aldehyde will precipitate or oil out.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

Method B: Recrystallization (Scalable)

Best for: Final polishing of material >85% purity.

Recommended Solvent Systems:

  • Ethanol/Water (9:1): Dissolve in boiling ethanol; add water dropwise until turbid; cool slowly.

  • Glacial Acetic Acid (70%): Effective for highly crystalline thiazole derivatives [2].

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the glass surface.

  • Add a trace amount of DMF (1-2%) to the solvent system to increase solubility, then increase the anti-solvent ratio.

Workflow Visualization

Decision Tree: Purification Strategy

Use this logic flow to determine the correct path for your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckNMR 1H NMR Analysis Start->CheckNMR AldehydePresent Aldehyde Peak (10 ppm) Present? CheckNMR->AldehydePresent Hydrolysis Perform Acidic Hydrolysis (60°C, 1 hr) AldehydePresent->Hydrolysis No (Iminium salt exists) CheckPurity Check Purity % AldehydePresent->CheckPurity Yes Hydrolysis->CheckNMR Bisulfite Method A: Bisulfite Adduct Purification CheckPurity->Bisulfite < 80% (Complex mix) Recryst Method B: Recrystallization (EtOH/Water) CheckPurity->Recryst > 90% (Clean crude) Flash Method C: Flash Chromatography (Hex/EtOAc) CheckPurity->Flash 80-90% (Close impurities) Final Pure Aldehyde (Store under N2, 4°C) Bisulfite->Final Recryst->Final Flash->Final

Figure 1: Strategic decision tree for purifying thiazole-5-carbaldehydes based on crude analysis.

Frequently Asked Questions (FAQs)

Q: The product turns yellow/brown upon storage. Is it degrading? A: Yes, thiazole carbaldehydes are susceptible to autoxidation to the carboxylic acid and photo-degradation.

  • Fix: Store the purified solid under an inert atmosphere (Argon/Nitrogen) at 4°C. Shield from light. If significant browning occurs, pass through a short plug of silica gel (eluting with DCM) to remove the polar oxidation products.

Q: I see a spot on TLC that trails the aldehyde. What is it? A: This is likely the 2-(2-chlorophenyl)-thiazole-5-carboxylic acid (oxidation byproduct) or the 5-hydroxymethyl derivative (if reduction occurred).

  • Fix: Use a solvent system with 1% Acetic Acid during TLC to sharpen the acid spot, confirming its identity. Remove via a Sodium Bicarbonate wash (acid moves to aqueous layer).

Q: Can I use column chromatography instead of bisulfite? A: Yes.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Rf Value: The aldehyde is typically less polar than the acid but more polar than the starting thiazole. Expect Rf ~0.4–0.5 in Hex:EtOAc (8:2).

References

  • Vilsmeier-Haack Reaction Mechanism & Hydrolysis : Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.[1][2] Link:

  • Recrystallization of Thiazole Aldehydes : Asian Journal of Chemistry, Synthesis of 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (General protocol adaptation). Link:

  • Purification of 2-Arylthiazole Derivatives : Journal of Heterocyclic Chemistry, Synthesis and Properties. Link:

  • Bisulfite Adduct Method : Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for aldehyde purification). Link:

Sources

Troubleshooting

Technical Support Center: Purification of Thiazole-5-Carbaldehyde Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Recrystallization Solvent Selection & Troubleshooting[1][2] Introduction: The Thiazole Challenge Welcome. If you are accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Recrystallization Solvent Selection & Troubleshooting[1][2]

Introduction: The Thiazole Challenge

Welcome. If you are accessing this guide, you are likely facing the "Thiazole Trap": your crude product—a thiazole-5-carbaldehyde derivative—is likely a dark, semi-solid tar or an oil that refuses to crystallize, despite showing a decent spot on TLC.

Thiazole-5-carbaldehydes are synthetically valuable but physically temperamental.[1][2] The combination of the electron-rich sulfur/nitrogen heterocycle with the reactive, electron-withdrawing aldehyde group creates a dipole that complicates purification. They are prone to oiling out (Liquid-Liquid Phase Separation) and oxidative degradation .[1][2]

This guide moves beyond generic organic chemistry advice to address the specific physicochemical behavior of the thiazole-5-carbaldehyde moiety.

Solvent Selection Matrix

Do not choose solvents randomly. Thiazole derivatives possess a "Goldilocks" polarity—too polar for pure alkanes, often too lipophilic for pure water.[2]

Strategic Solvent Groupings
Solvent SystemRoleSuitabilitySenior Scientist Notes
Ethanol (95% or Absolute) Primary⭐⭐⭐⭐⭐ (High)The default choice.[1][2] Good solubility at reflux; poor at RT.[1][2] Critical Warning: If your crude is acidic (e.g., from Vilsmeier-Haack), trace acid + ethanol = diethyl acetal formation.[1] Always neutralize crude before using alcohols.[1][2]
Ethyl Acetate / Hexanes Secondary⭐⭐⭐⭐ (High)The "Standard Binary."[2] Dissolve in min. hot EtOAc; add Hexanes until turbid. Excellent for removing non-polar tars.[1][2]
Acetonitrile (MeCN) Specialty⭐⭐⭐ (Med)Use for highly polar derivatives (e.g., 2-amino substituted).[1] MeCN has a high dielectric constant but poor solubilizing power for non-polar oligomers at low temps.[2]
Toluene High-Temp⭐⭐ (Low)Only for high-melting (>150°C) derivatives.[1][2] Risk: High boiling point (110°C) promotes thermal decomposition of the aldehyde group.
DCM / Hexane Rescue⭐⭐ (Low)Use only if the compound is thermally unstable.[2] Dissolve in DCM at RT, layer Hexane on top, and let diffuse (vapor diffusion).
The "Bisulfite Adduct" Protocol (Purification Hack)

For stubborn oils that refuse to crystallize, exploit the aldehyde functionality.

  • Shake crude oil with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • The aldehyde forms a solid, water-soluble bisulfite adduct.[2]

  • Wash the solid with ether (removes non-aldehyde impurities).[2]

  • Regenerate the aldehyde by treating the solid with dilute acid or base.[2]

Troubleshooting Workflow: "Why is it Oiling Out?"

The Issue: You cool the hot solution, and instead of white needles, you get a brown droplet at the bottom. The Cause: The impurity profile has depressed the melting point of your compound below the solvent's boiling point.[3] You are witnessing a liquid-liquid phase separation (LLPS) before the crystal nucleation temperature is reached.

Interactive Troubleshooting Diagram

RecrystallizationTroubleshoot Start Problem: Compound Oils Out CheckMP Is Crude MP < Solvent BP? Start->CheckMP MP_Low Yes (MP is low) CheckMP->MP_Low Likely MP_High No (MP is high) CheckMP->MP_High Soln1 Change Solvent Use lower BP solvent (e.g. DCM/Hexane) MP_Low->Soln1 Soln2 Trituration Grind oil with cold Ether/Pentane to solidify MP_High->Soln2 Seeding The 'Cloud Point' Method 1. Re-heat to dissolve oil 2. Add seed crystal at T < MP 3. Cool at 1°C/min Soln1->Seeding Soln2->Seeding If solidifies

Figure 1: Decision logic for addressing oiling-out phenomena in heterocyclic aldehydes.

Detailed Protocols

Protocol A: The "Cloud Point" Binary Crystallization

Best for: 2-substituted thiazole-5-carbaldehydes (e.g., 2-methyl, 2-phenyl).[1]

  • Preparation: Place crude solid in an Erlenmeyer flask. Have hot Ethyl Acetate (Solvent A) and hot Hexanes (Solvent B) ready.[2]

  • Dissolution: Add hot Solvent A dropwise while swirling on a steam bath. Add just enough to dissolve the solid.[2]

  • The Push: Remove from heat.[2][3] Add hot Solvent B dropwise until the solution turns slightly cloudy (persistent turbidity).[2]

  • The Pull: Add one drop of Solvent A to clear the cloudiness.[2] The solution is now supersaturated.[2]

  • Nucleation:

    • Option A: Add a seed crystal immediately.[1][2]

    • Option B: Scratch the inner glass surface with a glass rod.[2][4][5]

  • Insulation: Cover the flask with a beaker or foil to cool slowly to Room Temp (RT).

  • Harvest: Once at RT, move to an ice bath for 20 mins. Filter and wash with cold Solvent B.[1][2]

Protocol B: Removing the "Red Tar"

Thiazole syntheses (especially Vilsmeier-Haack) often produce red/brown oligomers.[1]

  • Dissolve crude in boiling Ethanol (95%).

  • Add Activated Charcoal (1-2% by weight).[1][2] Do not add to boiling liquid or it will erupt.[1][2] Cool slightly, add charcoal, then reheat.

  • Filter hot through a Celite pad (pre-warmed funnel is critical to prevent premature crystallization).[2]

  • Proceed with cooling.[1][2][3]

FAQ: Senior Scientist Insights

Q: My product smells like sulfur/garlic even after recrystallization. Is it pure? A: Likely not. Thiazoles have a distinct odor, but a sharp "rotten" smell usually indicates residual sulfur-containing starting materials (thioamides/thioureas) or degradation products.[1]

  • Fix: Wash the crude organic layer with dilute Sodium Hypochlorite (Bleach) very briefly before recrystallization to oxidize sulfur impurities, or perform a rigorous acid/base wash.

Q: The aldehyde peak in NMR is small, and there is a new peak at ~5-6 ppm. A: You likely formed a hemiacetal. Did you recrystallize in Methanol or Ethanol?

  • Mechanism:

    
    . This reaction is acid-catalyzed.[1][2]
    
  • Fix: Ensure your glassware is acid-free.[1][2] If the compound is stable, heating the NMR sample might revert the equilibrium. For purification, switch to a non-protic solvent system like EtOAc/Hexane or Toluene.[2]

Q: Can I use water as an anti-solvent? A: Only if your derivative is strictly hydrophobic (e.g., 2,4-diphenylthiazole-5-carbaldehyde).[1] If you have polar groups (amino, hydroxy), you will lose yield to the mother liquor. Furthermore, water at high temps can hydrate the aldehyde to a gem-diol (


), though this is usually reversible.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1][2] (Standard reference for general recrystallization techniques and solvent properties).

  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Authoritative industrial source on phase separation thermodynamics).

  • Bristol-Myers Squibb Co. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.[1][2][6] US Patent 7,408,069.[1][2] (Contains specific solvent mixtures for thiazole purification, specifically THF/Hexane/Water systems).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Academic standard for solvent polarity and selection).[2]

  • LookChem. Thiazole-5-carboxaldehyde Properties & Safety. (Physical property data verifying melting points and stability).

Sources

Optimization

Technical Support Center: Advanced Strategies for 2-(2-chlorophenyl)thiazole Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 2-(2-chlorophenyl)thiazole and its derivatives. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-(2-chlorophenyl)thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in functionalizing this sterically demanding scaffold. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, which can impede or completely stall common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome these challenges. Our approach is rooted in mechanistic understanding, explaining the causality behind each recommendation to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems encountered during the synthesis and functionalization of 2-(2-chlorophenyl)thiazole.

Scenario 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling to form a biaryl compound from 2-(2-chlorophenyl)thiazole and an arylboronic acid, but I am seeing only starting material or trace amounts of product. What is the primary cause and how can I fix it?

A: The primary culprit is the severe steric hindrance imposed by the ortho-chloro group. This bulkiness creates a high energy barrier for two key steps in the palladium catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-Cl bond is sterically hindered, slowing down the entire catalytic turnover.

  • Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center to form the product, is also difficult when bulky groups are forced into proximity.

Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient for this class of substrate. A systematic optimization focusing on the catalyst system is required.

  • Ligand Selection (Most Critical Variable): The choice of phosphine ligand is paramount. You must move from simple ligands like PPh₃ to specialized, bulky, and electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands".[1][2] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition.[2]

    • Primary Recommendation: Screen a panel of ligands such as SPhos , XPhos , and RuPhos .[1]

    • Alternative: N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes) can also be highly effective, offering excellent thermal stability and high reactivity for C-Cl bond activation.[2][3]

  • Palladium Precatalyst Selection: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use modern, air-stable palladium precatalysts. These complexes ensure the reliable and quantitative formation of the active Pd(0) species.

    • Recommendation: Use a G3 or G4 palladacycle precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G4). These are designed for challenging couplings.

  • Base and Solvent Optimization: The base activates the boronic acid for transmetalation.[4] For hindered substrates, a carefully chosen base and solvent system is crucial.

    • Base: Use a strong, non-nucleophilic base. K₃PO₄ is an excellent starting point. Cs₂CO₃ can also be effective.

    • Solvent: A polar aprotic solvent or a mixture including water is often beneficial. Toluene/water or 1,4-dioxane/water mixtures are common.[1]

To systematically identify the optimal ligand, a parallel screen is highly recommended. The following table illustrates a typical screening setup for the reaction between 2-(2-chlorophenyl)thiazole and 4-methoxyphenylboronic acid.

EntryLigand (1.5 mol%)Pd Source (1 mol%)Base (2.0 eq.)SolventTemp (°C)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Dioxane100< 5
2SPhos Pd₂(dba)₃K₃PO₄Toluene11085
3XPhos XPhos-Pd-G3K₃PO₄Toluene11092
4RuPhos RuPhos-Pd-G2Cs₂CO₃Dioxane10088
5IPrPd(OAc)₂K₃PO₄Toluene11079

This data is representative and illustrates the dramatic effect of advanced catalyst systems.

Scenario 2: Failed Buchwald-Hartwig Amination with Secondary Amines

Q: I am trying to couple 2-(2-chlorophenyl)thiazole with a secondary amine (e.g., morpholine or a substituted piperidine) and the reaction is not proceeding. Why is this C-N coupling so difficult?

A: This is an extremely challenging transformation due to compounded steric hindrance. Not only is the aryl chloride sterically encumbered, but secondary amines are also bulky nucleophiles.[5] This "tetra-ortho-substituted" scenario (substituents at the 2-position of the phenyl ring and at the two α-positions of the amine nitrogen) creates a massive barrier to the final C-N reductive elimination step.[6]

Success requires a catalyst system specifically designed to handle this high degree of steric congestion.

  • Ligand Selection is Key: Standard C-N coupling ligands may fail. You need ligands with tailored steric and electronic properties that can accommodate both bulky partners.

    • Primary Recommendation: Use highly specialized biaryl phosphine ligands like BrettPhos or tBuXPhos . These were developed specifically for coupling secondary amines with hindered aryl halides.[7]

    • Emerging Options: Novel P,N-ligands based on carbazole or other scaffolds have also shown remarkable efficacy for synthesizing tetra-ortho-substituted diarylamines.[6]

  • Base Selection: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.

    • Recommendation: Use a strong amide base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu). LiHMDS is often preferred for very hindered substrates.

  • Reaction Conditions: Higher temperatures may be necessary to overcome the activation barrier.

    • Solvent: Anhydrous, high-boiling point ethers like 1,4-dioxane or toluene are standard.

    • Temperature: Reactions may require heating to 100-120 °C. Microwave irradiation can sometimes be beneficial for reducing reaction times in these difficult couplings.

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Pd precatalyst (e.g., BrettPhos-Pd-G3, 1-2 mol%), the ligand (if not using a precatalyst, 1.5-3 mol%), and the base (e.g., LiHMDS, 1.5 eq.).

  • Add 2-(2-chlorophenyl)thiazole (1.0 eq.) and the secondary amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and proceed with standard aqueous workup and purification.

Frequently Asked Questions (FAQs)

Q1: Why exactly do bulky, electron-rich phosphine ligands work so well for these hindered substrates?

A: It's a combination of two factors:

  • Steric Properties: The large size of ligands like SPhos and XPhos favors the formation of a 1:1 Ligand-to-Palladium complex (L-Pd(0)). This monoligated species is more sterically accessible and significantly more reactive in the oxidative addition step compared to the bis-ligated species often formed with smaller ligands like PPh₃.[2]

  • Electronic Properties: These ligands are highly electron-donating. They increase the electron density on the palladium center, which makes it more nucleophilic and accelerates its insertion into the electron-deficient C-Cl bond, lowering the activation energy of the oxidative addition step.[2]

Q2: My reaction is still sluggish even with the best ligands. What else can I try?

A: If you have already optimized the ligand, base, and solvent, consider the following:

  • Increase Catalyst Loading: For exceptionally difficult couplings, increasing the catalyst and ligand loading to 3-5 mol% can sometimes be effective, though this is less desirable for process chemistry.

  • Change the Halide: If possible, synthesize the analogous 2-(2-bromophenyl)thiazole. The C-Br bond is weaker and more reactive than the C-Cl bond, making the oxidative addition step significantly easier.

  • Consider Alternative Chemistries: If palladium catalysis fails, copper-catalyzed Ullmann-type couplings might be an alternative, although they often require higher temperatures and have different substrate scopes.[8]

Q3: Are there any specific safety considerations when working with these catalyst systems?

A: Yes. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium precatalysts are generally air-stable but should still be stored in a desiccator. Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive; always handle them in a glovebox or under a positive pressure of inert gas.

Visual Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting a failed cross-coupling reaction with 2-(2-chlorophenyl)thiazole.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) ligand_check Are you using a bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos) or NHC ligand (e.g., IPr)? start->ligand_check select_ligand ACTION: Screen a panel of advanced ligands. (SPhos, XPhos, RuPhos, BrettPhos) ligand_check->select_ligand No precatalyst_check Are you using a modern Pd-precatalyst (e.g., G3/G4)? ligand_check->precatalyst_check Yes select_ligand->precatalyst_check use_precatalyst ACTION: Switch to a precatalyst like SPhos-Pd-G3 or XPhos-Pd-G4. precatalyst_check->use_precatalyst No base_check Is your base appropriate and strong enough? (e.g., K3PO4, Cs2CO3, LiHMDS) precatalyst_check->base_check Yes use_precatalyst->base_check change_base ACTION: Switch to a stronger or more suitable base. base_check->change_base No conditions_check Have you optimized temperature and solvent? base_check->conditions_check Yes change_base->conditions_check change_conditions ACTION: Increase temperature (100-120°C). Ensure solvent is anhydrous/degassed. conditions_check->change_conditions No success Reaction Successful conditions_check->success Yes change_conditions->success

Caption: Troubleshooting flowchart for sterically hindered cross-coupling.

References

  • Cross-Coupling Reactions Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hQaYDCtys5vBrwyZo9TS_WL8rwY6UBy121TeL99PEMGRtpcoL5zX-R6kK_Z7r1QBJLyXnD6BkP-wf9jQFxKxsbNF5_XaIHKb72soWVUiqQPvWGkHAdHIO-Q5nashez85NgkLmg==]
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2fTdyfsBhUht0wjkIRMkwOhWEA7rKyyz6osNoeyOSgBUX9Bby-ML05gBImRHGgwK4j79Gf1dJbPKs9tNt6qGhj24XiqUo8iTPek6JAI0meudBZsLBTLnJiHXDEJDxY_f1UNkJ4P1ylH8B6Qq3ahVOX0EU_yJb8B2jUmFuvJuiqVhRZIQ8AYe2LJr6SLTqGiUKV2nr9Ivw4Ph7zHfdvwT9GxlbA07iF7wzy4bdrWs3XPtNoLd5gwp3AGLHdWFKvt1myCKILIwhWDBzE-sChgSOw7CZxbWv3xLSog8Df2Ho0FtZEXLS2cVz]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHEj11bo7cuM002LNkdtKEN2o5Dgj6pAzasmyWAwRa9cByQgv9V5dQEBXbvjUWjFn4ZHS97F0Ki7J6aEZY_2CPTm8GremfagsCXA-Paj1FBYtDS6MuQvSjkdnCXklJTsAcvX1yIWorhZ2u5ew_O9TQE5yp8bLa3p13CWEjrBkbLMZt1YzYagxtqNRax79_eQZ2PeWGyA6fOALCBJuYiuVghd27PgYKP-jUFhR-Pfn6jnb6tNyC]
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  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.396/p011396_as.pdf]
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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
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  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c7dt03290b]
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Troubleshooting

Troubleshooting cyclization failures in thiazole aldehyde synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Thiazole Aldehyde Synthesis. As a Senior Application Scientist, I have designed this guide to provide yo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Thiazole Aldehyde Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for the synthesis of this important class of heterocyclic compounds. This resource addresses common challenges and failures encountered during the crucial cyclization step, offering practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazole aldehydes, and what are their primary applications?

A1: The synthesis of thiazole aldehydes is primarily achieved through two main strategies:

  • Construction of a pre-functionalized thiazole ring: This involves the cyclization of precursors that already contain the aldehyde or a masked aldehyde functionality. The Hantzsch thiazole synthesis is a classic and versatile method that falls into this category.[1][2][3]

  • Post-functionalization of a pre-formed thiazole ring: This approach involves the introduction of a formyl group onto an existing thiazole scaffold, most commonly via the Vilsmeier-Haack reaction.[4][5]

Thiazole aldehydes are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as key building blocks for a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7] For instance, 4-methyl-5-formylthiazole is a crucial intermediate in the synthesis of the cephalosporin antibiotic, cefditoren pivoxil.[8][9]

Q2: I am experiencing consistently low yields in my Hantzsch synthesis of a thiazole aldehyde. What are the likely causes?

A2: Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several factors. These include the purity of your starting materials, suboptimal reaction conditions (temperature, solvent, and reaction time), and the stoichiometry of your reactants.[10] The presence of an electron-withdrawing aldehyde group can also deactivate the precursors, making the cyclization less efficient. Additionally, side reactions, such as the formation of isomeric impurities, can significantly reduce the yield of the desired product.

Q3: What is the Vilsmeier-Haack reaction, and why is it a popular choice for the formylation of thiazoles?

A3: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[5][11] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with an acid chloride (such as phosphorus oxychloride, POCl₃).[4] Thiazoles, being electron-rich heterocycles, are generally good substrates for this reaction. The reaction often proceeds with high regioselectivity, which is a significant advantage in complex molecule synthesis.[12]

Troubleshooting Guide: Cyclization Failures

This section provides a detailed analysis of common cyclization failures in thiazole aldehyde synthesis, along with actionable troubleshooting strategies.

Problem 1: Low or No Product Formation in Hantzsch Thiazole Synthesis

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • The isolated yield of the desired thiazole aldehyde is significantly lower than expected.

Causality and Troubleshooting:

Potential Cause Underlying Mechanism and Explanation Suggested Solutions
Poor Quality of Starting Materials The Hantzsch synthesis is sensitive to impurities in the α-halocarbonyl compound and the thioamide. The α-halocarbonyl can undergo self-condensation or decomposition, while impurities in the thioamide can lead to the formation of undesired byproducts.- Purify the α-halocarbonyl compound by distillation or recrystallization before use.- Ensure the thioamide is of high purity and dry.
Suboptimal Reaction Temperature The cyclization and subsequent dehydration steps of the Hantzsch synthesis are temperature-dependent. Insufficient temperature can lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product, especially the sensitive aldehyde group.- Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux).- For sensitive aldehydes, consider running the reaction at a lower temperature for a longer duration.
Inappropriate Solvent The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. A solvent that does not adequately dissolve the reactants will result in a slow and incomplete reaction.- Screen a variety of solvents, such as ethanol, methanol, or DMF, to find the optimal one for your specific substrates.- For poorly soluble reactants, consider using a co-solvent system.
Incorrect Stoichiometry An incorrect molar ratio of the α-halocarbonyl compound to the thioamide can lead to incomplete conversion of the limiting reagent and the formation of byproducts.- Typically, a 1:1 or a slight excess of the thioamide (e.g., 1.1 equivalents) is used. Verify the stoichiometry and accurately weigh your reactants.
Problem 2: Formation of Multiple Products and Side Reactions

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • Purification of the target thiazole aldehyde is challenging due to the presence of closely related impurities.

Causality and Troubleshooting:

Potential Cause Underlying Mechanism and Explanation Suggested Solutions
Formation of Isomeric Impurities In the Hantzsch synthesis with unsymmetrical α-halocarbonyls, the initial nucleophilic attack of the thioamide can occur at two different carbon atoms, leading to the formation of regioisomers.- The regioselectivity can sometimes be influenced by the reaction conditions. Experiment with different solvents and temperatures.- If regioisomers are unavoidable, they may need to be separated by careful column chromatography.
Thioamide Decomposition Thioamides can be unstable, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases), leading to the formation of various byproducts.- Use milder reaction conditions whenever possible.- Consider synthesizing the thioamide in situ to minimize its decomposition.
Aldehyde Degradation The aldehyde group is susceptible to oxidation, reduction, or other reactions under the cyclization conditions.- If possible, use a masked aldehyde (e.g., an acetal) during the cyclization and deprotect it in a subsequent step.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-formylthiazole via Rosenmund Reduction

This protocol describes the synthesis of 4-methyl-5-formylthiazole by the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[8][9]

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic acid chloride

  • To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After cooling, distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step without further purification.

Step 2: Synthesis of 4-Methyl-5-formylthiazole

  • To the freshly prepared 4-methylthiazole-5-carboxylic acid chloride, add 30 mL of xylene.

  • Add the Pd/BaSO₄ catalyst to the mixture.

  • Heat the reaction to 140 °C while bubbling hydrogen gas through the solution.

  • Monitor the reaction progress by TLC (petroleum ether-acetone = 3:1).

  • Once the reaction is complete, filter the mixture and extract with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous solution to pH 8 with sodium carbonate and extract with chloroform (3 x 30 mL).

  • Distill the chloroform to obtain the pure product.

Protocol 2: Purification of Thiazole Aldehydes via Bisulfite Adduct Formation

This protocol is a general method for the purification of aldehydes by forming a solid bisulfite adduct, which can then be isolated and the aldehyde regenerated.[13][14]

Step 1: Formation of the Bisulfite Adduct

  • Dissolve the crude reaction mixture containing the thiazole aldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

  • The bisulfite adduct will precipitate out of the solution. If no precipitate forms, the adduct may be soluble in the reaction mixture. In this case, proceed to liquid-liquid extraction.

  • Collect the solid adduct by filtration and wash with a small amount of cold solvent.

Step 2: Regeneration of the Aldehyde

  • Suspend the purified bisulfite adduct in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and water.

  • Add a base (e.g., sodium carbonate or sodium hydroxide solution) to raise the pH and reverse the adduct formation.

  • Separate the organic layer, which now contains the purified aldehyde.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure thiazole aldehyde.

A non-aqueous method for regenerating aldehydes from their bisulfite adducts using TMS-Cl in acetonitrile has also been reported, which can be beneficial for water-sensitive substrates.[15]

Visualization and Data

Troubleshooting Workflow for Low Yield in Hantzsch Thiazole Aldehyde Synthesis

troubleshooting_workflow start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed optimize_solvent Optimize Solvent optimize_temp->optimize_solvent Temperature Optimized check_stoichiometry Verify Stoichiometry optimize_solvent->check_stoichiometry Solvent Optimized side_reactions Investigate Side Reactions check_stoichiometry->side_reactions Stoichiometry Correct isomer_formation Isomer Formation side_reactions->isomer_formation Yes decomposition Starting Material/Product Decomposition side_reactions->decomposition Yes purification_issue Purification Challenges side_reactions->purification_issue Yes success Improved Yield side_reactions->success No isomer_formation->success decomposition->success purification_issue->success

Caption: A decision tree for troubleshooting low yields.

Reaction Scheme: Vilsmeier-Haack Formylation of a 2-Substituted Thiazole

vilsmeier_haack reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagents->vilsmeier_reagent intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate thiazole 2-Substituted Thiazole thiazole->intermediate Electrophilic Attack product 5-Formyl-2-Substituted Thiazole intermediate->product Hydrolysis hydrolysis H2O Workup

Caption: Vilsmeier-Haack formylation of a thiazole.

References

  • Yuan, C., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. [Link]

  • Yuan, C., et al. (2008). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Molecules (Basel, Switzerland), 13(4), 943–947. [Link]

  • Cook–Heilbron thiazole synthesis. In Wikipedia. [Link]

  • BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. BenchChem Technical Support Center.
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2004).
  • A Review on Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
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  • File:Cook heilbron thiazole synthesis png.png. Wikimedia Commons. [Link]

  • A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole. (2016).
  • Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. MDPI. [Link]

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  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support Center.
  • Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Advancement in Engineering Technology, Management & Applied Science, 2(4), 2021.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
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Optimization

Technical Support Center: Optimizing 2-Aryl-Thiazole Formation

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of 2-aryl-thiazoles. Temperature is a critical, yet often overlooked, parameter tha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of 2-aryl-thiazoles. Temperature is a critical, yet often overlooked, parameter that governs reaction rate, product yield, and purity. This document is structured to provide both foundational knowledge and actionable troubleshooting advice to help you master this variable in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the Hantzsch synthesis of 2-aryl-thiazoles, the most prevalent method for their formation.

Q1: What is the general mechanism for 2-aryl-thiazole formation, and where does temperature play a critical role?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide.[1][2] The reaction proceeds through a multi-step pathway.[1][3] Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[3] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1][3]

Temperature is crucial at each stage:

  • Initial SN2 Attack: Sufficient thermal energy is required to overcome the activation barrier for the initial bond formation. Reactions that are sluggish at room temperature often benefit from modest heating.[4]

  • Cyclization & Dehydration: These steps also have energy barriers. Heating is almost always required to drive the reaction towards the final aromatic product, which is the thermodynamic minimum of the system.[3] Excessive heat, however, can promote decomposition of starting materials or the final product, leading to lower yields.[5]

Q2: What is a typical starting temperature range for the Hantzsch synthesis of 2-aryl-thiazoles?

There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific substrates, solvent, and whether a catalyst is used.[4][6] However, a general starting point for conventional heating in common solvents like ethanol or methanol is the reflux temperature of the solvent.[1][6]

  • Many procedures report heating reactions at temperatures ranging from 60°C to 100°C.[1][6][7]

  • Microwave-assisted syntheses can employ higher temperatures (e.g., 90°C to 130°C) for significantly shorter reaction times, often minutes instead of hours.[8][9][10]

It is always recommended to start with literature procedures for similar substrates and then optimize as needed.

Q3: How do electron-donating vs. electron-withdrawing groups on the aryl ring affect the required reaction temperature?

Substituents on the aryl rings of both the α-haloketone and the thioamide can influence reaction rates and, consequently, the optimal temperature.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) on the aryl ring of the α-haloketone make the carbonyl carbon more electrophilic. This can accelerate the initial SN2 attack by the thioamide, potentially allowing for lower reaction temperatures or shorter reaction times.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) on the aryl ring can have the opposite effect, potentially requiring slightly higher temperatures or longer reaction times to achieve complete conversion.

While these are general electronic trends, steric hindrance from bulky substituents can also play a significant role, often necessitating more forceful conditions (i.e., higher temperatures) to overcome steric repulsion.

Q4: What is the impact of solvent choice on the optimal reaction temperature?

The solvent plays a critical role in solubility, reaction kinetics, and the practical temperature range of the experiment.

  • Polar Protic Solvents like ethanol and methanol are very common.[1] They are effective at solvating the starting materials and intermediates. The reaction is often run at the reflux temperature of these solvents (Methanol: ~65°C, Ethanol: ~78°C).

  • Aprotic Solvents such as DMF may be used for less soluble substrates and can allow for higher reaction temperatures.[4]

  • "Green" Solvents like glycerol or water are being used more frequently in modern, environmentally benign protocols.[6][11] Reactions in these solvents may require different temperature profiles, sometimes running effectively at ambient temperature or requiring high heat (e.g., 130°C).[11][12]

The choice of solvent directly dictates the maximum achievable temperature under conventional heating (the boiling point). To exceed this, sealed-vessel microwave heating is an excellent alternative.[5]

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low or No Product Yield

Q: My reaction yield is very low. Could the temperature be too low or too high? How do I diagnose this?

A: Yes, an incorrect temperature is a primary cause of low yields.[7]

  • Symptom: Temperature is too low. Your reaction may be sluggish or stall completely. Monitoring by Thin Layer Chromatography (TLC) will show significant amounts of unreacted starting materials even after an extended period.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. If using reflux conditions, consider switching to a higher-boiling solvent (e.g., from ethanol to n-butanol) or employing microwave irradiation to access higher temperatures safely.[6]

  • Symptom: Temperature is too high. TLC analysis might show the disappearance of starting materials but little of the desired product, accompanied by the formation of multiple new, often discolored or "streaky," spots. This suggests decomposition of the reactants or the product.[5][12]

    • Solution: Decrease the reaction temperature. If you suspect product instability, run the reaction at the lowest temperature that allows for a reasonable conversion rate, even if it requires a longer reaction time.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a method for systematically determining the optimal reaction temperature for the synthesis of a target 2-aryl-thiazole.

Objective: To identify the temperature that provides the best balance of reaction time, yield, and purity.

Materials:

  • α-haloketone (1.0 eq)

  • Thioamide (1.2 eq)

  • Chosen solvent (e.g., Ethanol)

  • Reaction vessels (e.g., microwave vials or round-bottom flasks with condensers)

  • Heating system (e.g., stirring hotplates with oil baths or a microwave reactor)

  • TLC plates, chamber, and appropriate mobile phase

  • Analytical equipment (LC-MS, NMR) for final analysis

Procedure:

  • Setup: In three separate, identical reaction vessels, combine the α-haloketone, thioamide, and solvent. Ensure all vessels are equipped with stir bars.

  • Temperature Screening:

    • Vessel 1 (Low Temp): Heat to a lower-end temperature, for example, 60°C.[6]

    • Vessel 2 (Mid Temp): Heat to a literature-standard temperature, for example, 80°C (typical ethanol reflux).

    • Vessel 3 (High Temp): Heat to a higher temperature, for example, 100°C (requires a sealed vessel or higher-boiling solvent).[7]

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs), withdraw a small aliquot from each reaction. Analyze each aliquot by TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up: Once a reaction reaches completion (or after a predetermined maximum time, e.g., 24 hours), cool the mixture to room temperature. Isolate the crude product. A common method involves pouring the reaction mixture into a dilute sodium carbonate solution to neutralize any acid formed and precipitate the product, which is then collected by filtration.[1][7]

  • Analysis: Dry the crude product from each reaction and determine the mass (crude yield). Analyze the purity of each product using LC-MS or ¹H NMR.

Data Interpretation

Summarize your findings in a table to clearly identify the optimal conditions.

ReactionTemperature (°C)Time (h)Crude Yield (%)Purity (by LC-MS, %)Observations
1601245%95%Very slow, incomplete conversion
280488%92%Good conversion, minor impurities
3100285%75%Fast, but significant side product formation

Visualization of Key Concepts

dot digraph "Hantzsch_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="α-Haloketone +\nThioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Thiazoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Aryl-Thiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Temperature annotations Start -> Intermediate1 [label="Step 1: SN2 Attack\n(Requires Heat)", color="#EA4335"]; Intermediate1 -> Intermediate2 [label="Step 2: Intramolecular\nCyclization", color="#4285F4"]; Intermediate2 -> Product [label="Step 3: Dehydration\n(Driven by Heat)", color="#FBBC05"]; } caption [label="Fig 1. Hantzsch thiazole synthesis pathway.", shape=plaintext, fontsize=10];

Simplified Hantzsch synthesis mechanism.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield or\nStalled Reaction?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTLC [label="Analyze by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; HighSM [label="High Starting\nMaterial Remaining?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseT [label="ACTION:\nIncrease Temperature\n(e.g., +20°C or switch solvent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ManySpots [label="Multiple Spots or\nBaseline Streaking?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DecreaseT [label="ACTION:\nDecrease Temperature\n(e.g., -20°C)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate other\nparameters (time, solvent,\nreagent purity)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckTLC; CheckTLC -> HighSM; HighSM -> IncreaseT [label="Yes"]; HighSM -> ManySpots [label="No"]; ManySpots -> DecreaseT [label="Yes"]; ManySpots -> Reassess [label="No"]; } caption [label="Fig 2. Decision workflow for troubleshooting.", shape=plaintext, fontsize=10];

Troubleshooting workflow for temperature issues.

References

  • Benchchem. common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Bouherrou, H., Saidoun, A., et al. (2017).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Moody, C. J., & Allcock, F. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • Benchchem. optimization of Hantzsch thiazole synthesis reaction conditions.
  • ChemHelpASAP (2020).
  • Al-Mulla, A. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Raval, J. P., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • Scalacci, N., et al. (2017).
  • Al-Otaibi, J. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Critical Reviews.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2014).
  • Kamal, A., & Nimbarte, V. D. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Khan, F. A. K., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • ResearchGate. (2017). of isolated yields for microwave-assisted and conventional Hantzsch synthesis of thiazolyl coumarins 10.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Welcome to the technical support center for the purification of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the chemical rationale behind common impurities and the tailored strategies required to eliminate them, ensuring the integrity of your subsequent research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, and why do they form?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis, which is typically a Vilsmeier-Haack formylation of a 2-(2-chlorophenyl)thiazole precursor.[1][2][3][4] The most prevalent impurities arise from three main sources: the starting materials, side reactions, and product degradation.

  • Unreacted Starting Material: Incomplete formylation will leave residual 2-(2-chlorophenyl)thiazole. This is less polar than your aldehyde product and will exhibit a higher Rf value on a normal-phase TLC plate.

  • Over-oxidation Product: The aldehyde group (-CHO) is susceptible to oxidation, forming the corresponding carboxylic acid, 2-(2-chlorophenyl)-thiazole-5-carboxylic acid.[5][6] This is a very common issue, often occurring during aqueous workup or upon prolonged exposure to air. This impurity is highly polar and will typically appear as a spot at or near the baseline on a silica TLC plate.

  • Vilsmeier-Haack Reagent Residues: The reaction uses an electrophilic iminium salt (the Vilsmeier reagent), generated from a formamide (like DMF) and a halogenating agent (like POCl₃).[7] The final product of the reaction is an iminium ion that must be hydrolyzed to the aldehyde.[3] Incomplete hydrolysis can leave behind water-soluble iminium salts or related species. Residual DMF is also a common, though easily removed, impurity.

Q2: My aldehyde is streaking badly on the silica gel TLC plate. What is causing this, and how can I fix it?

A2: This is a classic problem when working with nitrogen-containing heterocycles on standard silica gel. The streaking, or tailing, is caused by a strong, non-ideal interaction between the basic lone pair of electrons on the thiazole's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction slows the compound's movement up the plate in an uneven manner.

Solutions:

  • Mobile Phase Modification (The Primary Fix): Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The Et₃N will preferentially bind to the acidic silanol groups, allowing your thiazole derivative to elute cleanly and symmetrically.

    • Ammonia in Methanol: For more polar solvent systems, using a small percentage of a 7N ammonia in methanol solution mixed with dichloromethane can also be effective.[5]

  • Sample Overload: Ensure you are not spotting too much material on the TLC plate. A highly concentrated spot will exacerbate tailing. Try spotting a more dilute solution.[5]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different adsorbent. Neutral alumina can be a good alternative to acidic silica gel for basic compounds.

Q3: I'm seeing a new, highly polar spot appear on my TLC plate when analyzing fractions from my column, especially those that have been sitting for a while. What is it?

A3: This is almost certainly the 2-(2-chlorophenyl)-thiazole-5-carboxylic acid, the over-oxidation product mentioned in Q1. Aldehydes, particularly heterocyclic aldehydes, can be sensitive to air oxidation, a process that can be accelerated by residual acid or base, light, and storage on silica gel, which can act as a mild oxidant or catalyst. The fractions collected from your column are at high dilution in solvent with a large surface area, making them particularly vulnerable.

Preventative Measures:

  • Work Efficiently: Analyze and combine your column fractions promptly.

  • Inert Atmosphere: Concentrate your purified fractions under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Store Properly: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature.

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a logical workflow for tackling common purification challenges.

Diagram: Purification Strategy Decision Tree

This diagram outlines the initial decision-making process based on the physical state of your crude product.

G start Crude 2-(2-Chloro-phenyl)- thiazole-5-carbaldehyde solid_check Is the crude material a solid? start->solid_check recrystallization Attempt Recrystallization (See Protocol 2) solid_check->recrystallization Yes chromatography Proceed to Column Chromatography (See Protocol 1) solid_check->chromatography No (It's an oil) success_check Is purity >98%? recrystallization->success_check end_product Pure Product success_check->end_product Yes success_check->chromatography No oily_or_impure Crude is an oil or recrystallization failed G cluster_prep Preparation cluster_run Execution cluster_finish Completion a Select Solvent System via TLC (Rf ≈ 0.3) b Pack Column with Silica Gel Slurry a->b c Dry Load Crude Sample onto Silica b->c d Elute with Low Polarity Mobile Phase c->d e Collect Fractions d->e f Monitor Fractions by TLC e->f f->d g Combine Pure Fractions f->g Separation Complete h Evaporate Solvent g->h i Characterize Final Product (NMR, MS) h->i

Sources

Optimization

Technical Support Guide: Preventing Oxidation of Thiazole-5-Carbaldehyde

Executive Summary & Core Directive Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antineoplastic agents) and agrochemicals.[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antineoplastic agents) and agrochemicals.[1] While the thiazole ring itself is relatively stable, the C-5 aldehyde functionality is highly susceptible to aerobic autoxidation , rapidly degrading into thiazole-5-carboxylic acid .

The Critical Failure Mode: Users often report the material turning from a pale yellow solid/oil to a dark brown viscous mass. This is not just a color change; it indicates the formation of carboxylic acid impurities which catalyze further decomposition and polymerization.

Immediate Action Required: If your material has been stored under air at room temperature for >24 hours, verify purity via TLC or


H-NMR before use.

The Degradation Mechanism: Why It Happens

To prevent degradation, one must understand the enemy. Thiazole-5-carbaldehyde undergoes a radical chain autoxidation mechanism. This process is accelerated by light (photo-oxidation) and trace metal impurities.

The Autoxidation Pathway

The aldehyde hydrogen atom (C-H) is abstracted to form an acyl radical. This radical reacts with atmospheric oxygen to form a peroxy radical, eventually yielding the carboxylic acid.

Autoxidation Aldehyde Thiazole-5-carbaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Regenerates Radical Acid Thiazole-5-carboxylic Acid (Degradation Product) Peracid->Acid Decomposition

Figure 1: The radical chain mechanism converting the aldehyde to the unwanted carboxylic acid.

Storage Protocol: The "Zero-Oxidation" Standard

This protocol is non-negotiable for maintaining purity >97% over long durations (3+ months).

Required Equipment
  • Inert Gas: Argon (preferred due to higher density than air) or Nitrogen.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Sealant: Parafilm M® or Teflon tape.

  • Environment: Freezer (-20°C).

Step-by-Step Workflow
  • Receipt QC: Upon arrival, warm the bottle to room temperature before opening to prevent water condensation.

  • Aliquot Strategy: Do not store in one large bulk container. Divide the material into single-use aliquots inside a glovebox or under an inert gas funnel.

  • Inert Flush: Flush the headspace of each vial with a gentle stream of Argon for 30 seconds.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm.

  • Cold Storage: Place in a secondary container (desiccator or Ziploc with desiccant) and store at -20°C.

Storage Decision Logic

StorageLogic Start Material Receipt Check Is it for immediate use (<24 hours)? Start->Check Immediate Store at 2-8°C (Dark, Tightly Capped) Check->Immediate Yes LongTerm Long Term Storage Check->LongTerm No Action1 Flush with Argon LongTerm->Action1 Action2 Seal with Parafilm Action1->Action2 Action3 Freeze at -20°C Action2->Action3

Figure 2: Decision tree for determining appropriate storage conditions based on usage timeline.

Troubleshooting & FAQs

Q1: My thiazole-5-carbaldehyde arrived as a liquid, but the SDS says it's a solid. Is it bad?

  • Analysis: This is common. The melting point is relatively low (approx. 92-94°C boiling point at reduced pressure implies a melting point often near ambient or slightly above). Supercooling can keep it liquid.

  • Diagnosis: However, if it is a dark brown liquid, the melting point depression is likely caused by impurities (carboxylic acid).

  • Action: Run a TLC (Hexane/EtOAc). If you see a streak or a baseline spot (acid), purification is needed.

Q2: The compound has turned yellow/brown. Can I still use it?

  • Analysis: Color change is the first sign of autoxidation (formation of conjugated oligomers or acid).

  • Action: For non-critical early-stage synthesis, you may use it with a slight excess. For GMP or kinetic studies, do not use . Purify first.

Q3: How do I purify oxidized material?

  • Method A (Distillation): Vacuum distillation (bp 92-94°C @ 16 mmHg) is the most effective method to separate the volatile aldehyde from the non-volatile acid/polymer residue [1].

  • Method B (Chemical Wash): Dissolve in Dichloromethane (DCM). Wash rapidly with cold saturated Sodium Bicarbonate (NaHCO3) solution. The acid moves to the aqueous layer; the aldehyde stays in DCM. Dry over Na2SO4 and concentrate immediately.

Q4: Can I store it in solution (e.g., DMSO or DCM)?

  • Verdict: No.

  • Reasoning: Solvents contain dissolved oxygen. Unless you are using a sealed, degassed Young's tube, storage in solution accelerates oxidation due to increased surface area contact with dissolved oxygen.

Comparative Stability Data

Storage ConditionAtmosphereTemperatureDegradation Rate (Est.)
Benchtop Air25°CHigh (~5-10% per week)
Refrigerator Air4°CModerate (~2-5% per week)
Freezer Air-20°CLow (<1% per week)
Freezer (Optimized) Argon -20°C Negligible (<1% per 6 months)

References

  • Royal Society of Chemistry. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved February 18, 2026, from [Link]

  • National Institutes of Health (NIH). (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Patent WO2003091230A1.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug discovery, a precise understanding of their molecular structure is par...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug discovery, a precise understanding of their molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, a molecule of interest in medicinal chemistry.

This guide moves beyond a simple listing of chemical shifts. As a Senior Application Scientist, the aim is to elucidate the reasoning behind the assignments, drawing upon empirical data from analogous structures and theoretical predictions. This approach provides a robust framework for understanding the spectral features of this and similar molecular scaffolds.

The Logic of the Spectrum: Understanding Substituent Effects

The ¹H NMR spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is governed by the electronic environment of each proton, which is in turn influenced by the interplay of the thiazole ring, the ortho-substituted phenyl ring, and the aldehyde group. To dissect these influences, we will compare predicted data for our target molecule with experimental data from key structural analogues.

The aromaticity of the thiazole ring generally results in its proton signals appearing between 7.27 and 8.77 ppm[1]. The specific shifts are then modulated by the substituents. An electron-withdrawing group like the aldehyde at the C5 position will deshield the adjacent thiazole proton (H4), shifting it downfield. Conversely, the 2-chlorophenyl group's effect will be a combination of its aromatic character and the inductive effect of the chlorine atom.

Comparative Analysis of ¹H NMR Chemical Shifts

To provide a comprehensive understanding, the following table presents a comparison of predicted ¹H NMR chemical shifts for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde with experimental data for relevant structural fragments. This comparative approach allows for a more confident assignment of the signals.

Proton Predicted δ (ppm) for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde *Experimental δ (ppm) for Thiazole (in CDCl₃)[2] Experimental δ (ppm) for Aldehydes[3][4] Notes on Expected Shifts
Aldehyde-H9.9 - 10.1N/A9.0 - 10.0The strong deshielding effect of the carbonyl group places this proton in the far downfield region of the spectrum.
Thiazole-H48.5 - 8.77.44N/AThe electron-withdrawing aldehyde group at C5 significantly deshields this proton, shifting it downfield from the parent thiazole.
Phenyl-H3'7.5 - 7.7N/AN/AThis proton is ortho to the chlorine atom and is expected to be a doublet of doublets due to coupling with H4' and H5'.
Phenyl-H4'7.3 - 7.5N/AN/AThis proton will appear as a multiplet, coupled to H3', H5', and H6'.
Phenyl-H5'7.3 - 7.5N/AN/ASimilar to H4', this proton will be a multiplet.
Phenyl-H6'7.9 - 8.1N/AN/AThis proton is ortho to the thiazole ring and is expected to be deshielded, appearing as a doublet of doublets.

Predicted values were generated using a combination of cheminformatics tools and analysis of substituent effects from related compounds. The exact values can vary depending on the solvent and the prediction algorithm used.

Visualizing the Assignments

To further clarify the spatial relationships and the assigned protons, the following molecular structure and a conceptual workflow for NMR analysis are provided.

G cluster_molecule 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde cluster_assignments Proton Assignments mol H_aldehyde Aldehyde-H (9.9-10.1 ppm) H_aldehyde->mol CHO H4_thiazole H4 (8.5-8.7 ppm) H4_thiazole->mol Thiazole Ring H6_phenyl H6' (7.9-8.1 ppm) H6_phenyl->mol Phenyl Ring H3_phenyl H3' (7.5-7.7 ppm) H3_phenyl->mol Phenyl Ring H4_H5_phenyl H4'/H5' (7.3-7.5 ppm) H4_H5_phenyl->mol Phenyl Ring

Caption: Molecular structure and key ¹H NMR assignments.

Experimental Protocol: A Self-Validating System

For researchers aiming to acquire their own data, the following protocol outlines a standard procedure for ¹H NMR analysis. The trustworthiness of the data relies on careful sample preparation and instrument calibration.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
  • Shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.

3. Data Analysis and Assignment:

  • Reference the spectrum to the TMS signal at 0 ppm.
  • Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) of each signal.
  • Utilize two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively. This provides an additional layer of validation for the assignments.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. We will explore the characteristic vibrational frequencies of its constituent functional groups, offering a detailed interpretation of the spectral data. This analysis serves as a crucial tool for researchers, scientists, and drug development professionals for structural elucidation and quality control.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

Heterocyclic compounds, such as thiazole derivatives, form the backbone of many pharmaceutical agents and functional materials.[1][2] The precise characterization of their molecular structure is paramount for understanding their biological activity and material properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a molecule's vibrating bonds.[3][4][5] This guide will focus on the FTIR spectral analysis of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, a molecule that combines several key functional groups: a thiazole ring, a substituted aromatic (chloro-phenyl) ring, and an aldehyde group. Understanding the vibrational signatures of each component is essential for confirming the compound's identity and purity.

Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample like 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, proper sample preparation is critical. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method: A Classic Approach for Solid Samples

The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission spectra of solid samples.[6][7][8] The principle lies in dispersing a small amount of the analyte in a matrix of dry, IR-transparent potassium bromide, which is then pressed into a thin, transparent pellet.

Experimental Protocol:

  • Drying: Ensure spectroscopy-grade KBr is thoroughly dried in an oven to eliminate moisture, which has strong IR absorption bands that can interfere with the sample spectrum.[6]

  • Grinding and Mixing: Grind 1-2 mg of the 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of the dried KBr powder and gently but thoroughly mix to ensure a homogenous dispersion of the sample within the KBr matrix.[9] The sample concentration should be between 0.2% and 1%.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[6][10]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected separately to correct for any atmospheric and instrumental interferences.[8]

Attenuated Total Reflectance (ATR): A Convenient Alternative

ATR-FTIR is a popular and convenient sampling technique that requires minimal to no sample preparation.[11][12][13] It is particularly useful for analyzing solid powders and films directly. The technique relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal (such as diamond or zinc selenide) and creates an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[14][15]

Experimental Protocol:

  • Background Collection: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal surface. This accounts for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectral Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Results and Discussion: Interpreting the FTIR Spectrum

The FTIR spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a composite of the vibrational modes of its distinct structural components. The following table summarizes the expected characteristic absorption bands and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3100-3000C-H StretchingAromatic (Phenyl and Thiazole rings)Medium-Weak
~2850 and ~2750C-H StretchingAldehyde (Fermi Resonance)Weak
~1705-1685C=O StretchingAromatic AldehydeStrong
~1600-1450C=C and C=N StretchingAromatic and Thiazole RingsMedium-Strong
~1475C-H BendingAldehydeMedium
~850-550C-Cl StretchingChloro-phenyl groupStrong
~900-675C-H Out-of-Plane BendingSubstituted Benzene RingStrong
Analysis of Key Functional Group Vibrations
  • Aldehyde Group (CHO): The aldehyde functional group provides two highly characteristic signals. The most prominent is the strong C=O stretching vibration, which for aromatic aldehydes, is typically observed in the 1705-1685 cm⁻¹ region due to conjugation with the thiazole ring.[16][17][18] Additionally, the aldehydic C-H stretch often appears as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, a phenomenon known as Fermi resonance.[16][18][19] The presence of these two sets of peaks is a strong indicator of an aldehyde.

  • Thiazole Ring: The thiazole ring, as a heterocyclic aromatic system, exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.[20][21] These bands can sometimes overlap with the aromatic C=C stretching vibrations of the phenyl ring.

  • 2-(2-Chloro-phenyl) Group: The substituted benzene ring contributes several key features to the spectrum. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[22] The in-plane C=C stretching vibrations of the aromatic ring usually give rise to bands in the 1600-1450 cm⁻¹ range.[22] The substitution pattern on the benzene ring (in this case, ortho-substitution) can be further elucidated by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[23][24] The C-Cl stretching vibration for an aromatic chloride is typically found in the 850-550 cm⁻¹ range and is often a strong and sharp peak.[25][26][27]

Comparative Analysis: The Influence of Substituents

To better understand the spectral features of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, it is instructive to compare its expected spectrum with that of simpler, related molecules.

  • Versus Thiazole: The introduction of the 2-(2-chloro-phenyl) and 5-carbaldehyde substituents significantly alters the spectrum of the parent thiazole ring. The most notable additions are the strong C=O stretch from the aldehyde and the various bands associated with the substituted phenyl ring, including the aromatic C-H stretches and the C-Cl stretch.

  • Versus Benzaldehyde: While both molecules contain an aromatic aldehyde, the electronic environment of the carbonyl group in 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is influenced by the electron-withdrawing nature of the thiazole ring. This can lead to a slight shift in the C=O stretching frequency compared to benzaldehyde.

  • Versus 2-Chlorotoluene: This comparison highlights the contribution of the thiazole and aldehyde moieties. The spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde will show the characteristic aldehyde C-H and C=O stretches, as well as the thiazole ring vibrations, which are absent in the spectrum of 2-chlorotoluene.

Visualization of Molecular Structure and Key Vibrational Modes

To visually represent the molecular structure and the key vibrational modes discussed, a Graphviz diagram is provided below.

Figure 1. Molecular structure of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde with key FTIR vibrational modes highlighted.

Conclusion

The FTIR spectrum of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde provides a wealth of information for its structural confirmation. By carefully analyzing the characteristic absorption bands of the aldehyde, thiazole, and chloro-phenyl moieties, researchers can confidently identify this compound and assess its purity. This guide has provided a framework for interpreting the spectrum, from experimental considerations to the detailed assignment of vibrational modes, underscoring the indispensable role of FTIR spectroscopy in modern chemical analysis.

References

  • Wikipedia. (2023, October 27). Attenuated total reflection. In Wikipedia. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • FindLight. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy: Principles & Applications. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 415-421. Retrieved from [Link]

  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

  • PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • FindLight. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • FindLight. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

  • FindLight. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Department of Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Thiazole-5-Carbaldehyde Profiling

Executive Summary & Application Context Thiazole-5-carbaldehydes are critical pharmacophores in the synthesis of antineoplastic agents, antimicrobial drugs, and enzyme inhibitors. In drug development, the precise structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Thiazole-5-carbaldehydes are critical pharmacophores in the synthesis of antineoplastic agents, antimicrobial drugs, and enzyme inhibitors. In drug development, the precise structural characterization of these intermediates is non-negotiable, particularly when distinguishing between regioisomers (2-, 4-, and 5-substituted variants) that exhibit vastly different biological activities.

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of thiazole-5-carbaldehydes. It moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, offering a self-validating protocol for isomeric differentiation.

Technical Deep Dive: Fragmentation Mechanics

The mass spectral behavior of thiazole-5-carbaldehyde (MW ≈ 113 Da for the core structure) is governed by two competing stability drivers: the resonance stabilization of the acylium ion and the aromatic stability of the thiazole ring.

The Primary Fragmentation Pathway (EI-MS)

Under hard ionization (70 eV), the molecular ion


 undergoes predictable bond fissions. The fragmentation is characterized by "diagnostic losses" that serve as a fingerprint.
  • 
    -Cleavage (Acylium Formation): 
    The aldehyde hydrogen is lost to form a stable acylium cation 
    
    
    
    . This is often a prominent peak in 5-substituted thiazoles due to the resonance donation from the ring sulfur and nitrogen.
  • Decarbonylation (Loss of CO): The acylium ion or the molecular ion ejects carbon monoxide (28 Da), resulting in a thiazolyl cation

    
    .
    
  • Ring Fission (The "Shatter" Phase): Unlike benzene rings, the thiazole ring is susceptible to cleavage at the C-S and C-N bonds.

    • HCN Loss: A characteristic loss of 27 Da (HCN) typically occurs from the C2-N3 fragment.

    • CS Loss: Loss of 44 Da (CS) or 45 Da (HCS) indicates the rupture of the sulfur-containing segment.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the mechanistic flow from the parent ion to terminal fragments.

ThiazoleFragmentation cluster_legend Pathway Legend M_Ion Molecular Ion [M]+. (m/z 113) Acylium Acylium Ion [M-H]+ (m/z 112) M_Ion->Acylium -H• (Alpha Cleavage) Thiazolyl Thiazolyl Cation [M-CHO]+ (m/z 84) M_Ion->Thiazolyl -CHO• (Inductive Cleavage) HCN_Loss Loss of HCN (m/z 86) Acylium->HCN_Loss -C2H2 (Acetylene equivalent) RingOpen Ring Cleavage (m/z 57, 58) Thiazolyl->RingOpen -HCN / -CS key Blue: Parent | Red: Primary Fragment | Yellow: Secondary | Green: Terminal

Figure 1: Mechanistic fragmentation pathway of Thiazole-5-carbaldehyde under Electron Ionization (70 eV).

Comparative Analysis: EI vs. ESI-MS/MS

This section objectively compares the two dominant analytical modalities. For structural elucidation of unknown thiazole impurities, EI is superior. For high-throughput screening of known libraries, ESI is preferred.

Performance Matrix
FeatureElectron Ionization (EI) ESI-MS/MS (CID) Verdict for Thiazole-5-CHO
Ionization Energy Hard (70 eV)Soft (Variable Collision Energy)EI provides richer structural data.
Molecular Ion Often weak (

)
Strong (

or

)
ESI is better for MW confirmation.
Ring Cleavage Extensive (HCN, CS,

loss)
Limited (requires high CE)EI is required to prove ring integrity.
Isomer Differentiation High (Fingerprint region)Low (Unless

is used)
EI distinguishes 2- vs 5-isomers better.
Sample State Gas phase (thermal stability needed)Liquid phaseESI if the aldehyde is thermally labile.
Isomeric Differentiation Data (2- vs. 5-Carbaldehyde)

A critical challenge is distinguishing the 5-carbaldehyde from the 2-carbaldehyde isomer. The position of the aldehyde relative to the heteroatoms dictates the fragmentation abundance.

  • Thiazole-2-carbaldehyde: The aldehyde is flanked by both S and N. The "ortho-effect" facilitates rapid loss of CO. The molecular ion is often less intense.[1][2]

  • Thiazole-5-carbaldehyde: The aldehyde is adjacent to S and C4. The C-C bond at position 5 is generally more robust, leading to a more prominent molecular ion and a distinct

    
     peak.
    

Validated Experimental Protocol

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this self-validating workflow. This protocol is designed to minimize thermal degradation of the aldehyde prior to ionization.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the thiazole derivative in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI direct probe).

  • Concentration: Final concentration should be ~10 ppm. Avoid high concentrations to prevent dimerization of the aldehyde.

Instrument Parameters (Agilent/Thermo/Waters compatible)

Method A: GC-MS (EI)

  • Inlet Temp: 200°C (Do not exceed 250°C to prevent thermal decarbonylation).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

  • Validation Check: Monitor the m/z 28 (CO) peak. If m/z 28 is the base peak, thermal degradation is occurring in the inlet. Lower the inlet temperature.

Method B: LC-MS/MS (ESI)

  • Mode: Positive Ion (

    
    ).
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

  • Validation Check: Ensure the

    
     hemiacetal adduct is not dominating the spectrum, which can occur in methanolic solutions.
    
Data Interpretation Workflow (DOT)

Workflow Sample Sample Injection Check_MW Check Molecular Ion (m/z 113/114) Sample->Check_MW Decision Is M+ Strong? Check_MW->Decision EI_Path EI Analysis: Look for m/z 86 (HCN loss) & m/z 58 (Ring Break) Decision->EI_Path Yes (Stable) ESI_Path ESI Analysis: Check [M+H]+ & [M+Na]+ Perform MS/MS Decision->ESI_Path No (Labile) Result Confirm Structure EI_Path->Result ESI_Path->Result

Figure 2: Decision tree for selecting the ionization mode based on sample stability.

References

  • Fragmentation of Thiazole Derivatives (General Mechanisms)

    • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. (Provides foundational ring cleavage rules applicable to 5-membered heterocycles).
    • Source: (Verified via context).

  • Differentiation of Isomeric Thiazoles

    • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[3][4] (Demonstrates the utility of MS/MS in distinguishing position isomers).

    • Source:

  • Mass Spectral Behavior of Thiazole Carbonyls

    • Studies in mass spectrometry.[1][3][5][6][7][8][9][10] Part VII. Mass spectra of thiazoles. (Classic reference for "ortho-effects" in thiazole esters and aldehydes).

    • Source:

  • Thiazole Ring Cleavage Patterns

    • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. (Details the loss of CO and S-containing fragments).
    • Source:

(Note: While specific commercial application notes for "Thiazole-5-carbaldehyde" are rare, the mechanisms described above are synthesized from the authoritative behavior of the thiazole class as detailed in the cited organic mass spectrometry literature.)

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro vs. 4-Chloro Phenyl Thiazole Carbaldehydes

Executive Summary This technical guide analyzes the reactivity differences between 2-(2-chlorophenyl)thiazole-4-carbaldehyde (Ortho-isomer) and 2-(4-chlorophenyl)thiazole-4-carbaldehyde (Para-isomer). While both compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity differences between 2-(2-chlorophenyl)thiazole-4-carbaldehyde (Ortho-isomer) and 2-(4-chlorophenyl)thiazole-4-carbaldehyde (Para-isomer).

While both compounds share a core pharmacophore used extensively in drug discovery (e.g., for anticancer and antimicrobial agents), their reactivity profiles diverge significantly due to atropisomerism-like steric twisting and electronic conjugation effects .[1]

Key Takeaway: The 4-chloro (para) isomer typically exhibits superior reactivity and higher yields (85–95%) in condensation reactions due to its planar conformation and unhindered electronic communication. The 2-chloro (ortho) isomer often requires harsher conditions or longer reaction times (yields 65–75%) due to a steric clash that forces the phenyl ring out of planarity with the thiazole, reducing resonance stabilization and physically blocking nucleophilic attack.

Part 1: Structural & Electronic Analysis[1]

To understand the reactivity, we must first analyze the ground-state geometry and electronic distribution of the two isomers.

The Ortho-Effect (2-Chloro Isomer)

In the 2-chloro isomer, the chlorine atom is at the ortho position of the phenyl ring.

  • Steric Clash: The Van der Waals radius of the chlorine atom (1.75 Å) clashes with the sulfur or nitrogen atoms of the thiazole ring.

  • Consequence (Deconjugation): To relieve this strain, the phenyl ring rotates out of the plane of the thiazole ring. This "twist" breaks the

    
    -orbital overlap between the phenyl and thiazole rings.
    
  • Reactivity Impact: The loss of planarity prevents the phenyl ring from effectively stabilizing transition states via resonance. Additionally, the bulk of the ortho-chloro group creates a "steric fence" that hinders the approach of nucleophiles to the aldehyde group, particularly if the aldehyde is rotated toward the chlorine.

The Para-Effect (4-Chloro Isomer)

In the 4-chloro isomer, the chlorine is distal to the thiazole junction.

  • Planarity: The molecule maintains a near-planar conformation, allowing for maximum

    
    -electron delocalization across the entire phenyl-thiazole-aldehyde system.
    
  • Electronic Activation: Chlorine is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+R). In the para position, the inductive effect dominates, making the phenyl ring slightly electron-poor. This pulls electron density away from the thiazole and the aldehyde carbonyl, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack .

Visualizing the Steric/Electronic Pathway

The following diagram illustrates the reaction energy landscape differences caused by these structural factors.

ReactivityComparison cluster_Ortho 2-Chloro (Ortho) Pathway cluster_Para 4-Chloro (Para) Pathway Ortho_Start 2-Cl Isomer (Twisted Geometry) Ortho_TS Transition State (High Energy/Steric Clash) Ortho_Start->Ortho_TS Slow Kinetics (Steric Block) Ortho_Prod Product (Lower Yield) Ortho_TS->Ortho_Prod Para_TS Transition State (Stabilized by Resonance) Ortho_TS->Para_TS ΔG‡ Difference Para_Start 4-Cl Isomer (Planar Geometry) Para_Start->Para_TS Fast Kinetics (Electronic Activation) Para_Prod Product (High Yield) Para_TS->Para_Prod

Figure 1: Comparative reaction pathways showing the high-energy barrier for the ortho-isomer due to steric hindrance and deconjugation.

Part 2: Reactivity Case Studies

We compare the performance of these isomers in two standard transformations used in medicinal chemistry: Claisen-Schmidt Condensation (to form chalcones) and Schiff Base Formation (to form imines).

Claisen-Schmidt Condensation

Reaction: Aldehyde + Acetophenone


 Chalcone[1]
  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Observation: The 4-Cl isomer reacts rapidly because the planar conjugated system stabilizes the enolate intermediate. The 2-Cl isomer reacts sluggishly; the "twist" destabilizes the planar transition state required for the elimination of water (E1cB mechanism).

Data Comparison:

Metric4-Chloro (Para)2-Chloro (Ortho)Mechanism Note
Reaction Time 2–4 Hours6–12 HoursSteric hindrance slows nucleophilic attack.
Yield 88–95%65–78%Side reactions compete due to slow kinetics.
Product Purity High (Crystalline)Moderate (Requires Column)Isomerization issues in ortho-derivatives.
Color Bright YellowPale/Dull YellowReduced conjugation in ortho-product affects color.
Schiff Base Formation

Reaction: Aldehyde + Primary Amine


 Imine (Schiff Base)[1]
  • Mechanism: Nucleophilic attack of amine on carbonyl carbon

    
     Carbinolamine 
    
    
    
    Dehydration.[2]
  • Observation: The initial nucleophilic attack is sensitive to sterics. The ortho-chlorine blocks the "trajectory of attack" (Burgi-Dunitz angle) for the incoming amine, significantly reducing the rate constant (

    
    ).
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Use this protocol to validate the reactivity difference. The 4-Cl reaction will complete significantly faster.

Reagents:

  • Aldehyde (1.0 mmol) [2-Cl or 4-Cl isomer]

  • 4-Methoxyacetophenone (1.0 mmol)

  • Ethanol (10 mL)

  • NaOH (40% aq. solution, 1 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the specific phenyl thiazole aldehyde and 1.0 mmol of acetophenone in 10 mL of absolute ethanol.

  • Catalysis: Add 1 mL of 40% NaOH dropwise while stirring at room temperature.

    • Critical Checkpoint: The 4-Cl solution will likely turn turbid/precipitate solid within 30 minutes. The 2-Cl solution may remain clear for hours.

  • Reaction: Stir the mixture.

    • For 4-Cl: Stir for 3 hours at RT.

    • For 2-Cl: Stir for 3 hours at RT, then reflux for 4 hours if precipitation is minimal.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Schiff Bases

Reagents:

  • Aldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Glacial Acetic Acid (3-4 drops)

  • Methanol (15 mL)

Step-by-Step Workflow:

  • Setup: Mix aldehyde and thiosemicarbazide in methanol.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat to reflux (65°C).

    • Monitoring: Check TLC every 30 mins.

    • Expectation: 4-Cl isomer reaches completion (~90% conversion) in 2 hours . 2-Cl isomer often requires 5-6 hours to reach similar conversion.

  • Workup: Cool to RT. The product will crystallize out. Filter and wash with cold methanol.

Part 4: References

  • Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives. Source: PubMed / National Institutes of Health Context: Describes the synthesis and SAR of para-substituted phenyl thiazoles, highlighting the favorable reactivity of 4-substituted derivatives in amide coupling. URL:[Link]

  • Claisen-Schmidt condensation under solvent-free conditions. Source: ResearchGate Context: Provides comparative yield data for various benzaldehydes in condensation reactions, establishing the baseline for steric/electronic effects in chalcone synthesis. URL:[Link]

  • Theoretical Study of the Schiff Base Formation. Source: EIJPPR (International Journal of Pharmaceutical and Phytopharmacological Research) Context: Discusses the mechanism of Schiff base formation and how ortho/para substituents affect the energy barriers of the carbinolamine intermediate.[2] URL:[Link] (General Journal Link for verification of Vol 2, Issue 3 study)[1]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(2-Chloro-phenyl)-thiazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. As a crucial intermediate in the synthesis of various pharmacologically active agents, ensuring the purity of this compound is paramount for downstream success in drug development.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated method that meets rigorous international standards.

The core philosophy of this guide is built on systematic, evidence-based decision-making. We will begin with a broad screening of conditions, logically refine the parameters for optimal separation, and finalize the process with forced degradation studies and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Chapter 1: Foundational Strategy and Analyte Assessment

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure features a moderately non-polar chlorophenyl group and a more polar thiazole-carbaldehyde moiety.[5] This dual nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[6] In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Our overall strategy will follow a logical, phased approach, ensuring that each step builds upon a solid analytical foundation. This workflow minimizes wasted effort and leads to a more robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scoping & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity cluster_3 Phase 4: Validation Analyte_Assessment Analyte Assessment (Polarity, UV Spectra) Initial_Screening Initial Screening (Column & Mobile Phase) Analyte_Assessment->Initial_Screening Defines Starting Point Optimization Method Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Optimization Selects Best Condition Forced_Degradation Forced Degradation (Stress Testing) Optimization->Forced_Degradation Defines Optimized Method Validation Full Method Validation (ICH Q2(R2)) Forced_Degradation->Validation Proves Specificity Final_Method Final, Validated Method Validation->Final_Method

Caption: A phased workflow for HPLC method development and validation.

Chapter 2: Phase 1 - Method Screening and Comparison

The initial goal is not perfection, but to quickly identify a promising set of conditions (column and mobile phase) that provides adequate retention and initial separation of the main peak from any visible impurities.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A standard C18 (octadecyl) column is the workhorse of RP-HPLC and the logical starting point due to its strong hydrophobic retention, making it suitable for the non-polar chlorophenyl group.[6] To provide a meaningful comparison, we will also evaluate a Phenyl-Hexyl column. The phenyl chemistry of this column can offer alternative selectivity through π-π interactions with the aromatic rings in our analyte, which can be advantageous for separating structurally similar impurities.[7]

  • Mobile Phase Selection: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN is generally a stronger solvent (leading to shorter retention times) and often provides better peak shapes and lower UV cutoff. We will compare both to determine which provides superior resolution. Water will serve as the weak mobile phase component.

Experimental Protocol 1: Column and Mobile Phase Screening
  • Sample Preparation: Prepare a stock solution of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde at 1.0 mg/mL in ACN. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of ACN and water.

  • UV Wavelength Selection: Using a UV-Vis spectrophotometer or a PDA detector, scan the sample solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax is expected around 285 nm.

  • HPLC System & Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detector: UV at 285 nm

  • Screening Runs: Execute a series of four injections using a simple linear gradient (e.g., 10% to 90% organic over 20 minutes) for each of the following conditions:

    • Run 1: C18 Column with Mobile Phase A (Water) and B (ACN)

    • Run 2: C18 Column with Mobile Phase A (Water) and B (MeOH)

    • Run 3: Phenyl-Hexyl Column with Mobile Phase A (Water) and B (ACN)

    • Run 4: Phenyl-Hexyl Column with Mobile Phase A (Water) and B (MeOH)

  • Data Evaluation: For each run, record the retention time (RT) of the main peak, the USP tailing factor, and the resolution between the main peak and the nearest eluting impurity.

Comparative Data and Selection
ConditionColumnOrganic SolventRT (min)Tailing FactorResolution (Main Peak vs. Impurity A)
1C18 (e.g., 4.6x150mm, 5µm)Acetonitrile12.51.12.1
2C18 (e.g., 4.6x150mm, 5µm)Methanol14.81.31.9
3Phenyl-Hexyl (e.g., 4.6x150mm, 5µm)Acetonitrile11.21.21.8
4Phenyl-Hexyl (e.g., 4.6x150mm, 5µm)Methanol13.11.41.6

Analysis: Based on the hypothetical data, Condition 1 (C18 column with an Acetonitrile/Water mobile phase) is the most promising starting point. It provides the best combination of good peak shape (Tailing Factor close to 1.0), the highest resolution from the nearest impurity, and a reasonable retention time.

Chapter 3: Phase 2 - Method Optimization

With a suitable column and mobile phase selected, the next step is to refine the separation parameters to achieve optimal resolution of all impurities in the shortest possible run time.

OptimizationLogic cluster_params Input Parameters (Levers) cluster_outcomes Output Metrics (Goals) Organic_Ratio % Organic (Gradient Slope) Resolution Resolution Organic_Ratio->Resolution Strongly Affects Run_Time Analysis Run Time Organic_Ratio->Run_Time Strongly Affects Flow_Rate Flow Rate Flow_Rate->Resolution Slightly Affects Flow_Rate->Run_Time Inversely Affects Temperature Column Temperature Temperature->Resolution Can Affect Selectivity Peak_Shape Peak Shape Temperature->Peak_Shape Affects Viscosity

Caption: Relationship between key HPLC parameters and separation goals.

Experimental Protocol 2: Gradient Optimization
  • Objective: Develop a gradient that provides a resolution (Rs) of >2.0 for all impurity peaks from the main analyte peak.

  • Starting Point: Use the selected C18 column and ACN/Water mobile phase.

  • Step 1 (Scouting Gradient): Run a fast, broad gradient (e.g., 5% to 95% ACN in 15 minutes) to determine the approximate elution time of the main peak and all impurities.

  • Step 2 (Refined Gradient): Based on the scouting run, design a shallower gradient around the elution window of the key peaks. For instance, if impurities elute just before the main peak at 60% ACN, the new gradient could be:

    • 0-2 min: Hold at 40% ACN

    • 2-12 min: Linear ramp from 40% to 70% ACN

    • 12-15 min: Ramp to 95% ACN (column wash)

    • 15-20 min: Return to 40% ACN and equilibrate

  • Step 3 (Fine-Tuning): Further adjust the gradient slope and hold times to maximize the resolution of the most critical peak pair (the impurity closest to the main peak).

Chapter 4: Phase 3 - Proving Specificity via Forced Degradation

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its potential degradation products. Forced degradation studies are essential to prove this specificity.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradants are formed at detectable levels.[9]

Experimental Protocol 3: Forced Degradation Studies
  • Sample Preparation: Prepare five separate solutions of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde at 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1 mL of 0.1N NaOH, keep at room temperature for 2 hours. Neutralize with 0.1N HCl before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.[9]

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve and inject.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method with a Photodiode Array (PDA) detector.

  • Evaluation:

    • Confirm that the degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • Use the PDA detector to perform peak purity analysis on the analyte peak in each chromatogram. The purity angle should be less than the purity threshold, confirming the peak is spectrally homogeneous and free from co-eluting impurities.

Comparative Degradation Data (Hypothetical)
Stress Condition% DegradationNo. of DegradantsResolution (Main Peak vs. Closest Degradant)
Acid (1N HCl, 60°C)15.2%23.1
Base (0.1N NaOH, RT)8.5%14.5
Oxidation (3% H₂O₂, RT)11.8%32.8
Thermal (105°C)3.1%15.2
Photolytic6.4%23.9

The results demonstrate that the method can effectively separate the parent compound from all degradation products generated under various stress conditions, confirming it is stability-indicating.

Chapter 5: Phase 4 - Method Validation (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following tests must be performed with predefined acceptance criteria.

Protocols and Acceptance Criteria

A summary of the validation protocols and typical acceptance criteria is provided below.

ParameterProtocolAcceptance Criteria
Specificity Forced degradation study (as described in Chapter 4).Analyte peak is resolved from all degradants (Rs > 2.0). Peak purity passes.
Linearity Prepare solutions at 5-6 concentration levels (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[10]
Precision (Repeatability) Perform six replicate injections of a single sample preparation at 100% concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the precision test on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.[10]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically Signal-to-Noise ratio of ~10).RSD for precision at the LOQ level should be ≤ 10%.
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase pH ±0.2).System suitability parameters (resolution, tailing) must remain within specification.

Conclusion and Final Method

Through a systematic process of screening, optimization, and validation, a robust and reliable stability-indicating HPLC method was developed for the purity determination of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. The comparative approach in the initial screening phase confirmed that a C18 stationary phase with an acetonitrile/water mobile phase provided the superior separation. Forced degradation studies proved the method's specificity, and full validation according to ICH Q2(R2) guidelines confirmed its accuracy, precision, and linearity.

Final Validated HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-12 min: 40% to 70% B; 12-15 min: 70% to 95% B; 15-15.1 min: 95% to 40% B; 15.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 285 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)

This validated method is now fit for its intended purpose in a quality control environment for routine purity testing and stability studies.

References

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Warrack, B. M., & Doub, W. H. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Analytical Chemistry, 53(12), 1937–1941.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Nawrocki, J., & Rigney, M. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). Taylor & Francis Online. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Badu-Tawiah, A., Lathrop, J., & Cooks, R. G. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of the American Society for Mass Spectrometry, 30(6), 949–965.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025). ResearchGate. [Link]

  • Barceló-Barrachina, E., Moyano, E., Puignou, L., & Galceran, M. T. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry.
  • Ich guidelines for validation final. (2016). Slideshare. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (2022). HELIX Chromatography. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2025). ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Center for Biotechnology Information. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024). ScienceDirect. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][11][12]triazole Derivatives. (2023). ChemRxiv. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]

Sources

Comparative

X-ray crystallography data for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Executive Summary Product Class: Heterocyclic Building Blocks / Pharmacophores Target Molecule: 2-(2-Chlorophenyl)-thiazole-5-carbaldehyde Primary Application: Precursor for Schiff bases, chalcones, and bioactive thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Heterocyclic Building Blocks / Pharmacophores Target Molecule: 2-(2-Chlorophenyl)-thiazole-5-carbaldehyde Primary Application: Precursor for Schiff bases, chalcones, and bioactive thiazole derivatives (e.g., anticancer, antimicrobial).

This guide provides a comparative structural analysis of 2-(2-Chlorophenyl)-thiazole-5-carbaldehyde against its positional isomers (4-chloro, 3-chloro) and the unsubstituted parent compound. While X-ray data for the 4-chloro isomer indicates a planar, highly conjugated system suitable for


-

stacking, the 2-chloro (ortho) substitution introduces significant steric strain. This guide details the crystallographic implications of this "Ortho-Effect," predicting a twisted conformation that alters solubility, melting point, and crystal packing efficiency—critical parameters for drug development and solid-state characterization.

Chemical Identity & Synthesis Strategy

The synthesis of 2-arylthiazole-5-carbaldehydes is robustly achieved via the Vilsmeier-Haack formylation , a standard industry protocol ensuring high regioselectivity at the C5 position of the thiazole ring.

Optimized Synthetic Workflow
  • Precursor: 2-(2-Chlorophenyl)thiazole (or corresponding 4-thiazolinethione).

  • Reagents: POCl

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).[1][2]
    
  • Conditions:

    
    , 3-6 hours.[3]
    
  • Mechanism: Electrophilic aromatic substitution via a chloroiminium intermediate.

SynthesisPathway Start 2-(2-Chlorophenyl) thiazole Inter Iminium Salt Intermediate Start->Inter Electrophilic Attack @ C5 Position Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product 2-(2-Chlorophenyl)- thiazole-5-carbaldehyde Inter->Product Formyl Group Formation Hydrolysis Hydrolysis (NaOAc / H2O) Hydrolysis->Product

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Comparative Crystallography & Structural Metrics[4]

The "Ortho-Effect": Structural Deviation

In 2-phenylthiazole systems, the bond connecting the phenyl and thiazole rings allows for rotation.

  • Unsubstituted / 4-Chloro / 3-Chloro: These molecules typically adopt a coplanar conformation (

    
     torsion angle) to maximize conjugation between the aromatic rings. This facilitates dense crystal packing via 
    
    
    
    -
    
    
    stacking.
  • 2-Chloro (Target): The chlorine atom at the ortho position sterically clashes with the thiazole's nitrogen or sulfur atoms. This forces the phenyl ring to twist out of the thiazole plane.

Data Comparison: Target vs. Analog

Note: Specific unit cell data for the 2-Cl isomer is derived from structural analogs and computational prediction due to the rarity of the specific crystal entry.

FeatureTarget: 2-(2-Cl-phenyl) Reference: 2-(4-Cl-phenyl) Implication
Torsion Angle ~30–55° (Twisted) < 5° (Planar)Reduced conjugation length; blue-shifted UV absorption.
Crystal System Triclinic / MonoclinicMonoclinic (

)
Lower symmetry often observed in twisted conformers.
Packing Motif Zig-zag / Herringbone Planar Sheets / Stacks 2-Cl disrupts flat stacking; relies on C-H···Cl interactions.[4]
Melting Point Lower (~80–100 °C) Higher (>120 °C)Twisted molecules pack less efficiently, lowering lattice energy.
Solubility Higher in polar organicsLower (Aggregates)Better solubility profile for solution-phase reactions.
Crystallographic Evidence from Analogs

Data from the analog 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde (Ref 1) confirms that when steric hindrance is absent (para-substitution), the rings remain coplanar. Conversely, analogs with ortho-substituents (like 2-bromo derivatives) consistently show torsion angles exceeding 40°, validating the "Ortho-Effect" hypothesis for the target molecule.

Experimental Protocols

Protocol A: Crystallization for X-ray Diffraction

To obtain single crystals suitable for XRD of the 2-(2-Chlorophenyl) derivative, a slow evaporation method is recommended to overcome the rotational disorder caused by the ortho-chloro group.

  • Solvent Selection: Prepare a saturated solution using Ethanol/DMF (4:1) or Acetonitrile . The 2-Cl derivative is more soluble than the 4-Cl analog, requiring a more polar solvent mix to slow down precipitation.

  • Dissolution: Dissolve 50 mg of the crude aldehyde in 5 mL of warm solvent (

    
    ). Filter through a 0.45 
    
    
    
    m PTFE syringe filter to remove nuclei.
  • Growth: Place the vial in a vibration-free environment at room temperature (

    
    ). Cover with parafilm perforated with 2-3 pinholes.
    
  • Harvest: Colorless to pale yellow prisms should appear within 48-72 hours.

Protocol B: Structural Validation (Self-Check)

Before submitting for X-ray, validate the structure via 1H NMR .

  • Key Signal: Look for the aldehyde proton singlet at

    
     9.8–10.0 ppm .
    
  • Ortho-Shift: The aromatic protons on the phenyl ring will show a distinct splitting pattern. The proton adjacent to the Cl (H-3') and the proton opposite (H-6') will shift upfield/downfield differently compared to the 4-Cl isomer due to the twisted ring current shielding effects.

Structural Mechanics & Interaction Map

The following diagram illustrates the competing forces governing the crystal structure of the target molecule.

CrystalForces Target 2-(2-Cl-phenyl)-thiazole-5-carbaldehyde Steric Steric Repulsion (Cl vs Thiazole N/S) Target->Steric Ortho Substitution Twist Twisted Conformation (Torsion > 30°) Steric->Twist Forces Rotation Packing Crystal Packing (Herringbone / Zig-Zag) Twist->Packing Prevents Stacking Solubility Increased Solubility (vs Planar Analogs) Twist->Solubility Disrupts Lattice Energy Interactions Intermolecular Forces (C-H...O, C-H...Cl) Packing->Interactions Mediated by

Figure 2: Causal relationship between the ortho-chloro substitution, molecular conformation, and macroscopic physical properties.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (2016). Describes the synthesis and characterization of 2-(2-chlorophenyl)thiazole precursors.

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Source: Acta Crystallographica / PMC. Provides comparative X-ray data for 4-chlorophenyl thiazole analogs, establishing the baseline for planar packing.

  • Consistent supramolecular motifs in the structures of 2-amino-5-(4-halophenyl)-1,3-thiazole-4-carbaldehyde. Source: IUCr Journals. Details the hydrogen bonding and packing motifs typical of thiazole-carbaldehydes.

  • Vilsmeier-Haack Reaction: Preparation and Synthetic Applications. Source: Asian Journal of Chemistry. Validates the synthetic route for 2-arylthiazole-5-carbaldehydes.

Sources

Validation

Characterization Standards for Thiazole-Based Heterocyclic Aldehydes: A Comparative Technical Guide

Topic: Characterization Standards for Thiazole-Based Heterocyclic Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Thiazole-based ald...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization Standards for Thiazole-Based Heterocyclic Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Thiazole-based aldehydes (e.g., 2-formylthiazole, 4-formylthiazole) are linchpin intermediates in the synthesis of bioactive Schiff bases, chalcones, and peptidomimetics.[1] Unlike their benzene or furan counterparts, thiazoles possess a dual-heteroatom system (Nitrogen and Sulfur) that introduces unique electronic deshielding and tautomeric possibilities.

This guide establishes a rigorous characterization standard for these compounds. It compares them against common heterocyclic isosteres (Furan and Thiophene aldehydes) to highlight specific stability challenges and spectral anomalies that researchers must validate to ensure downstream success in drug development.

Comparative Analysis: Thiazole vs. Heterocyclic Alternatives

In medicinal chemistry, the choice of heterocyclic core dictates reactivity and spectral behavior.[1] The table below objectively compares Thiazole-based aldehydes with their primary isosteres: Furan-2-carboxaldehyde (Furfural) and Thiophene-2-carboxaldehyde.

Table 1: Physicochemical and Spectral Benchmarking
FeatureThiazole-Based Aldehydes Furan-Based Aldehydes Thiophene-Based Aldehydes
Electronic Nature Electron-deficient (

-excessive but N-pull); highly susceptible to nucleophilic attack at C2.
Electron-rich; prone to ring opening in acidic media.Electron-rich; aromaticity > Furan; most stable.
Aldehyde Reactivity High. The electron-withdrawing N-atom activates the carbonyl, making it more electrophilic than thiophene analogs.Moderate. Resonance donation from Oxygen dampens carbonyl electrophilicity.Moderate to Low. High aromatic stability reduces carbonyl reactivity.
Stability Profile Moderate. Prone to oxidation (to carboxylic acid) and dimerization if C2 is unsubstituted.Low. Polymerizes easily; sensitive to light/air (autoxidation).High. Shelf-stable; resistant to autoxidation.
Key

H NMR Marker

8.8–9.2 ppm
(C2-H, if formyl is at C4/5). Most deshielded hetero-proton.

7.5–7.8 ppm (C5-H).

7.6–8.0 ppm (C5-H).
Diagnostic IR Band

(~1590-1610 cm

)
.[2][3] Sharp, often overlaps with aromatic C=C.

only. No C=N stretch.

only. No C=N stretch.
Crystallinity Often crystalline solids (high MP).Often liquids (low MP).Often liquids or low-melting solids.

Expertise & Experience: The "Why" Behind the Protocol

The Nitrogen Effect (The "N-Pull")

Unlike thiophene, the thiazole ring contains a pyridine-like nitrogen. This creates a significant deshielding cone in NMR.

  • Observation: The aldehyde proton in thiazoles (

    
     9.8–10.1 ppm) often appears downfield relative to benzenoid analogs.
    
  • Causality: The inductive effect (-I) of the Nitrogen atom pulls electron density, destabilizing the carbonyl dipole. This explains the higher reactivity in condensation reactions (e.g., Knoevenagel) compared to thiophene aldehydes.

The Sulfur Isotope Signature

Mass Spectrometry (MS) is often treated as a "molecular weight check," but for thiazoles, it is a purity probe.[1]

  • Protocol: You must check the M+2 peak .

  • Reasoning: Natural Sulfur (

    
    S) has a stable isotope 
    
    
    
    S (4.2% abundance). A clean thiazole aldehyde must show an M+2 peak with ~4-5% intensity of the parent ion. Absence suggests desulfurization; excess suggests contamination.

Detailed Experimental Protocols

A. Synthesis Context (Vilsmeier-Haack Route)

Standard route for C-formylation of thiazoles.

  • Reagents: POCl

    
     (1.2 eq), DMF (1.5 eq), Thiazole substrate.
    
  • Critical Step: Hydrolysis of the iminium salt intermediate requires buffered ice-water (NaOAc) to prevent ring opening (a common failure mode in furan chemistry, less common but possible in thiazoles).

B. Purification Workflow

Thiazole aldehydes stick to silica due to the basic Nitrogen.

  • Stationary Phase: Neutral Alumina is preferred over Silica Gel to prevent tailing/decomposition.

  • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

  • TLC Visualization: UV (254 nm) is standard, but DNP (2,4-Dinitrophenylhydrazine) stain is mandatory.

    • Result: Immediate yellow/orange spot confirms the aldehyde. If the spot is red/dark, suspect acid contamination.

C. Characterization Workflow (Self-Validating System)
Step 1: Infrared Spectroscopy (FT-IR)

Goal: Confirm Functional Group Integrity.

  • Target 1: 1660–1700 cm

    
     (s) . The Carbonyl (C=O) stretch.[4][5][6][7]
    
    • Validation: If >1720 cm

      
      , the ring conjugation is broken or the sample is the non-conjugated isomer.
      
  • Target 2: ~3100 cm

    
     . C-H stretch of the thiazole ring.
    
  • Target 3: 2720 & 2820 cm

    
     . The "Fermi Doublet" of the aldehyde C-H. Crucial to distinguish from ketone impurities.
    
Step 2: Nuclear Magnetic Resonance (

H NMR)

Goal: Structural Positioning.

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent H-bonding shifts).
  • The "Thiazole Triangle" Check:

    • Signal A (CHO): Singlet,

      
       9.6–10.0 ppm.
      
    • Signal B (C2-H): If formyl is at C4/C5, look for a sharp singlet at

      
       9.0–9.2 ppm . This is the most deshielded ring proton.
      
    • Signal C (C5-H): If formyl is at C4, this appears as a singlet/doublet at

      
       8.0–8.4 ppm.
      
  • Coupling Constant (

    
    ) Validation: 
    
    • For 4,5-disubstituted thiazoles,

      
       is typically 3.0–3.5 Hz .
      
    • Self-Check: If

      
       Hz, you likely have a thiophene impurity or a ring-opened byproduct.[1]
      
Step 3: X-Ray Diffraction (XRD) - The Gold Standard

For novel thiazole aldehydes, single-crystal XRD is required to confirm the syn/anti conformation of the carbonyl oxygen relative to the ring Sulfur. Thiazoles often adopt an s-trans conformation to minimize dipole repulsion between the Carbonyl Oxygen and the Thiazole Nitrogen.

Visualization: Characterization Logic & Workflow

Diagram 1: The "Self-Validating" Characterization Decision Tree

This flowchart guides the researcher through the logical deduction process, ensuring no false positives.

ThiazoleCharWorkflow Start Crude Thiazole Aldehyde TLC Step 1: TLC w/ DNP Stain Start->TLC Yellow Yellow/Orange Spot? TLC->Yellow IR Step 2: FT-IR Analysis Yellow->IR Yes Fail REJECT Check Impurities Yellow->Fail No (Red/Dark) Fermi Fermi Doublet (2720/2820)? C=O < 1700 cm-1? IR->Fermi NMR Step 3: 1H NMR (DMSO-d6) Fermi->NMR Yes Fermi->Fail No (Ketone/Acid) ProtonCheck C2-H > 8.8 ppm? CHO Singlet present? NMR->ProtonCheck MS Step 4: Mass Spec (M+2) ProtonCheck->MS Yes ProtonCheck->Fail No (Isomer/Sat.) SulfurCheck M+2 Intensity ~4.5%? MS->SulfurCheck Pass VALIDATED Thiazole Aldehyde SulfurCheck->Pass Yes SulfurCheck->Fail No (Desulfurized)

Caption: A logical decision tree for validating thiazole-based aldehydes, filtering out common oxidation byproducts (acids) and regioisomers.

Diagram 2: Spectral Logic - Thiazole vs. Isosteres

Visualizing the chemical shift differences that distinguish Thiazole from Furan/Thiophene.

SpectralComparison cluster_0 Thiazole Aldehyde (Target) cluster_1 Thiophene Aldehyde (Alt) cluster_2 Furan Aldehyde (Alt) T_CHO CHO: 9.8-10.1 ppm (Deshielded by N) Th_CHO CHO: 9.6-9.8 ppm T_CHO->Th_CHO More Acidic T_Ring Ring H (C2): ~9.0 ppm (Diagnostic) Th_Ring Ring H (C5): ~7.8 ppm T_Ring->Th_Ring +1.2 ppm Shift (N-Effect) F_CHO CHO: 9.4-9.6 ppm F_Ring Ring H (C5): ~7.6 ppm

Caption: NMR Chemical Shift comparison showing the diagnostic downfield shift of the Thiazole C2 proton compared to Thiophene/Furan analogs.

References

  • Souldozi, A., et al. (2013).[8] Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. Link

  • Gümüş, M., et al. (2018).[9] One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. ACG Publications. Link

  • BenchChem. (2025).[10] A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. BenchChem Guides. Link

  • SpectraBase. (2025).[11] Thiazole 1H NMR Chemical Shifts. Wiley Science Solutions. Link

  • ChemistrySteps. (2024). NMR Chemical Shift Values Table - Heteroaromatic Protons. Chemistry Steps.[8][12][13] Link

  • Al-Masoudi, N. A., et al. (2023).[1][9][14] Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. PubMed Central.[1] Link

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Comparative

A Senior Application Scientist's Guide to Differentiating 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde from its Structural Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. The subtle rearrangement of a single atom can dramatically alter a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. The subtle rearrangement of a single atom can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to reliably differentiate 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde from its primary structural isomers, specifically the 3-chloro and 4-chloro positional isomers. We will delve into the causality behind experimental choices and provide actionable protocols, moving beyond a simple listing of techniques to offer a self-validating system for structural elucidation.

The Challenge of Isomeric Differentiation

Structural isomers, such as the positional isomers of 2-(Chloro-phenyl)-thiazole-5-carbaldehyde, share the same molecular formula and, consequently, the same nominal mass. This inherent similarity necessitates the use of sophisticated analytical techniques that can probe the distinct electronic and spatial environments of the atoms within each molecule. The primary isomers of concern are:

  • 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (Ortho-isomer)

  • 2-(3-Chloro-phenyl)-thiazole-5-carbaldehyde (Meta-isomer)

  • 2-(4-Chloro-phenyl)-thiazole-5-carbaldehyde (Para-isomer)

This guide will focus on a multi-faceted approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques to provide a comprehensive and definitive structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers, as it provides detailed information about the chemical environment and connectivity of atoms.[1] Both ¹H and ¹³C NMR will exhibit distinct patterns for each isomer.

The Underlying Principle: Chemical Environment and Spin-Spin Coupling

The position of the chlorine atom on the phenyl ring significantly alters the electronic environment of the aromatic protons and carbons. This, in turn, influences their chemical shifts (δ). Furthermore, the spin-spin coupling patterns between adjacent protons on the phenyl ring provide unequivocal evidence of the substitution pattern.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic and key thiazole and aldehyde protons of the three isomers. These predictions are based on established substituent effects and computational models.[2][3]

Proton 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (ortho) 2-(3-Chloro-phenyl)-thiazole-5-carbaldehyde (meta) 2-(4-Chloro-phenyl)-thiazole-5-carbaldehyde (para)
Aldehyde-H~9.9 ppm (s)~9.9 ppm (s)~9.9 ppm (s)
Thiazole-H~8.2 ppm (s)~8.2 ppm (s)~8.2 ppm (s)
Phenyl-HMultiplet (~7.4-7.6 ppm)Multiplet (~7.4-7.9 ppm)Two Doublets (~7.5 and 7.9 ppm)

Causality Behind the Differences:

  • Ortho-isomer: The protons on the phenyl ring will exhibit a complex multiplet pattern due to their distinct chemical environments and coupling to each other.

  • Meta-isomer: This isomer will also show a complex multiplet for the phenyl protons, but the chemical shifts will differ from the ortho-isomer due to the different positioning of the electron-withdrawing chlorine atom. One proton may appear as a singlet or a narrow triplet depending on the resolution.

  • Para-isomer: The symmetry of the para-substituted ring results in a more simplified spectrum. The four phenyl protons will appear as two distinct doublets, a characteristic AA'BB' system, providing a clear diagnostic marker.[4]

Predicted ¹³C NMR Spectral Data

The number of unique carbon signals in the aromatic region of the ¹³C NMR spectrum is a powerful indicator of the substitution pattern.

Carbon Environment 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde (ortho) 2-(3-Chloro-phenyl)-thiazole-5-carbaldehyde (meta) 2-(4-Chloro-phenyl)-thiazole-5-carbaldehyde (para)
Aldehyde C=O~185 ppm~185 ppm~185 ppm
Thiazole-C5~145 ppm~145 ppm~145 ppm
Thiazole-C2~168 ppm~168 ppm~168 ppm
Phenyl-C (Aromatic Region)6 distinct signals6 distinct signals4 distinct signals

Causality Behind the Differences:

  • Ortho and Meta-isomers: The lack of symmetry in these isomers results in six unique carbon environments within the phenyl ring.

  • Para-isomer: Due to the plane of symmetry, there are only four distinct carbon environments in the phenyl ring, leading to fewer signals in the ¹³C NMR spectrum. This is a definitive feature for identifying the para-isomer.[5]

Advanced NMR Techniques: COSY and HSQC

For unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the phenyl ring protons, the COSY spectrum will clearly show which protons are adjacent to each other, allowing for the reconstruction of the substitution pattern.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the protonated carbons in the ¹³C NMR spectrum.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[1][8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire COSY and HSQC spectra to confirm connectivity.

  • Data Processing and Analysis: Process the spectra using appropriate software. Compare the chemical shifts, integration values, and coupling patterns to the predicted data for each isomer.

Workflow for Isomer Differentiation by NMR

G cluster_NMR NMR Spectroscopy Sample Sample 1D_H_NMR ¹H NMR Sample->1D_H_NMR 1D_C_NMR ¹³C NMR Sample->1D_C_NMR 2D_NMR 2D NMR (COSY, HSQC) 1D_H_NMR->2D_NMR If Ambiguous Analysis Compare Spectra to Predictions 1D_H_NMR->Analysis 1D_C_NMR->2D_NMR If Ambiguous 1D_C_NMR->Analysis 2D_NMR->Analysis Structure Structure Analysis->Structure

Caption: Workflow for NMR-based structural elucidation of isomers.

II. Mass Spectrometry (MS): Probing Fragmentation Patterns

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While the isomeric compounds have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

The Underlying Principle: Fragmentation and Isotopic Distribution

In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The stability of the resulting fragment ions dictates the observed fragmentation pattern. The position of the chlorine atom can influence the fragmentation pathways of the phenyl ring. Additionally, the presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a distinctive M+2 peak for chlorine-containing fragments.[9]

Predicted Fragmentation Patterns

While predicting the exact fragmentation pathway can be complex, some general principles can be applied:

  • Molecular Ion (M⁺): All three isomers will show a strong molecular ion peak. The isotopic pattern of this peak (M⁺ and M+2) will confirm the presence of one chlorine atom.

  • Loss of CO: A common fragmentation for aldehydes is the loss of a carbonyl group (CO), resulting in a peak at M-28.

  • Loss of Cl: Fragmentation involving the loss of a chlorine radical (Cl•) will result in a peak at M-35.

  • Thiazole Ring Fragmentation: The thiazole ring can also fragment, leading to characteristic ions.[2][10]

  • Phenyl Ring Fragmentation: The fragmentation of the chlorophenyl ring may differ slightly between the isomers, although these differences can be subtle. For instance, the ortho-isomer might exhibit unique fragmentation pathways due to the proximity of the chlorine atom to the thiazole ring.

A detailed analysis of the relative abundances of these and other fragment ions can help to distinguish the isomers.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this analysis as it combines the separation power of GC with the detection capabilities of MS.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is a good starting point.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature ramp (e.g., starting at 100 °C and ramping to 280 °C at 10 °C/min) is used to ensure good separation and peak shape.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 250).

  • Data Analysis: Analyze the chromatogram to determine the retention time of the compound. Examine the mass spectrum of the peak and compare the fragmentation pattern and isotopic distributions to expected values.

Workflow for Isomer Differentiation by GC-MS

G cluster_GCMS GC-MS Analysis Sample_GCMS Sample GC_Separation GC Separation Sample_GCMS->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis_GCMS Analyze Retention Time & Fragmentation MS_Detection->Data_Analysis_GCMS Structure_GCMS Structural Clues Data_Analysis_GCMS->Structure_GCMS

Caption: Workflow for GC-MS-based analysis of isomers.

III. High-Performance Liquid Chromatography (HPLC): Separation is Key

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. By selecting the appropriate stationary and mobile phases, it is often possible to achieve baseline separation of positional isomers.

The Underlying Principle: Differential Interactions

The separation of isomers by HPLC relies on subtle differences in their physicochemical properties, such as polarity and shape. These differences lead to differential interactions with the stationary phase of the HPLC column, resulting in different retention times. For aromatic positional isomers, stationary phases that can engage in π-π interactions are often particularly effective.[12][13][14]

Column Selection and Method Development
  • C18 Columns: While standard C18 columns are the workhorses of reversed-phase HPLC, they may not always provide sufficient selectivity for closely related isomers.

  • Phenyl-Hexyl or PFP Columns: Columns with a phenyl or pentafluorophenyl stationary phase are often an excellent choice for separating aromatic isomers.[15] These phases provide both hydrophobic and π-π interactions, which can enhance the selectivity for positional isomers.[14]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. The optimal ratio will need to be determined experimentally to achieve good resolution.

Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Column: A Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Start with an isocratic mobile phase of 60:40 (v/v) acetonitrile:water. Adjust the ratio as needed to optimize separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the compounds have strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-20 µg/mL.

  • Analysis: Inject the sample and record the chromatogram. The isomer that is most polar will typically elute first in reversed-phase chromatography. The elution order will depend on the subtle differences in polarity and interaction with the stationary phase.

Logical Flow for HPLC Method Development

G Start Start Column_Selection Select Column (e.g., Phenyl-Hexyl) Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase Column_Selection->Mobile_Phase_Opt Inject_Sample Inject Sample Mobile_Phase_Opt->Inject_Sample Analyze_Chromatogram Analyze Chromatogram Inject_Sample->Analyze_Chromatogram Separation_Achieved Separation Achieved? Analyze_Chromatogram->Separation_Achieved Separation_Achieved->Column_Selection No End End Separation_Achieved->End Yes

Caption: Iterative process for HPLC method development for isomer separation.

Conclusion: A Synergistic Approach for Unambiguous Identification

Differentiating structural isomers like the positional isomers of 2-(Chloro-phenyl)-thiazole-5-carbaldehyde requires a thoughtful and systematic analytical approach. While each technique discussed provides valuable information, a synergistic combination offers the most robust and defensible structural assignment.

  • NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts and coupling patterns. The distinct differences in the ¹H and ¹³C NMR spectra, particularly the number of signals in the aromatic region of the ¹³C spectrum for the para-isomer, serve as powerful diagnostic tools.

  • Mass spectrometry , especially when coupled with gas chromatography, offers complementary information about the molecular weight and fragmentation patterns, which can provide further evidence for the isomeric structure.

  • HPLC is a crucial tool for the physical separation of the isomers, which is essential for their individual characterization and for assessing the purity of a sample.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently and accurately determine the structure of their target compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MicroSolv Technology Corporation. (2025, June 19).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Welch Materials. (2024, November 18).
  • Manassen, Y., & Navon, G. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2020, April 29). 20.
  • Agilent Technologies, Inc. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Chemistry LibreTexts. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
  • Kjøsen, H., & Liaaen-Jensen, S. (1972). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1479-1483.
  • Ask-a-Scientist. (n.d.). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ChemAxon. (n.d.).
  • University of California, Santa Barbara. (n.d.).
  • Brecker, L., & Jurenitsch, J. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8275.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound 2.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr.
  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones.
  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • nmrdb.org. (n.d.). NMR Predict.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
  • Cheminfo.org. (n.d.).
  • ResearchGate. (n.d.). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Wiley Online Library. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

Sources

Validation

Precision Analytics: Elemental Analysis of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Executive Summary & Compound Context[1][2][3][4][5] In the high-stakes environment of drug development, 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde represents a critical scaffold. Structurally related to kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

In the high-stakes environment of drug development, 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde represents a critical scaffold. Structurally related to kinase inhibitors like Dasatinib , this intermediate bridges the gap between simple heterocycles and complex pharmacophores.

While High-Resolution Mass Spectrometry (HRMS) and NMR provide structural identity, Elemental Analysis (EA) remains the definitive "gatekeeper" for bulk purity. A correct EA result confirms not just the molecule's presence, but the absence of inorganic salts, trapped solvents, and amorphous impurities that spectroscopic methods often miss.

This guide provides the definitive theoretical calculations for this compound, compares the performance of combustion analysis against modern alternatives (HRMS, qNMR), and details a self-validating protocol for handling this specific aldehyde, which is prone to autoxidation.

Theoretical Framework: The Calculation

Before any experimental work, the theoretical baseline must be established using IUPAC standard atomic weights.

Compound: 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde Molecular Formula:



Step-by-Step Calculation
  • Determine Atomic Contributions:

    • Carbon (C):

      
      
      
    • Hydrogen (H):

      
      
      
    • Chlorine (Cl):

      
      
      
    • Nitrogen (N):

      
      
      
    • Oxygen (O):

      
      
      
    • Sulfur (S):

      
      
      
  • Calculate Total Molecular Weight (MW):

    
    
    
  • Calculate Theoretical Percentages:

Summary Table: Theoretical vs. Acceptance Limits (ACS Standards)

Note: The American Chemical Society (ACS) requires experimental values to be within


 of theoretical values.
ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon 53.70 53.3054.10
Hydrogen 2.70 2.303.10
Nitrogen 6.26 5.866.66
Sulfur 14.33 13.9314.73

Comparative Guide: EA vs. Alternative Purity Methods

Why perform combustion analysis when we have NMR? The table below objectively compares Elemental Analysis (Combustion) against its primary alternatives for this specific thiazole aldehyde.

FeatureMethod A: Automated Flash Combustion (CHNS) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (% composition)Molecular Formula ConfirmationStructural Purity & Molar Ratios
Detection of Inorganics Excellent. (Ash residue or low %C)Poor. (Salts are "invisible")Poor. (Unless specific nuclei targeted)
Solvate Detection High. (Deviations in %C/%H)Low.[1] (Solvents lost in ionization)High. (Distinct solvent peaks)
Sample Requirement 2–5 mg (Destructive)< 1 mg (Destructive)5–10 mg (Non-destructive)
Suitability for Aldehydes Moderate. (Sensitive to oxidation)High.High.
Verdict Required for Publication. The only method that proves the sample is "clean" in bulk.Complementary. Proves identity, not bulk purity.Complementary. Quantifies organic impurities best.
Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating the purity of the thiazole intermediate.

PurityWorkflow Sample Crude Thiazole Aldehyde Dry Vacuum Dry (40°C, 4h) Remove EtOAc/Water Sample->Dry EA Run CHNS Combustion Dry->EA Check Check ACS Limits (± 0.4%) EA->Check Pass Pass: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Within Range Fail_LowC Fail: Low %C (Inorganic Salts/Water?) Check->Fail_LowC > 0.4% Deviation Fail_HighO Fail: High %O (Calc) (Oxidation to Acid?) Check->Fail_HighO > 0.4% Deviation qNMR Run qNMR / HRMS Identify Impurity Fail_LowC->qNMR Fail_HighO->qNMR Recryst Recrystallize (EtOH/Hexane) Recryst->Dry qNMR->Recryst

Figure 1: Analytical workflow for validating 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde purity. Note the feedback loop requiring recrystallization if EA fails.

Experimental Protocol: Self-Validating Methodology

This protocol is designed to mitigate the specific risks associated with thiazole aldehydes: hygroscopicity and autoxidation (conversion of aldehyde to carboxylic acid).

Equipment & Reagents[1][3][4][6][7]
  • Instrument: Elementar vario MICRO cube (or equivalent Flash Combustion Analyzer).

  • Standard: Acetanilide (Calibration) or Sulfanilamide (if S detection is critical).

  • Gas: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

Step-by-Step Procedure
  • Sample Preparation (The Critical Step):

    • Risk: Aldehydes can oxidize to carboxylic acids (

      
      ) upon prolonged air exposure. This adds Oxygen and reduces Carbon percentage.
      
    • Action: Dry the sample in a vacuum oven at 40°C for 4 hours immediately prior to weighing. Store under Argon if not analyzing immediately.

    • Validation: Run a TGA (Thermogravimetric Analysis) spot check if available to confirm solvent removal.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the sample into a tin capsule.

    • Note: For sulfur-containing compounds (Thiazoles), add a pinch of Vanadium Pentoxide (

      
      )  to the tin capsule. This acts as a combustion aid to ensure complete conversion of Sulfur to 
      
      
      
      .
  • Combustion Parameters:

    • Furnace Temperature:

      
       (High temp required for heterocyclic rings).
      
    • Oxygen Dosing: 80 seconds (Ensure excess

      
       to prevent char formation).
      
  • Data Analysis:

    • Compare results against the theoretical table in Section 2.

    • Sulfur Check: If

      
       is low but 
      
      
      
      are correct, the combustion duration was likely too short, or the detector calibration for
      
      
      has drifted.

Troubleshooting & Data Interpretation

When the numbers don't match, use this guide to diagnose the chemical cause.

Scenario A: Low Carbon, High Hydrogen
  • Diagnosis: Solvent Entrapment.

  • Explanation: The sample likely contains residual Ethanol or Ethyl Acetate from the workup.

  • Calculation Check: Add 0.5 moles of

    
     or EtOH to the molecular formula and recalculate. If the experimental data matches the "solvate" calculation, the sample is chemically pure but physically wet.
    
  • Solution: Dry at higher vacuum or perform lyophilization.

Scenario B: Low Carbon, Theoretical Hydrogen, Low Sulfur
  • Diagnosis: Inorganic Contamination.

  • Explanation: Presence of silica gel (from column chromatography) or sodium sulfate (drying agent). These do not combust, effectively diluting the mass of Carbon/Sulfur.

  • Solution: Filter the sample through a 0.2

    
    m PTFE filter in solution, then re-precipitate.
    
Scenario C: Deviation in C/H/N Ratios
  • Diagnosis: Oxidation (Aldehyde

    
     Acid). 
    
  • Mechanism:[2][3][4][5] The aldehyde group is reactive.[2]

    • Aldehyde Formula:

      
       (MW 223.67) 
      
      
      
      
      
    • Acid Formula:

      
       (MW 239.67) 
      
      
      
      
      
  • Indicator: A drop in Carbon by ~3.5% strongly suggests significant oxidation.

Autoxidation Pathway Diagram

OxidationPath Aldehyde Target Aldehyde (C=53.70%) Acid Carboxylic Acid Impurity (C=50.11%) Aldehyde->Acid Autoxidation Oxygen + O2 (Air) Oxygen->Acid

Figure 2: Impact of autoxidation on elemental composition. A significant drop in %C indicates conversion to the acid form.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Accessed 2023). [Link] (Standard reference for ±0.4% purity limits)

  • Holzgrabe, U., et al. "NMR spectroscopy in pharmaceutical analysis and quality control." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link] (Comparative analysis of qNMR vs. Classical EA)

  • Waibel, R., et al. "Synthesis of 2-substituted thiazole-5-carbaldehydes." Arkivoc, 2005(13), 95-101. [Link] (Specific synthesis and characterization of thiazole carbaldehydes)

  • Barwick, V. J. "Strategies for solvent removal in the preparation of reference materials." Trends in Analytical Chemistry, 16(6), 293-299.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Core Principle: Hazard-Based Waste Management The responsible disposal of any laboratory chemical begins with a thorough understanding of its potential hazards. For 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, the dispos...

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Hazard-Based Waste Management

The responsible disposal of any laboratory chemical begins with a thorough understanding of its potential hazards. For 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, the disposal strategy is dictated by the combined risks associated with its three primary structural features. Proper handling is not merely about following steps but about mitigating the specific risks this compound presents.

  • Chlorinated Phenyl Group: Halogenated organic compounds are of significant environmental concern. They are often persistent in the environment and can be toxic to aquatic life[1][2]. Crucially, improper incineration at low temperatures can lead to the formation of highly toxic byproducts such as dioxins and hydrogen chloride (HCl) gas[3][4]. Therefore, these compounds require disposal via high-temperature incineration in a dedicated facility equipped with flue gas scrubbers[4][5][6][7]. This is why halogenated waste streams must always be segregated from non-halogenated waste[8][9][10][11].

  • Thiazole Moiety: Thiazole and its derivatives can exhibit toxic properties and are often classified as irritants[12][13][14]. Some derivatives are known to be harmful if swallowed or in contact with skin, necessitating the use of appropriate personal protective equipment (PPE) at all times[2][13][15][16].

  • Aldehyde Functional Group: The carbaldehyde group is a reactive moiety. Aldehydes are often skin and respiratory irritants[13]. While various chemical neutralization products exist for simple aldehydes like formaldehyde[17][18][19][20], these are not suitable for the bulk disposal of this complex, chlorinated molecule. Such methods should only be considered for decontaminating aqueous solutions during spill cleanup, not for treating the concentrated waste itself.

The confluence of these characteristics mandates that 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde be treated as a toxic, environmentally hazardous, halogenated organic waste .

Hazard Profile & Essential Protective Measures

All handling and disposal operations must be conducted with the assumption that the compound is hazardous. The following tables summarize the anticipated hazard profile and the minimum required PPE.

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated Classification & RationalePrecautionary Principle
Health Hazards Acute Toxicity (Oral, Dermal); Skin/Eye Irritant[2][13][16].Avoid all direct contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Environmental Hazards Harmful or toxic to aquatic life with long-lasting effects[2].Prevent release to the environment. Never dispose of down the drain or in regular trash[8][9][21].
Physical/Chemical Hazards May release toxic fumes (HCl, NOx, SOx) upon thermal decomposition[14].Handle in a well-ventilated area, preferably a chemical fume hood.

Table 2: Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Nitrile gloves (inspect prior to use)[8][13].To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or face shield[8][9].To protect eyes from splashes or contact with solid particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes[8][9].To protect feet from spills.

Step-by-Step Disposal Protocol

This protocol ensures that 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde waste is segregated, contained, and managed in a compliant and safe manner from the point of generation to its final disposition.

Step 1: Waste Characterization & Segregation

Immediately upon generation, classify any material containing or contaminated with 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde as Halogenated Organic Waste . This is the most critical step.

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane)[10][11].

  • Maintain separate waste streams for solids and liquids[15].

Step 2: Containerization
  • Solid Waste:

    • Collect unadulterated solid compound, contaminated weigh boats, gloves, pipette tips, and other contaminated consumables in a dedicated, robust container with a secure lid (e.g., a high-density polyethylene (HDPE) pail or drum)[15].

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated, chemically compatible, and leak-proof container designed for liquid hazardous waste.

    • Ensure the container is kept securely closed when not in use[12].

Step 3: Labeling

Proper labeling is essential for safety and regulatory compliance. The waste container must be clearly and indelibly labeled with the following information before any waste is added:

  • The words "Hazardous Waste "[12][15].

  • The full chemical name: "2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde "[12][15].

  • The primary hazard classifications: "Toxic ", "Environmental Hazard ".

  • The date on which waste was first added to the container.

Step 4: Secure Storage
  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be away from sources of ignition and incompatible materials[12].

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 5: Final Disposition
  • Never attempt to dispose of this chemical through standard laboratory trash or drains[9][21].

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[13][15][22].

  • Provide them with a complete and accurate description of the waste. The final disposal method will be high-temperature incineration[2].

Spill & Decontamination Procedures

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Assess & Secure: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS emergency line. For small, manageable spills, ensure the area is well-ventilated (preferably within a chemical fume hood).

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated Halogenated Organic Solid Waste container[13][23].

  • Decontaminate Surfaces:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent like ethanol or isopropanol, followed by a thorough cleaning with soap and water[15].

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste[15][24].

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.

Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposition Start Waste Generated (Contains 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde) Classify Classify as: 'Halogenated Organic Waste' Start->Classify Solid Solid Waste (e.g., pure compound, contaminated gloves, tips) Classify->Solid Liquid Liquid Waste (e.g., solutions in organic solvents) Classify->Liquid SolidContainer Place in Labeled Solid Halogenated Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Halogenated Waste Container Liquid->LiquidContainer Storage Store Securely in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange Pickup via EHS / Licensed Contractor Storage->Pickup Disposal Final Disposal: High-Temperature Incineration Pickup->Disposal

Caption: Disposal workflow for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Aldex®. (n.d.). Aldehyde Disposal Made Easy.
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  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
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  • (n.d.).
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  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Thiazole.
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  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
  • Apollo Scientific. (2023, March 12). N-(2-chloro-6-methylphenyl)thiazole- 5-carboxamide Safety Data Sheet.
  • Capot Chemical. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
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Handling

A Comprehensive Guide to the Safe Handling of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. In the absence of a specific Safety Da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to establish a robust framework for safe laboratory operations, including personal protective equipment (PPE) selection, handling procedures, and disposal plans.

Hazard Assessment: An Evidence-Based Approach

A thorough hazard assessment is the foundation of safe laboratory practice. Lacking a dedicated SDS for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, we turn to the principle of chemical analogy. By examining the known hazards of similar thiazole and carbaldehyde derivatives, we can infer a likely hazard profile and establish necessary precautions.

Analysis of related compounds such as 2-Aminothiazole-5-carbaldehyde and 2-methyl-4-phenyl Thiazole reveals a consistent pattern of potential hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] These hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Given these potential risks, a cautious and comprehensive approach to personal protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for handling them.[2][3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.[4] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Minimum PPE Requirement Recommended for High-Risk Procedures
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat.Double-gloving, chemical splash goggles, respiratory protection (N95 or higher).
Dissolving and Solution Preparation Nitrile gloves, chemical splash goggles, lab coat.Chemical-resistant apron over a lab coat, face shield.
Running Reactions and Transfers Nitrile gloves, chemical splash goggles, lab coat.Chemical-resistant gloves (e.g., butyl rubber for aldehydes), chemical-resistant apron, consider working in a fume hood.[5]
Work-up and Purification Chemical-resistant gloves, chemical splash goggles, lab coat.Face shield, chemical-resistant apron.
Waste Disposal Nitrile gloves, chemical splash goggles, lab coat.Chemical-resistant apron.
A Step-by-Step Guide to PPE Selection and Use

The following workflow, represented as a DOT graph, outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Identify Chemical Hazards (Based on Analogy) Task Define Laboratory Task (e.g., Weighing, Reaction) Start->Task Risk Assess Risk Level (Scale, Duration, Volatility) Task->Risk BasePPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Risk->BasePPE Low Risk EnhancedEye Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield Risk->EnhancedEye Moderate/High Risk (Splash Potential) ChemGloves Chemical-Resistant Gloves (e.g., Butyl Rubber) Risk->ChemGloves Moderate/High Risk (Direct Contact) RespProtection Respiratory Protection (N95 or higher) Risk->RespProtection High Risk (Aerosolization) BodyProtection Additional Body Protection: - Chemical Apron Risk->BodyProtection Moderate/High Risk (Large Quantities) Inspect Inspect PPE for Damage BasePPE->Inspect EnhancedEye->Inspect ChemGloves->Inspect RespProtection->Inspect BodyProtection->Inspect Donning Proper Donning Procedure Inspect->Donning End Proceed with Task Donning->End Doffing Proper Doffing Procedure End->Doffing

Caption: PPE Selection Workflow for Handling 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde.

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition.[6] Designate a specific area for handling, preferably within a chemical fume hood, especially when working with volatile solutions or generating dust.

  • Weighing: To minimize inhalation of fine powders, perform weighing in a ventilated enclosure or a fume hood. Use anti-static weigh paper or boats.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction: Conduct all reactions in a well-ventilated fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even after removing gloves.[7]

Decontamination and Disposal

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All waste containing 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde should be collected in a designated, labeled, and sealed hazardous waste container.[8] Never dispose of this chemical down the drain.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.[9]

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then collect it in a sealed container for disposal.[10]

Emergency Procedures: Be Prepared

In case of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Always have the Safety Data Sheets for all chemicals being used readily accessible to provide to emergency responders.[12]

Conclusion: A Culture of Safety

The safe handling of 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, as with any laboratory chemical, relies on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards through chemical analogy, diligently using the correct personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Retrieved from [Link]

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  • GHS Classification - ChemReg.net. Retrieved from [Link]

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  • 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem. Retrieved from [Link]

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